AT-001
Description
Properties
Molecular Formula |
C22H34N2 |
|---|---|
Molecular Weight |
326.528 |
IUPAC Name |
1-(1-((1s,4s)-4-Isopropylcyclohexyl)piperidin-4-yl)indoline |
InChI |
InChI=1S/C22H34N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,17-18,20-21H,7-16H2,1-2H3/t18-,20+ |
InChI Key |
FALYKCYWERAVPH-PUZFROQSSA-N |
SMILES |
CC([C@@H]1CC[C@H](N2CCC(N3CCC4=C3C=CC=C4)CC2)CC1)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AT-001; AT 001; AT001 |
Origin of Product |
United States |
Foundational & Exploratory
AT-001: A Novel Aldose Reductase Inhibitor for the Treatment of Diabetic Cardiomyopathy
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
Diabetic cardiomyopathy (DbCM) is a significant and often fatal complication of diabetes mellitus, characterized by cardiac dysfunction and remodeling independent of coronary artery disease and hypertension. A key pathogenic mechanism implicated in DbCM is the overactivation of the polyol pathway, driven by hyperglycemia. AT-001, a novel and potent aldose reductase inhibitor, targets this pathway, offering a promising therapeutic strategy. This document provides a comprehensive overview of the mechanism of action of AT-001 in DbCM, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Introduction to Diabetic Cardiomyopathy and the Polyol Pathway
Diabetic cardiomyopathy is a progressive disease that manifests initially as diastolic dysfunction and can advance to systolic dysfunction and heart failure.[1] The underlying pathophysiology is complex and multifactorial, involving metabolic dysregulation, oxidative stress, inflammation, and fibrosis.[2][3]
Under hyperglycemic conditions, the enzyme aldose reductase (AR), the first and rate-limiting enzyme of the polyol pathway, is activated. AR converts excess glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of intracellular sorbitol leads to several detrimental downstream effects:
-
Osmotic Stress: Sorbitol is an osmotically active molecule, and its accumulation increases intracellular osmotic pressure, leading to cell swelling and damage.
-
Oxidative Stress: The conversion of glucose to sorbitol consumes NADPH, a crucial cofactor for the antioxidant enzyme glutathione reductase. Depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a primary cellular antioxidant, thereby increasing susceptibility to oxidative stress.
-
NADH/NAD+ Imbalance: The subsequent conversion of sorbitol to fructose by sorbitol dehydrogenase increases the cytosolic NADH/NAD+ ratio. This redox imbalance can inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, and promote the formation of advanced glycation end products (AGEs) and activation of protein kinase C (PKC), both of which contribute to diabetic complications.
AT-001: A Potent and Selective Aldose Reductase Inhibitor
AT-001 is a next-generation aldose reductase inhibitor designed for high potency and selectivity. By inhibiting AR, AT-001 directly blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological consequences of polyol pathway activation.
Preclinical Evidence: Mechanism of Action in Animal Models
Preclinical studies utilizing a mouse model of diabetic cardiomyopathy have demonstrated the therapeutic potential of AT-001.
Experimental Model
A commonly used and relevant preclinical model for diabetic cardiomyopathy involves inducing diabetes in mice through a combination of a high-fat diet and a single low-dose injection of streptozotocin (STZ). This model mimics many of the key features of human type 2 diabetes and its cardiac complications.
Key Findings
Treatment with AT-001 in this diabetic mouse model resulted in significant improvements in cardiac structure and function.
Table 1: Preclinical Efficacy of AT-001 in a Mouse Model of Diabetic Cardiomyopathy
| Parameter | Outcome with AT-001 Treatment | Quantitative Data |
| Myocardial Fatty Acid Oxidation | Decreased | Diabetic mice treated with AT-001 showed a significant reduction in myocardial fatty acid oxidation rates compared to vehicle-treated diabetic mice. |
| Diastolic Function | Improved | AT-001 treatment led to improvements in diastolic function, as evidenced by changes in key echocardiographic parameters. |
| Cardiac Fibrosis | Mitigated | A reduction in interstitial fibrosis was observed in the hearts of AT-001 treated mice. |
| Cardiac Hypertrophy | Attenuated | AT-001 treatment was associated with a decrease in cardiomyocyte size and overall cardiac hypertrophy. |
Experimental Protocols
-
Induction of Diabetic Cardiomyopathy: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for several weeks. After a period of diet-induced obesity and insulin resistance, a single intraperitoneal injection of a low dose of streptozotocin (a pancreatic β-cell toxin) is administered to induce hyperglycemia.
-
Echocardiography: Cardiac function is assessed non-invasively using high-resolution echocardiography. Diastolic function is evaluated by measuring parameters such as the ratio of early (E) to late (A) ventricular filling velocities (E/A ratio) and the ratio of early diastolic mitral inflow velocity to early diastolic mitral annular velocity (E/e' ratio).
-
Histological Analysis of Fibrosis and Hypertrophy: Hearts are excised, fixed, and sectioned. Myocardial fibrosis is quantified by staining tissue sections with Picrosirius Red or Masson's trichrome and measuring the percentage of fibrotic area using image analysis software. Cardiomyocyte hypertrophy is assessed by measuring the cross-sectional area of individual cardiomyocytes in sections stained with hematoxylin and eosin (H&E) or wheat germ agglutinin (WGA).
-
Measurement of Myocardial Fatty Acid Oxidation: Ex vivo heart perfusion studies are conducted to measure the rates of fatty acid oxidation by providing radiolabeled fatty acids (e.g., 14C-palmitate) and measuring the production of radiolabeled CO2.
Clinical Evidence: Pharmacodynamics and Efficacy in Humans
A 28-day, randomized, placebo-controlled Phase 2a clinical trial evaluated the effects of AT-001 in patients with type 2 diabetes and early-stage diabetic cardiomyopathy.
Key Findings
The study demonstrated that AT-001 was well-tolerated and showed promising effects on key biomarkers of the polyol pathway and cardiac stress.
Table 2: Clinical Efficacy of AT-001 in Patients with Diabetic Cardiomyopathy (28-Day Phase 2a Study)
| Biomarker | Outcome with AT-001 Treatment | Quantitative Data |
| Blood Sorbitol Levels | Significantly Reduced | AT-001 treatment resulted in a potent and sustained reduction in blood sorbitol levels over the 28-day period. |
| NT-proBNP Levels | Significantly Reduced | Treatment with AT-001 led to a significant reduction in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels compared to placebo. 50% of patients treated with AT-001 experienced a clinically meaningful reduction in NT-proBNP, defined as a decrease of >25 pg/mL from baseline.[4] |
Experimental Protocols
-
Patient Population: The study enrolled adult patients with type 2 diabetes mellitus and evidence of early-stage diabetic cardiomyopathy.
-
Study Design: This was a randomized, double-blind, placebo-controlled study. Patients received either AT-001 or a placebo for 28 days.
-
Biomarker Analysis:
-
Sorbitol Measurement: Blood samples were collected at various time points. Sorbitol levels in red blood cells or plasma were quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or enzymatic assays.[5][6][7] In enzymatic assays, sorbitol dehydrogenase is used to convert sorbitol to fructose, with the concomitant reduction of NAD+ to NADH, which can be measured spectrophotometrically or fluorometrically.[5][6]
-
NT-proBNP Measurement: Plasma or serum levels of NT-proBNP were measured using commercially available immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or chemiluminescent immunoassays.[8][9] These assays typically involve a sandwich format where NT-proBNP is captured by one antibody and detected by a second, labeled antibody.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of AT-001 is centered on the inhibition of aldose reductase and the subsequent prevention of downstream pathological signaling.
Caption: Signaling pathway of diabetic cardiomyopathy and the inhibitory action of AT-001.
Caption: Workflow for preclinical evaluation of AT-001 in a mouse model of diabetic cardiomyopathy.
Caption: Workflow for the Phase 2a clinical trial of AT-001 in patients with diabetic cardiomyopathy.
Conclusion
AT-001 represents a targeted therapeutic approach for diabetic cardiomyopathy by inhibiting aldose reductase, a key enzyme in the pathogenic polyol pathway. Preclinical and clinical data strongly support its mechanism of action, demonstrating its ability to reduce sorbitol production, alleviate cardiac stress, and improve cardiac structure and function. By addressing a fundamental driver of diabetic complications, AT-001 holds significant promise as a novel treatment for this debilitating disease. Further clinical development is warranted to fully elucidate its long-term efficacy and safety in patients with diabetic cardiomyopathy.
References
- 1. Diabetic cardiomyopathy: Clinical phenotype and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastolic dysfunction in a pre-clinical model of diabetes is associated with changes in the cardiac non-myocyte cellular composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetes, Cardiomyopathy, and Heart Failure - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. appliedtherapeutics.com [appliedtherapeutics.com]
- 5. A simple and rapid method for the determination of D-sorbitol in plasma using the Cobas Mira S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of D-sorbitol in human erythrocytes by an improved enzymatic method with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of sorbitol in erythrocytes of diabetic and healthy subjects by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. bmgrp.com [bmgrp.com]
The Role of Aldose Reductase in Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldose reductase (AR), the initial and rate-limiting enzyme in the polyol pathway, has emerged as a significant contributor to the pathophysiology of heart failure.[1] Under conditions of hyperglycemia and oxidative stress, the flux of glucose through this pathway is markedly increased.[2] This heightened activity leads to a cascade of detrimental cellular events, including osmotic stress, depletion of NADPH, increased production of reactive oxygen species (ROS), and activation of pro-inflammatory and pro-fibrotic signaling pathways.[3][4] These processes collectively contribute to cardiomyocyte dysfunction, apoptosis, and adverse cardiac remodeling, which are hallmarks of heart failure.[5] This guide provides an in-depth analysis of the role of aldose reductase in heart failure, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Introduction to Aldose Reductase and the Polyol Pathway
Aldose reductase (AR; EC 1.1.1.21) is a cytosolic, NADPH-dependent oxidoreductase that belongs to the aldo-keto reductase superfamily.[1][6] It catalyzes the reduction of a wide range of aldehydes, including glucose, which is converted to sorbitol.[6] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), an NAD+-dependent enzyme.[3] Under normoglycemic conditions, the polyol pathway is a minor route for glucose metabolism. However, in the presence of hyperglycemia, as seen in diabetes mellitus, the activity of this pathway is significantly upregulated.[1] Increased AR expression has been observed in patients with ischemic and diabetic cardiomyopathy.[6][7]
The pathological consequences of increased polyol pathway flux are multifaceted:
-
Osmotic Stress: The accumulation of intracellular sorbitol, an osmotically active polyol, can lead to cellular swelling and damage.[1]
-
NADPH Depletion: The reduction of glucose to sorbitol by AR consumes NADPH, a critical cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione (GSH).[7] Depletion of NADPH impairs the cell's antioxidant defense mechanisms, rendering it more susceptible to oxidative stress.[8]
-
Increased NADH/NAD+ Ratio: The subsequent oxidation of sorbitol to fructose by SDH increases the cytosolic NADH/NAD+ ratio, which can further exacerbate oxidative stress by promoting the generation of reactive oxygen species.[9]
-
Advanced Glycation End Products (AGEs) Precursors: The increased production of fructose can lead to the formation of potent glycating agents like 3-deoxyglucosone, a precursor to advanced glycation end products (AGEs), which contribute to cellular dysfunction and inflammation.[3]
Aldose Reductase in the Pathophysiology of Heart Failure
The involvement of aldose reductase in heart failure extends beyond diabetic cardiomyopathy to include other forms of cardiac stress, such as ischemia-reperfusion injury and age-related cardiac dysfunction.[2][9]
Oxidative Stress and Inflammation
A central mechanism by which AR contributes to heart failure is through the induction of oxidative stress.[4] Increased glucose flux through the polyol pathway leads to an overproduction of ROS, which can damage cellular components, including lipids, proteins, and DNA.[3] This oxidative stress can trigger inflammatory responses within the myocardium.[10] Studies have shown that AR inhibition can reduce oxidative stress and inflammation in cardiac cells.[7]
Cardiomyocyte Apoptosis
Aldose reductase activation has been directly linked to cardiomyocyte apoptosis.[11] Hyperosmotic stress, a condition that can be mimicked by sorbitol accumulation, induces AR and leads to a decrease in the anti-apoptotic protein Bcl-xL, an increase in DNA fragmentation, and depletion of glutathione.[11] Inhibition of AR has been shown to attenuate these apoptotic events.[11]
Cardiac Fibrosis and Hypertrophy
In response to injury, the heart undergoes remodeling, which often involves fibrosis (the excessive deposition of extracellular matrix) and hypertrophy (an increase in cardiomyocyte size). Both processes can lead to a stiffening of the heart muscle and impaired cardiac function. Aldose reductase has been implicated in promoting cardiac fibrosis and hypertrophy. Treatment with an aldose reductase inhibitor, AT-001, has been shown to mitigate cardiac fibrosis and hypertrophy in a mouse model of diabetic cardiomyopathy.[12][13]
Ischemia-Reperfusion Injury
During myocardial ischemia and reperfusion, there is an increased flux of glucose through the polyol pathway.[7] This exacerbates oxidative damage and contributes to greater infarct size and reduced functional recovery.[14] Transgenic mice with cardiac-specific overexpression of human AR exhibit increased injury after ischemia-reperfusion.[5] Conversely, AR-null mice are protected from ischemic injury and show reduced oxidative stress.[7]
Signaling Pathways Involving Aldose Reductase in Heart Failure
Aldose reductase activation influences several key signaling pathways that are central to the development and progression of heart failure.
Protein Kinase C (PKC) Pathway
Increased flux through the polyol pathway can lead to the accumulation of diacylglycerol (DAG), a potent activator of Protein Kinase C (PKC).[2][6] Activation of PKC isoforms, particularly PKC-β, is associated with various pathological changes in the heart, including altered gene expression, hypertrophy, and impaired contractility.[15]
JAK-STAT Pathway
In the context of myocardial ischemia, aldose reductase has been shown to mediate the activation of the JAK2-STAT5 signaling pathway.[2] This activation is dependent on changes in the cytosolic NAD+/NADH ratio and increased PKC activity, linking the metabolic effects of AR to pro-inflammatory and pro-apoptotic signaling.[2]
Mitogen-Activated Protein Kinase (MAPK) Pathways
Hyperosmotic stress induced by sorbitol accumulation can activate several MAPK pathways, including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[11] These pathways are involved in regulating cell growth, differentiation, and apoptosis, and their dysregulation is a common feature in heart failure.
Signaling Pathways Visualization
Below are diagrams illustrating the key signaling pathways influenced by aldose reductase in the context of heart failure.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 3. Aldose Reductase, Oxidative Stress and Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose reductase, oxidative stress, and diabetic mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiomyocyte Aldose Reductase Causes Heart Failure and Impairs Recovery from Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALDOSE REDUCTASE PATHWAY CONTRIBUTES TO VULNERABILITY OF AGING MYOCARDIUM TO ISCHEMIC INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Aldose reductase induced by hyperosmotic stress mediates cardiomyocyte apoptosis: differential effects of sorbitol and mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiomyocyte Aldose Reductase Causes Heart Failure and Impairs Recovery from Ischemia | PLOS One [journals.plos.org]
- 15. Chronic hyperglycemia and cardiovascular dysfunction: an in-depth exploration of metabolic and cellular pathways in type 2 diabetes mellitus | springermedizin.de [springermedizin.de]
AT-001 (Caficrestat): A Preclinical Overview and Therapeutic Rationale
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AT-001, also known as caficrestat, is a novel, potent, and orally available small molecule inhibitor of aldose reductase (AR) that has been under development for the treatment of diabetic complications, most notably diabetic cardiomyopathy (DbCM). This technical guide provides a comprehensive overview of the publicly available preclinical data and findings for AT-001. The document details the compound's mechanism of action, key preclinical findings in a mouse model of diabetic cardiomyopathy, and the rationale for its clinical development. While extensive quantitative preclinical data and detailed experimental protocols are not fully available in the public domain, this guide synthesizes the reported findings to provide a thorough understanding of AT-001's preclinical profile.
Introduction
Diabetic cardiomyopathy is a significant and often fatal complication of diabetes, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease and hypertension. A key pathway implicated in the pathogenesis of diabetic complications is the polyol pathway, where aldose reductase is the rate-limiting enzyme. Under hyperglycemic conditions, AR converts excess glucose to sorbitol, leading to osmotic stress, oxidative stress, and mitochondrial dysfunction within cardiomyocytes. AT-001 (caficrestat) was developed as a potent inhibitor of aldose reductase to mitigate these pathological processes.
Mechanism of Action: Aldose Reductase Inhibition
AT-001's primary mechanism of action is the potent and selective inhibition of aldose reductase. By blocking this enzyme, AT-001 aims to prevent the accumulation of intracellular sorbitol and the subsequent downstream pathological effects. This inhibition is expected to restore normal glucose metabolism, reduce oxidative stress, and protect cardiomyocytes from damage.[1][2]
A Phase 2a clinical study in patients with type 2 diabetes demonstrated that AT-001 potently inhibits AR, leading to a significant and sustained reduction in blood sorbitol levels over a 28-day period.[3] This provides clinical evidence for the drug's intended mechanism of action.
Signaling Pathway of Aldose Reductase in Diabetic Cardiomyopathy
Caption: Mechanism of AT-001 in preventing cardiomyocyte damage.
Preclinical Findings
Preclinical studies were conducted to evaluate the efficacy of AT-001 in a mouse model of diabetic cardiomyopathy. The findings from these studies were presented at the American Heart Association (AHA) Scientific Sessions in 2020.[1][2]
Normalization of Cardiac Energy Metabolism
In the diabetic mouse model, treatment with AT-001 was shown to normalize cardiac energy metabolism. Specifically, AT-001-treated mice exhibited:
These changes led to an overall improvement in cardiac efficiency, suggesting that by blocking the polyol pathway, AT-001 shunts glucose back into more energy-efficient pathways, such as glycolysis.[1][2] This metabolic shift helps to restore a more normal, non-diabetic metabolic state in the heart.[2]
Prevention of Cardiac Structural and Functional Abnormalities
The normalization of cardiac metabolism with AT-001 treatment translated into the prevention of structural and functional abnormalities in the heart. The preclinical data demonstrated that aldose reductase inhibition with AT-001 prevents insults to cardiomyocytes caused by oxidative stress and mitochondrial dysfunction.[2] This ultimately results in improved cardiac function in the animal model.[1][2]
Preclinical Experimental Workflow
Caption: Preclinical evaluation workflow for AT-001.
Quantitative Data Summary
Detailed quantitative data from preclinical studies, such as IC50 values, enzyme kinetics, and specific in vivo measurements from the mouse model, have not been made widely available in public press releases or scientific literature to date. The available information is qualitative, describing the effects of AT-001.
However, data from a 28-day Phase 2a study in patients with Type 2 Diabetes provides some quantitative insights into the drug's activity:
| Parameter | Dosing Regimen | Result |
| Blood Sorbitol Levels | 1000mg TID or 1500mg BID | Significant reduction sustained over 28 days[3] |
| NT-proBNP Levels | 1000mg TID and 1500mg BID | Significant reduction over 28 days vs. placebo[3] |
| Clinically Meaningful NT-proBNP Reduction (>25 pg/mL) | AT-001 treated patients | 50% of patients showed this reduction at 28 days[3] |
TID: three times a day; BID: twice a day.
Experimental Protocols
Detailed experimental protocols for the preclinical studies of AT-001 are not publicly available. Based on the reported findings, the key experiments likely involved:
-
Animal Model: A well-established mouse model of diabetic cardiomyopathy was used. This typically involves inducing diabetes in mice, for example, through streptozotocin injection or by using genetically diabetic models (e.g., db/db mice).
-
Drug Administration: AT-001 would have been administered orally to the treatment group over a specified period.
-
Metabolic Studies: Cardiac energy metabolism would have been assessed using techniques such as:
-
Ex vivo heart perfusions with radiolabeled substrates (e.g., 14C-palmitate for fatty acid oxidation, 3H-glucose for glycolysis) to measure metabolic fluxes.
-
Respirometry on isolated cardiac mitochondria or tissue homogenates to measure oxygen consumption rates.
-
-
Cardiac Function Assessment: Echocardiography is a standard non-invasive method to assess cardiac structure (e.g., wall thickness, chamber dimensions) and function (e.g., ejection fraction, fractional shortening) in mice.
-
Histology and Biomarker Analysis: Cardiac tissue would have been collected for histological analysis to assess structural changes like fibrosis and hypertrophy. Tissue and plasma samples would also be analyzed for biomarkers of oxidative stress and mitochondrial function.
Discussion and Future Directions
The available preclinical data for AT-001 (caficrestat) provide a strong rationale for its development in treating diabetic cardiomyopathy. By targeting the upstream driver of cellular damage, aldose reductase, AT-001 has the potential to be a disease-modifying therapy. The preclinical findings in a mouse model, demonstrating normalization of cardiac energy metabolism and prevention of cardiac dysfunction, support this hypothesis.[1][2]
While the Phase 3 ARISE-HF trial did not meet its primary endpoint in the overall population, a prespecified subgroup of patients not on concomitant SGLT2 or GLP-1 inhibitor treatment showed a statistically significant benefit.[4] This suggests that AT-001 could have a role in the treatment of a specific subset of patients with diabetic cardiomyopathy. Further research is needed to fully elucidate the preclinical profile of AT-001 and to identify the patient populations most likely to benefit from this therapeutic approach. The favorable safety and tolerability profile observed in clinical trials is also a significant advantage.
Conclusion
AT-001 (caficrestat) is a potent aldose reductase inhibitor with a clear mechanism of action aimed at mitigating the pathological consequences of the polyol pathway in diabetic complications. Preclinical studies in a mouse model of diabetic cardiomyopathy have demonstrated its ability to normalize cardiac energy metabolism and prevent cardiac structural and functional abnormalities. While detailed quantitative preclinical data is limited in the public domain, the available findings, coupled with clinical data on its mechanism of action, provide a solid foundation for its therapeutic potential. Further publication of detailed preclinical and clinical data will be crucial for the scientific and medical communities to fully evaluate the promise of AT-001 in managing diabetic cardiomyopathy.
References
- 1. ir.appliedtherapeutics.com [ir.appliedtherapeutics.com]
- 2. Applied Therapeutics Announces Presentation of Pre-Clinical Data on AT-001 for the Treatment of Diabetic Cardiomyopathy at the American Heart Association (AHA) Scientific Sessions 2020 | Applied Therapeutics [ir.appliedtherapeutics.com]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. Caficrestat may prevent heart failure in diabetic cardiomyopathy patients: ARISE-HF trial [medicaldialogues.in]
An In-Depth Technical Guide to the Inhibition of the Polyol Pathway by AT-001 in Cardiac Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chronic hyperglycemia, a hallmark of diabetes mellitus, triggers a cascade of metabolic derangements in cardiac cells, contributing to the pathogenesis of diabetic cardiomyopathy. A key player in this process is the polyol pathway, which, under hyperglycemic conditions, shunts excess glucose into a two-step enzymatic process, leading to the accumulation of sorbitol and fructose. This flux through the polyol pathway instigates a range of cellular stresses, including osmotic stress, increased oxidative stress, and the formation of advanced glycation end-products (AGEs), all of which are detrimental to cardiomyocyte function and survival. AT-001 (also known as caficrestat or govorestat) is a potent and highly selective inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway. This guide provides a comprehensive technical overview of the mechanism of action of AT-001 in cardiac cells, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The Polyol Pathway in Cardiac Pathophysiology
Under normoglycemic conditions, the majority of glucose entering cardiomyocytes is phosphorylated by hexokinase and directed into glycolysis for energy production. However, in the hyperglycemic state characteristic of diabetes, hexokinase becomes saturated, and the excess glucose is metabolized via the polyol pathway.[1]
The pathway consists of two primary enzymatic reactions:
-
Aldose Reductase (AR): Glucose is reduced to sorbitol, a reaction that consumes the co-factor NADPH.[2]
-
Sorbitol Dehydrogenase (SDH): Sorbitol is then oxidized to fructose, with the concomitant reduction of NAD+ to NADH.[2]
The over-activation of this pathway in cardiac cells leads to several pathological consequences:
-
NADPH Depletion: The consumption of NADPH by aldose reductase compromises the cell's antioxidant defense system, as NADPH is essential for the regeneration of reduced glutathione (GSH), a critical scavenger of reactive oxygen species (ROS).[1][3] This depletion also impairs the production of nitric oxide (NO), a key signaling molecule in cardiovascular health.[3]
-
Sorbitol Accumulation: Intracellular accumulation of sorbitol, a sugar alcohol that does not readily cross cell membranes, creates an osmotic gradient, leading to cellular swelling and stress.[1]
-
Increased Fructose and AGE Formation: The subsequent conversion of sorbitol to fructose provides a substrate for the formation of advanced glycation end-products (AGEs), which can cross-link proteins, altering their structure and function, and contribute to inflammation and fibrosis.[3]
-
Redox Imbalance: The generation of NADH by sorbitol dehydrogenase alters the cytosolic NADH/NAD+ ratio, which can lead to mitochondrial dysfunction and increased oxidative stress.[3][4]
-
Impaired Calcium Homeostasis: The increased oxidative stress and altered cellular environment can impair the function of key calcium-handling proteins such as the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and the ryanodine receptor (RyR), leading to diastolic and systolic dysfunction.[5]
AT-001: A Potent and Selective Aldose Reductase Inhibitor
AT-001 is a next-generation aldose reductase inhibitor designed for high potency and selectivity, minimizing the off-target effects that plagued earlier generations of these compounds.[6]
Mechanism of Action
AT-001 competitively binds to the active site of aldose reductase, preventing the conversion of glucose to sorbitol. This action is the primary mechanism by which AT-001 is expected to mitigate the downstream pathological consequences of polyol pathway activation in cardiac cells.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of AT-001.
Table 1: In Vitro Potency and Selectivity of AT-001
| Parameter | Value | Reference |
| IC50 for Aldose Reductase | 28.9 - 30 pM | [6][7] |
| Selectivity vs. Aldehyde Reductase | >300-fold greater affinity for Aldose Reductase compared to zopolrestat; no inhibition of Aldehyde Reductase at 50x and 100x EC50 levels | [6] |
Table 2: Preclinical Efficacy of AT-001 in a Mouse Model of Diabetic Cardiomyopathy
| Parameter | Vehicle Control | AT-001 (40 mg/kg/day) | % Change with AT-001 | Reference |
| Aldose Reductase Activity | - | Significantly Reduced | - | [1] |
| Cardiac Sorbitol Levels | - | Significantly Reduced | - | [1] |
| Myocardial Fatty Acid Oxidation Rate (µmol/min/g dry wt) | 1.15 ± 0.19 | 0.5 ± 0.1 | ↓ 56.5% | [8] |
| Infarct Area (ratio of infarcted to total LV area) | 59.1 ± 0.8 | 35.3 ± 2.7 | ↓ 40.3% | [3] |
| Fractional Shortening (48h post-reperfusion) | 21 ± 1.5 | 38.2 ± 2 | ↑ 81.9% | [3] |
Table 3: Clinical Pharmacodynamics and Efficacy of AT-001
| Study Phase | Parameter | Placebo | AT-001 | Key Finding | Reference |
| Phase 1/2 (28 days) | Change in Blood Sorbitol Levels | -3% | Up to -50% | Dose-dependent and significant reduction | [3][9] |
| Phase 2a (28 days) | Clinically Meaningful Reduction in NT-proBNP (>25 pg/mL) | - | 50% of patients | Significant reduction in NT-proBNP vs. placebo | [2] |
| Phase 3 (ARISE-HF, 15 months) | Change in Peak VO2 (Overall Population) | -0.31 ml/kg/min | -0.01 ml/kg/min | Not statistically significant (p=0.210) | [9] |
| Phase 3 (ARISE-HF, 15 months) | Change in Peak VO2 (Subgroup not on SGLT2/GLP-1 inhibitors) | -0.54 ml/kg/min | +0.08 ml/kg/min | Statistically significant (p=0.040) | [9] |
| Phase 3 (ARISE-HF, 15 months) | Odds Ratio for Clinically Significant Worsening in Cardiac Functional Capacity | - | 0.56 (1500mg BID) | Reduced odds of worsening (p=0.035) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of AT-001 and the polyol pathway in cardiac cells.
Aldose Reductase Activity Assay
This protocol is based on the spectrophotometric measurement of NADPH oxidation.
-
Tissue Preparation:
-
Homogenize 50-100 mg of frozen cardiac tissue in 100-300 µL of ice-cold AR Assay Buffer.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Reaction Mixture:
-
In a 96-well UV-transparent plate, add the following to each well:
-
50 µL of tissue lysate
-
50 µL of AR Assay Buffer
-
10 µL of NADPH solution (final concentration ~0.2 mM)
-
Varying concentrations of AT-001 or vehicle control.
-
-
-
Initiation and Measurement:
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of DL-glyceraldehyde solution (or other suitable substrate).
-
Immediately measure the decrease in absorbance at 340 nm every minute for 30-40 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
-
Enzyme activity is expressed as nmol of NADPH oxidized per minute per mg of protein.
-
For inhibitor studies, plot the percentage of inhibition against the logarithm of the AT-001 concentration to determine the IC50 value.
-
Quantification of Sorbitol in Cardiac Tissue by HPLC
This protocol describes a method for quantifying sorbitol levels using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID).[10]
-
Sample Preparation:
-
Homogenize 50-100 mg of frozen cardiac tissue in a suitable buffer.
-
Deproteinize the sample by adding perchloric acid, followed by neutralization with potassium carbonate.
-
Centrifuge to remove precipitated proteins and salts.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Conditions:
-
Standard Curve and Analysis:
-
Prepare a series of sorbitol standards of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared tissue extracts.
-
Quantify sorbitol in the samples by interpolating their peak areas from the calibration curve.
-
Assessment of Cardiac Fibrosis and Hypertrophy in a Mouse Model
-
Induction of Diabetic Cardiomyopathy:
-
Use a model such as high-fat diet feeding combined with a low dose of streptozotocin to induce type 2 diabetes in mice.[8]
-
Administer AT-001 or vehicle control daily by oral gavage for the duration of the study.
-
-
Assessment of Hypertrophy:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Measure the heart weight and normalize it to the body weight or tibia length.
-
For histological analysis, fix the hearts in 4% paraformaldehyde, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize cardiomyocyte size.
-
Quantify cardiomyocyte cross-sectional area using image analysis software.
-
-
Assessment of Fibrosis:
Conclusion
AT-001 is a potent and selective inhibitor of aldose reductase that has demonstrated the ability to reduce polyol pathway activity in both preclinical models and clinical studies. By blocking the conversion of glucose to sorbitol, AT-001 has the potential to mitigate the downstream cellular stresses that contribute to the development and progression of diabetic cardiomyopathy. While the pivotal ARISE-HF trial did not meet its primary endpoint in the overall population, the positive results in a significant subgroup of patients and the favorable safety profile suggest that AT-001 may yet have a role in the management of this high unmet medical need. Further research is warranted to fully elucidate the long-term benefits of polyol pathway inhibition with AT-001 in specific patient populations with diabetic cardiomyopathy. This guide provides a foundational technical resource for researchers and drug developers working in this critical area of cardiovascular medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. appliedtherapeutics.com [appliedtherapeutics.com]
- 7. AT-001 for Diabetic Cardiomyopathy · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. appliedtherapeutics.com [appliedtherapeutics.com]
- 10. customs.go.jp [customs.go.jp]
- 11. researchgate.net [researchgate.net]
Investigational Drug AT-001 (Caficrestat): A Technical Overview of its Role in Mitigating Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-001, also known as caficrestat, is a novel, potent, and highly selective investigational oral aldose reductase inhibitor (ARI) developed by Applied Therapeutics. This document provides a comprehensive technical guide on AT-001, focusing on its mechanism of action and its clinical and preclinical evaluation for the treatment of diabetic complications, with a primary emphasis on diabetic cardiomyopathy (DbCM). Data from key clinical trials, including a Phase 2a proof-of-concept study and the Phase 3 ARISE-HF trial, are summarized. Detailed insights into the drug's mechanism, experimental methodologies, and the underlying signaling pathways are presented to provide a thorough understanding for researchers and drug development professionals.
Introduction: The Challenge of Diabetic Complications and the Role of Aldose Reductase
Diabetes mellitus is a global health crisis, with its long-term complications being a major cause of morbidity and mortality. These complications, including diabetic cardiomyopathy, neuropathy, and retinopathy, are driven by chronic hyperglycemia. One of the key mechanisms implicated in hyperglycemia-induced tissue damage is the overactivation of the polyol pathway.
Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway. The rate-limiting enzyme in this pathway, aldose reductase (AR), converts glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol and the subsequent metabolic imbalances lead to osmotic stress, oxidative stress, and cellular damage, contributing to the pathogenesis of diabetic complications.
AT-001 is a next-generation ARI designed with high selectivity and potency for the aldose reductase enzyme, aiming to mitigate the downstream pathological effects of the polyol pathway activation.
AT-001 (Caficrestat): Chemical Properties and Mechanism of Action
AT-001 (Caficrestat) is a small molecule with the following chemical properties:
-
Formal Name: 7,8-dihydro-8-oxo-7-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-pyrazino[2,3-d]pyridazine-5-acetic acid[1]
-
CAS Number: 1355612-71-3[1]
-
Molecular Formula: C₁₇H₁₀F₃N₅O₃S[1]
-
Formula Weight: 421.4 g/mol [1]
AT-001 functions as a potent inhibitor of aldose reductase, with an IC50 of 28.9 pM.[1] By blocking this enzyme, AT-001 prevents the conversion of glucose to sorbitol, thereby inhibiting the flux of glucose through the polyol pathway. This mechanism is intended to prevent the accumulation of sorbitol and the associated cellular stress and damage in tissues susceptible to diabetic complications.
Signaling Pathway: The Polyol Pathway
The following diagram illustrates the polyol pathway and the point of intervention for AT-001.
Caption: The Polyol Pathway and the inhibitory action of AT-001.
Preclinical Studies
Animal Models of Diabetic Cardiomyopathy
Preclinical evaluation of AT-001 for diabetic cardiomyopathy has been conducted in mouse models that replicate key features of the human disease. A commonly used model is the high-fat diet (HFD) combined with a low dose of streptozotocin (STZ) to induce type 2 diabetes in mice. This model exhibits hyperglycemia, insulin resistance, and progressive cardiac dysfunction.
Experimental Protocols for Preclinical Assessment
Induction of Diabetic Cardiomyopathy:
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks).
-
Streptozotocin (STZ) Administration: A single low dose of STZ (e.g., 100 mg/kg, intraperitoneally) is administered to induce beta-cell damage and subsequent hyperglycemia.
-
Control Groups: Mice fed a standard chow diet and receiving a vehicle injection.
Assessment of Cardiac Function:
-
Echocardiography: Transthoracic echocardiography is performed on anesthetized mice to assess cardiac structure and function. Key parameters measured include:
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
-
Fractional shortening (FS%) and ejection fraction (EF%) as measures of systolic function.
-
Early (E) and late (A) diastolic filling velocities (E/A ratio) to assess diastolic function.
-
-
Invasive Hemodynamics: A pressure-volume catheter is inserted into the left ventricle to directly measure parameters such as left ventricular systolic pressure (LVSP), end-diastolic pressure (LVEDP), and the maximum and minimum rates of pressure change (+dP/dt and -dP/dt).
Key Preclinical Findings
In a mouse model of diabetic cardiomyopathy, AT-001 demonstrated the ability to:
-
Normalize cardiac energy metabolism.[2]
-
Prevent cardiac structural and functional abnormalities.[2]
-
Decrease cardiac fatty acid oxidation rates and oxygen consumption, leading to improved cardiac efficiency.[2]
Clinical Development of AT-001 in Diabetic Cardiomyopathy
Phase 2a Proof-of-Concept Study
A 28-day, randomized, placebo-controlled Phase 2a study was conducted to evaluate the safety, tolerability, and pharmacodynamic effects of AT-001 in patients with type 2 diabetes and early-stage diabetic cardiomyopathy.
Experimental Protocol:
-
Study Population: Patients with type 2 diabetes (ages 18-75, HbA1c 5.0-8.5%) and early diabetic cardiomyopathy.
-
Treatment Arms:
-
AT-001 1000 mg three times daily (TID)
-
AT-001 1500 mg twice daily (BID)
-
Placebo
-
-
Primary Endpoints: Safety and tolerability.
-
Pharmacodynamic Endpoints:
-
Whole blood sorbitol levels.
-
N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.
-
Key Quantitative Data from the Phase 2a Study:
| Parameter | AT-001 (1000mg TID & 1500mg BID) | Placebo | Outcome |
| Blood Sorbitol Levels | Significantly reduced | No significant change | Potent inhibition of aldose reductase demonstrated. |
| NT-proBNP Levels | Significantly reduced | No significant change | Suggests a beneficial effect on cardiac stress. |
| Clinically Meaningful NT-proBNP Reduction (>25 pg/mL) | 50% of patients | - | Indicates a substantial response in a subset of patients. |
Phase 3 ARISE-HF Trial
The ARISE-HF (Aldose Reductase Inhibition for Stabilization of Exercise Capacity in Heart Failure) was a global, multicenter, randomized, placebo-controlled Phase 3 trial designed to evaluate the efficacy and safety of AT-001 in patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure.[3]
Experimental Protocol:
-
Study Population: 675 patients with diabetic cardiomyopathy and a high risk of progression to overt heart failure.[4]
-
Treatment Arms:
-
AT-001 1000 mg twice daily (BID)
-
AT-001 1500 mg twice daily (BID)
-
Placebo
-
-
Primary Endpoint: Change in cardiac functional capacity as measured by Peak VO₂ over 15 months.[4]
-
Secondary Endpoints: Progression to overt heart failure, hospitalization, morbidity, and mortality.
Key Quantitative Data from the ARISE-HF Trial:
| Parameter | AT-001 (1500mg BID) | Placebo | p-value |
| Change in Peak VO₂ (Overall Population) | -0.01 ml/kg/min | -0.31 ml/kg/min | 0.210 |
| Change in Peak VO₂ (Subgroup not on SGLT2/GLP-1 inhibitors) | +0.08 ml/kg/min | -0.54 ml/kg/min | 0.040 |
| Clinically Significant Worsening in Cardiac Functional Capacity (≥6%) (Subgroup) | 32.7% | 46% | 0.035 (Odds Ratio: 0.56)[4] |
Safety and Tolerability: AT-001 was generally safe and well-tolerated in the ARISE-HF trial. There were no substantial differences in serious adverse events between the AT-001 and placebo groups.
| Adverse Event | AT-001 (1000mg BID) | AT-001 (1500mg BID) | Placebo |
| Serious Adverse Events | 12.3% | 17.3% | 14.3% |
| Treatment Emergent Adverse Events | 81.6% | 81.0% | 79.1% |
| Treatment-Related Discontinuations | 9.6% | 9.5% | 3.9% |
Experimental Workflow for Clinical Trials
Caption: Generalized workflow for the AT-001 clinical trials.
AT-001 in Other Diabetic Complications
Diabetic Peripheral Neuropathy
The ARISE-HF trial included an embedded sub-study to evaluate the impact of AT-001 on the progression of diabetic peripheral neuropathy. As of early 2024, the results of this sub-study were still being analyzed and have not been publicly released.[4]
Diabetic Retinopathy
While AT-001 is being investigated for diabetic complications, Applied Therapeutics is also developing AT-003, another aldose reductase inhibitor specifically designed to cross the blood-retinal barrier for the oral treatment of diabetic retinopathy.[4] Preclinical development of AT-003 is ongoing.
Conclusion and Future Directions
AT-001 (caficrestat) has demonstrated a favorable safety profile and shown promise in the treatment of diabetic cardiomyopathy. The Phase 3 ARISE-HF trial, while not meeting its primary endpoint in the overall population, showed a statistically significant benefit in a large, pre-specified subgroup of patients not on concomitant SGLT2 or GLP-1 inhibitor therapy. These findings suggest that AT-001 could be a valuable therapeutic option for a specific subset of patients with diabetic cardiomyopathy.
The mechanism of action, targeting the fundamental pathological process of the polyol pathway, holds potential for broader applications in other diabetic complications. The forthcoming results from the diabetic peripheral neuropathy sub-study are eagerly awaited and will provide further insights into the therapeutic potential of AT-001. Further research and clinical trials are warranted to fully elucidate the role of this novel aldose reductase inhibitor in the management of the multifaceted complications of diabetes.
References
- 1. Applied Therapeutics Announces Topline Results from the ARISE-HF Phase 3 Study of AT-001 in Diabetic Cardiomyopathy | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 2. researchgate.net [researchgate.net]
- 3. cardiacwire.com [cardiacwire.com]
- 4. ARISE-HF Phase 3: AT-001 Study Results in Diabetic Cardiomyopathy [synapse.patsnap.com]
AT-001 (Caficrestat): A Technical Guide to its Mechanism and Impact on Tissue Sorbitol Accumulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AT-001, also known as caficrestat, is a potent and selective next-generation aldose reductase inhibitor (ARI) under investigation for the treatment of diabetic complications, most notably diabetic cardiomyopathy. This technical guide provides an in-depth overview of the core mechanism of AT-001, focusing on its role in mitigating the pathological accumulation of sorbitol in tissues. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for professionals in the field of drug development and metabolic disease research.
Introduction: The Polyol Pathway and Sorbitol-Induced Cellular Stress
Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, excess glucose is shunted into the polyol pathway. The rate-limiting enzyme in this pathway, aldose reductase (AR), catalyzes the reduction of glucose to sorbitol, a sugar alcohol. Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase.
The intracellular accumulation of sorbitol is a key pathogenic factor in the development of diabetic complications. Due to its hydrophilic nature, sorbitol does not readily diffuse across cell membranes, leading to an increase in intracellular osmotic pressure. This osmotic stress can result in cellular swelling, membrane damage, and ultimately, cell death in tissues that do not require insulin for glucose uptake, such as nerves, the lens of the eye, and the myocardium. Furthermore, the activity of aldose reductase consumes its cofactor NADPH, depleting cellular stores of this critical molecule. Reduced NADPH availability impairs the regeneration of the antioxidant glutathione, rendering cells more susceptible to oxidative stress.
AT-001: A Novel Aldose Reductase Inhibitor
AT-001 is a highly potent and selective inhibitor of aldose reductase.[1] Its mechanism of action is centered on blocking the enzymatic conversion of glucose to sorbitol, thereby directly addressing the initial step in the polyol pathway cascade. Preclinical studies have demonstrated that AT-001 is approximately 1,000 times more potent than older generation ARIs.[1] This enhanced potency and selectivity are critical for minimizing off-target effects, a significant limitation of earlier ARIs.
Signaling Pathway of Sorbitol Accumulation and AT-001 Intervention
The following diagram illustrates the polyol pathway and the mechanism of action of AT-001.
Quantitative Data on AT-001's Effect on Sorbitol Accumulation
A critical measure of AT-001's efficacy is its ability to reduce sorbitol levels in target tissues. The following tables summarize key quantitative data from preclinical and clinical studies.
Preclinical Data: Cardiac Tissue
A study in a mouse model of diabetic cardiomyopathy demonstrated the direct impact of AT-001 on cardiac sorbitol levels.
| Tissue | Animal Model | Treatment Group | Sorbitol Level (Arbitrary Units) | Percent Reduction vs. Control |
| Heart | C57BL/6J mice with experimental Diabetic Cardiomyopathy | Vehicle Control | ~1.5 | - |
| Heart | C57BL/6J mice with experimental Diabetic Cardiomyopathy | AT-001 (40 mg/kg/day) | ~0.5 | ~67% |
| Data extracted and estimated from graphical representation in a preclinical study.[2] |
Preclinical Data: Nerve Tissue (Comparative Aldose Reductase Inhibitors)
While specific quantitative data for AT-001 in nerve tissue is not yet published, studies with other potent aldose reductase inhibitors in diabetic rat models provide a strong indication of the expected efficacy.
| Tissue | Animal Model | Treatment Group | Sorbitol Concentration (µmol/g wet weight) | Percent Reduction vs. Diabetic Control |
| Sciatic Nerve | Streptozotocin-diabetic rats | Diabetic Control | 2.38 | - |
| Sciatic Nerve | Streptozotocin-diabetic rats | Sorbinil (20 mg/kg/day) | 0.51 | ~78.6%[3] |
| Sciatic Nerve | Streptozotocin-diabetic rats | Diabetic Control | Not specified | - |
| Sciatic Nerve | Streptozotocin-diabetic rats | ICI 105552 (50 mg/kg/day) | Not specified | 70%[4] |
Clinical Data: Whole Blood
Clinical trials have primarily used whole blood sorbitol levels as a pharmacodynamic biomarker of AT-001's activity.
| Study Population | Treatment Group | Duration | Change in Whole Blood Sorbitol from Baseline |
| Adults with Type 2 Diabetes | Placebo | 7 days | -3% |
| Adults with Type 2 Diabetes | AT-001 (5, 20, 40 mg/kg QD or 20 mg/kg BID) | 7 days | Up to -50%[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of AT-001.
Preclinical Assessment of Oxidative Stress
In preclinical studies, the effect of AT-001 on hyperglycemia-induced oxidative stress was evaluated using fluorescent probes.
Protocol:
-
Cell Culture: Human adult keratinocytes are cultured under standard conditions.
-
Hyperglycemic Conditions: Cells are exposed to elevated glucose levels (e.g., 25mM) to mimic diabetic conditions.
-
Treatment: A subset of cells is treated with AT-001 at a specified concentration (e.g., 0.18nM).
-
DHE Staining: Cells are incubated with Dihydroethidium (DHE) solution (e.g., 10 µM in serum-free media) for 30 minutes at 37°C, protected from light.
-
Washing: Cells are washed three times with phosphate-buffered saline (PBS) to remove excess probe.
-
Analysis: The fluorescence of oxidized DHE is quantified using a fluorescence microscope or plate reader.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 as described for the DHE staining protocol.
-
MitoSOX Red Staining: Cells are incubated with MitoSOX Red reagent (e.g., 5 µM in HBSS) for 10-30 minutes at 37°C, protected from light.
-
Washing: Cells are gently washed three times with a warm buffer (e.g., HBSS).
-
Analysis: The fluorescence of oxidized MitoSOX Red is measured, typically via flow cytometry or fluorescence microscopy.
Clinical Trial Protocol: ARISE-HF
The "Aldose Reductase Inhibition for Stabilization of Exercise Capacity in Heart Failure" (ARISE-HF) study is a pivotal Phase 3 clinical trial evaluating AT-001 in patients with diabetic cardiomyopathy.[6][7]
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, two-part study.[6]
Patient Population:
-
Adults (N=675) with Diabetic Cardiomyopathy at high risk of progression to overt heart failure.[6]
Treatment Arms:
Primary Objective:
-
To demonstrate that AT-001 improves or prevents the decline in functional capacity as measured by peak oxygen consumption (VO2) during a cardiopulmonary exercise test (CPET).[6]
Pharmacodynamic Assessment:
-
Sorbitol levels in whole blood are measured as a biomarker of aldose reductase inhibition.[6]
Conclusion and Future Directions
AT-001 represents a promising therapeutic agent for the management of diabetic complications by targeting the fundamental mechanism of sorbitol accumulation. Preclinical and clinical data have consistently demonstrated its ability to potently inhibit aldose reductase and reduce sorbitol levels. The ongoing ARISE-HF trial will provide crucial insights into the clinical efficacy of AT-001 in preventing the progression of diabetic cardiomyopathy.
Future research should focus on elucidating the long-term effects of AT-001 on tissue-specific sorbitol accumulation and its correlation with clinical outcomes in various diabetic complications, including neuropathy and retinopathy. Further investigation into the downstream effects of aldose reductase inhibition on cellular signaling and gene expression will also be valuable in fully understanding the therapeutic potential of this next-generation ARI.
References
- 1. Translating Basic Science to Clinical Applications: A Narrative Review of Repurposed Pharmacological Agents in Preclinical Models of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myo-inositol and sorbitol metabolism in relation to peripheral nerve function in experimental diabetes in the rat: the effect of aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of an aldose reductase inhibitor upon the sorbitol pathway, fructose-1-phosphate and lactate in the retina and nerve of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased nerve polyol levels in experimental diabetes and their reversal by Sorbinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]
The Pharmacodynamics of AT-001: A Deep Dive into a Novel Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-001, also known as caficrestat, is a next-generation, potent, and highly selective small-molecule inhibitor of the enzyme aldose reductase (AR). This enzyme is the rate-limiting step in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the pathogenesis of various diabetic complications, including diabetic cardiomyopathy, neuropathy, and retinopathy.[1] This technical guide provides an in-depth exploration of the pharmacodynamics of AT-001, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying biochemical pathways.
Mechanism of Action and Enzyme Kinetics
AT-001 is a rationally designed inhibitor with high affinity and specificity for the active site of aldose reductase.[1] This enhanced selectivity minimizes off-target effects, a significant limitation of previous generations of aldose reductase inhibitors.[2]
In Vitro Inhibition of Aldose Reductase
AT-001 demonstrates potent inhibition of aldose reductase activity in in vitro assays.
| Parameter | Value | Reference |
| IC50 | 30 pmol | --INVALID-LINK-- |
Experimental Protocol: In Vitro Aldose Reductase Activity Assay
The inhibitory activity of AT-001 on aldose reductase is determined by a spectrophotometric assay that measures the decrease in NADPH concentration at 340 nm.[2]
-
Enzyme Source: Purified recombinant human aldose reductase.
-
Substrate: DL-glyceraldehyde.
-
Cofactor: NADPH.
-
Assay Buffer: 0.067 M phosphate buffer (pH 6.2).
-
Procedure:
-
The reaction mixture containing the enzyme, buffer, and varying concentrations of AT-001 is pre-incubated.
-
The reaction is initiated by the addition of the substrate and cofactor.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.
-
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Selectivity Profile
A key feature of AT-001 is its high selectivity for aldose reductase over the structurally related enzyme aldehyde reductase. Off-target inhibition of aldehyde reductase has been associated with the liver-related toxicities of earlier aldose reductase inhibitors.[2]
| Enzyme | AT-001 Inhibition | Zopolrestat (First-Generation ARI) Inhibition | Reference |
| Aldehyde Reductase | No significant inhibition at 50x and 100x EC50 levels | 50% and 60% inhibition at 50x and 100x EC50 levels, respectively | --INVALID-LINK-- |
Experimental Protocol: Aldehyde Reductase Inhibition Assay
The selectivity of AT-001 is assessed by a similar spectrophotometric assay, substituting aldehyde reductase for aldose reductase and using an appropriate substrate.
-
Enzyme Source: Purified aldehyde reductase.
-
Procedure: The assay is conducted as described for the aldose reductase activity assay, with the inclusion of a known aldehyde reductase substrate.
-
Analysis: The inhibitory activity of AT-001 on aldehyde reductase is compared to its activity against aldose reductase to determine its selectivity.
Pharmacodynamic Effects
The inhibition of aldose reductase by AT-001 leads to a cascade of downstream effects, primarily centered on the reduction of sorbitol accumulation and the mitigation of oxidative stress.
Inhibition of the Polyol Pathway
By blocking aldose reductase, AT-001 effectively reduces the conversion of glucose to sorbitol, thereby preventing the intracellular accumulation of this sugar alcohol.
Reduction of Oxidative Stress and Cellular Senescence
Hyperglycemia-induced activation of the polyol pathway is a major contributor to oxidative stress through the depletion of NADPH and the generation of reactive oxygen species (ROS).[1] AT-001 has been shown to mitigate these effects in vitro.
In Vitro Effects on Oxidative Stress and Senescence in Human Keratinocytes [3]
| Condition | Endpoint | Effect of AT-001 |
| High Glucose (25mM) | Cytosolic ROS (DHE staining) | Prevention of ROS production and accumulation |
| High Glucose (25mM) | Mitochondrial ROS (MitoSOX staining) | Prevention of ROS production and accumulation |
| High Glucose, H2O2, Mitomycin-C | Cellular Senescence (SA-β-gal staining) | Attenuation of senescence markers |
| High Glucose, H2O2, Mitomycin-C | Senescence Gene Expression (CDKN1A, TP53, SERPINE1) | Downregulation of senescence-associated genes |
Experimental Protocol: Measurement of ROS in Human Keratinocytes [4][5][6]
-
Cell Culture: Primary normal human keratinocytes (NHK) are cultured under standard conditions.
-
Induction of Oxidative Stress: Cells are exposed to high glucose (25mM), hydrogen peroxide (H2O2), or mitomycin-C to induce oxidative stress and senescence.[3]
-
Dihydroethidium (DHE) Staining for Cytosolic ROS:
-
Cells are incubated with DHE solution (typically 5-10 µM) in the dark at 37°C.
-
The fluorescence intensity is measured using a fluorescence microscope or plate reader.
-
-
MitoSOX Staining for Mitochondrial ROS:
-
Cells are incubated with MitoSOX Red reagent (typically 2.5-5 µM) in the dark at 37°C.
-
The fluorescence intensity is measured using a fluorescence microscope or plate reader.
-
Experimental Protocol: qPCR for Senescence Markers [7][8]
-
RNA Isolation: Total RNA is extracted from treated and untreated NHK cells.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR): qPCR is performed using primers specific for CDKN1A, TP53, and SERPINE1.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
Effects on Cardiac Metabolism in Animal Models
In a mouse model of diabetic cardiomyopathy, AT-001 demonstrated beneficial effects on cardiac energy metabolism.[9][10]
Animal Model of Diabetic Cardiomyopathy [11][12]
-
Species/Strain: Male human aldose reductase overexpressing (hAR-Tg) and C57BL/6J mice.[9]
-
Diet: High-fat diet (60% kcal from lard) for 10 weeks.[9]
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (75 mg/kg).[9]
-
Treatment: AT-001 (40 mg/kg/day) or vehicle administered via oral gavage for the last 3 weeks of the study.[9]
Effects of AT-001 on Cardiac Metabolism [9][10][13]
| Parameter | Vehicle-Treated | AT-001-Treated |
| Cardiac Fatty Acid Oxidation (nmol/min/g dry wt.) | 964 ± 130 | 342 ± 53 |
| Cardiac Oxygen Consumption (μmol/min/g dry wt.) | 60 ± 11 | 41 ± 12 |
Experimental Protocol: Assessment of Cardiac Metabolism
-
Isolated Working Heart Perfusions: Hearts are excised and perfused with a buffer containing glucose and fatty acids as energy substrates.
-
Measurement of Fatty Acid and Glucose Oxidation: Radiolabeled substrates (e.g., [3H]-palmitate and [14C]-glucose) are used to trace their metabolic fate and quantify oxidation rates.
-
Cardiac Function Assessment: In vivo cardiac function is assessed using ultrasound echocardiography to measure parameters such as diastolic function (E'/A' ratio, E/E' ratio) and left ventricular mass.[9][10]
Clinical Pharmacodynamics
Clinical trials have evaluated the pharmacodynamic effects of AT-001 in humans, primarily focusing on its ability to reduce sorbitol levels and its impact on cardiac function in patients with diabetic cardiomyopathy.
Phase 1/2 Clinical Trial[14]
A Phase 1/2 study in adults with type 2 diabetes demonstrated that AT-001 was well-tolerated and produced significant, dose-dependent reductions in whole blood sorbitol levels.
| Dose of AT-001 | Approximate Change from Baseline in Whole Blood Sorbitol |
| 5, 10, 20, 40 mg/kg (SAD & MAD) | Up to ~ -50% |
Study Design [14]
-
Population: Adults with type 2 diabetes (T2D), aged 18-75, with HbA1c between 5.0-8.5%.
-
Design:
-
Single Ascending Dose (SAD): 5, 10, 20, and 40 mg/kg AT-001 or placebo.
-
Multiple Ascending Dose (MAD): 5, 20, 40 mg/kg AT-001 once daily or 20 mg/kg twice daily, or placebo for 7 days.
-
-
Pharmacodynamic Endpoint: Reduction in whole blood sorbitol levels.
ARISE-HF Phase 3 Clinical Trial[15][16]
The ARISE-HF (Aldose Reductase Inhibition for Stabilization of Exercise Capacity in Heart Failure) trial is a global, multicenter, randomized, placebo-controlled study evaluating the safety and efficacy of AT-001 in patients with diabetic cardiomyopathy.[15][16]
-
Population: 675 adult patients with diabetic cardiomyopathy at high risk of progression to overt heart failure.
-
Intervention:
-
AT-001 1000 mg twice daily
-
AT-001 1500 mg twice daily
-
Placebo
-
-
Primary Endpoint: Change in peak oxygen uptake (Peak VO2) from baseline.
-
Secondary Endpoints: Progression to overt heart failure, changes in NT-proBNP, and changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score.
Pharmacodynamic Findings from Clinical Trials [18]
In a 28-day proof-of-concept study in patients with T2D and early diabetic cardiomyopathy, AT-001 demonstrated potent inhibition of aldose reductase, leading to a significant and sustained reduction in blood sorbitol levels over the 28-day period. Treatment with AT-001 at 1000mg TID and 1500mg BID also significantly reduced NT-proBNP levels compared to placebo.[18]
Experimental Protocol: Quantification of Sorbitol in Whole Blood [19][20][21][22][23]
-
Sample Collection: Whole blood samples are collected from patients at specified time points.
-
Analytical Methods: Sorbitol levels are typically quantified using validated methods such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method involves derivatization of sorbitol to a more volatile compound before analysis.
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the direct quantification of sorbitol in biological matrices.
-
Enzymatic Fluorometric Assay: This method utilizes the sorbitol dehydrogenase enzyme to convert sorbitol to fructose, with the concomitant reduction of NAD+ to NADH, which is then measured fluorometrically.[19][21]
-
Conclusion
AT-001 is a potent and selective aldose reductase inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to effectively inhibit the polyol pathway, reduce oxidative stress, and improve cardiac metabolism. Clinical trials have confirmed its pharmacodynamic activity in humans, showing significant reductions in blood sorbitol levels. The ongoing ARISE-HF trial will provide further insights into the clinical efficacy of AT-001 in treating diabetic cardiomyopathy. The data presented in this guide underscore the potential of AT-001 as a targeted therapy for diabetic complications.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. The aldose reductase inhibitors AT-001, AT-003 and AT-007 attenuate human keratinocyte senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of the Cyclin-dependent Kinase Inhibitor 1A Gene (CDKN1A) by the Repressor BOZF1 through Inhibition of p53 Acetylation and Transcription Factor Sp1 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. heart.bmj.com [heart.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. appliedtherapeutics.com [appliedtherapeutics.com]
- 15. Echocardiographic phenotypes of diabetic myocardial disorder: evolution over 15 months follow-up in the ARISE-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Echocardiographic phenotypes of diabetic myocardial disorder: evolution over 15 months follow-up in the ARISE-HF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hra.nhs.uk [hra.nhs.uk]
- 18. appliedtherapeutics.com [appliedtherapeutics.com]
- 19. Improved fluorometric enzymatic sorbitol assay in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of D-sorbitol in human erythrocytes by an improved enzymatic method with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, Sodium Lactate, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion [scirp.org]
- 23. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
AT-001: A Technical Guide on its Impact on Oxidative Stress in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hyperglycemia in diabetes mellitus leads to a cascade of metabolic derangements, with oxidative stress being a pivotal driver of diabetic complications. The polyol pathway, initiated by the enzyme aldose reductase (AR), is a major contributor to this pathological increase in reactive oxygen species (ROS). AT-001, a next-generation, highly selective aldose reductase inhibitor (ARI), is in clinical development for the treatment of diabetic complications. This technical guide provides an in-depth analysis of AT-001's mechanism of action and its impact on oxidative stress in preclinical diabetes models, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The Polyol Pathway and Oxidative Stress in Diabetes
Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[1] Aldose reductase, the rate-limiting enzyme of this pathway, reduces glucose to sorbitol, a reaction that consumes the cofactor NADPH.[1][2] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), a process that generates NADH.[2]
This increased polyol pathway activity contributes to oxidative stress through several mechanisms:
-
NADPH Depletion: The consumption of NADPH by aldose reductase limits its availability for glutathione reductase, an essential enzyme for regenerating the key cellular antioxidant, reduced glutathione (GSH).[2][3] This compromises the cell's primary defense against ROS.
-
Increased NADH/NAD+ Ratio: The generation of NADH by SDH alters the cytosolic redox state, which can lead to increased ROS production by NADH oxidase.[1][2]
-
Sorbitol Accumulation: The intracellular accumulation of sorbitol creates osmotic stress, leading to cellular damage.[3]
-
Advanced Glycation End Products (AGEs): The fructose produced in the polyol pathway is a potent glycating agent, leading to the formation of AGEs, which further contribute to oxidative stress and inflammation.[2]
By potently and selectively inhibiting aldose reductase, AT-001 aims to mitigate these pathological consequences.
Quantitative Data on AT-001's Efficacy
The following tables summarize the available quantitative data on AT-001's impact in both in vitro and in vivo diabetes models.
Table 1: In Vitro Efficacy of AT-001 in a Cellular Model of Hyperglycemia
| Parameter | Description |
| Cell Model | Primary Normal Human Keratinocytes (NHK)[4] |
| Condition | High Glucose (25mM) to simulate hyperglycemia[4] |
| Intervention | AT-001 (0.18nM)[4] |
| Biomarkers | Cytosolic ROS, Mitochondrial ROS[4] |
| Observed Effect | AT-001 prevented the production and accumulation of both cytosolic and mitochondrial ROS.[4] |
Note: Specific quantitative reduction percentages for ROS are not detailed in the available literature.
Table 2: In Vivo Efficacy of AT-001 in a Diabetic Mouse Model
| Parameter | Description |
| Animal Model | Human Aldose Reductase (hAR) overexpressing transgenic mice with induced type 2 diabetes (high-fat diet and streptozotocin) |
| Intervention | AT-001 (40 mg/kg/day) for 3 weeks |
| Biomarkers | Cardiac Fatty Acid Oxidation, Cardiac Oxygen Consumption |
| Observed Effect | AT-001 significantly decreased cardiac fatty acid oxidation rates (608 ± 66 vs. 1200 ± 176 nmol·min-1·g dry wt-1) and cardiac oxygen consumption (44 ± 8 vs. 61 ± 11 µmol·min-1·g dry wt-1) compared to vehicle-treated diabetic mice. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of AT-001's role in mitigating oxidative stress.
Polyol Pathway and AT-001's Mechanism of Action
Experimental Workflow: In Vitro ROS Detection
Detailed Experimental Protocols
Protocol 4.1: Induction of Type 2 Diabetes in hAR-Tg Mice
This protocol is adapted from methodologies used in studies of diabetic complications in rodent models.
-
Animal Model: Male human aldose reductase (hAR) overexpressing transgenic mice are used to specifically study the effects of the polyol pathway.
-
Diet-Induced Insulin Resistance: At 4-6 weeks of age, mice are switched from a standard chow diet to a high-fat diet (e.g., 60% kcal from fat) for a period of 10 weeks to induce obesity and insulin resistance.
-
β-Cell Ablation: Following the high-fat diet period, a single intraperitoneal injection of a low dose of streptozotocin (STZ), typically 75 mg/kg, is administered. STZ is a toxin that selectively destroys pancreatic β-cells, leading to insulin deficiency. The combination of insulin resistance and deficiency mimics the pathophysiology of type 2 diabetes.
-
Confirmation of Diabetes: Blood glucose levels are monitored regularly (e.g., via tail vein sampling). Mice with sustained hyperglycemia (e.g., blood glucose > 250 mg/dL) are considered diabetic and are used for subsequent intervention studies.
-
AT-001 Treatment: Diabetic mice are treated with AT-001 (40 mg/kg/day) or a vehicle control, typically administered via oral gavage, for the specified duration of the study (e.g., 3 weeks).
Protocol 4.2: Measurement of Cytosolic and Mitochondrial ROS in Cultured Cells
This protocol outlines the use of fluorescent probes to detect ROS in cells cultured under hyperglycemic conditions.
-
Cell Culture and Treatment:
-
Plate Normal Human Keratinocytes (NHK) in appropriate culture vessels and allow them to adhere.
-
Induce hyperglycemia by replacing the normal glucose medium with a high glucose medium (25mM D-glucose) for a specified period (e.g., 24-48 hours). A control group should be maintained in a normal glucose medium (e.g., 5.5mM D-glucose).
-
Treat the high-glucose-exposed cells with AT-001 (0.18nM) or a vehicle control for the desired duration.
-
-
Staining for Cytosolic ROS (Dihydroethidium - DHE):
-
Prepare a fresh working solution of DHE (typically 5-10 µM) in a serum-free medium or PBS.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the DHE working solution for 15-30 minutes at 37°C, protected from light. DHE is oxidized by superoxide to ethidium, which intercalates with DNA and fluoresces red.
-
Wash the cells twice with warm PBS to remove excess probe.
-
-
Staining for Mitochondrial ROS (MitoSOX Red):
-
Prepare a fresh working solution of MitoSOX Red (typically 2.5-5 µM) in a warm buffer (e.g., HBSS or PBS).
-
Wash the cells once with the warm buffer.
-
Incubate the cells with the MitoSOX Red working solution for 10-20 minutes at 37°C, protected from light. MitoSOX Red is selectively targeted to mitochondria and fluoresces red upon oxidation by superoxide.
-
Wash the cells twice with the warm buffer.
-
-
Imaging and Quantification:
-
Immediately after staining, image the cells using a fluorescence microscope with appropriate filters for red fluorescence (e.g., excitation/emission ~510/580 nm).
-
Capture multiple images from different fields for each experimental condition.
-
Quantify the mean fluorescence intensity per cell or per area using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between the control, high glucose, and AT-001-treated groups to determine the effect of the inhibitor on ROS production.
-
Conclusion and Future Directions
The available preclinical data strongly support the role of AT-001 as a potent inhibitor of aldose reductase, effectively mitigating the increased oxidative stress associated with hyperglycemia in diabetes. By blocking the first and rate-limiting step of the polyol pathway, AT-001 prevents the depletion of NADPH and the overproduction of sorbitol and fructose, thereby protecting cells from ROS-mediated damage.
Future research should focus on generating more extensive quantitative data on the effects of AT-001 on a broader range of oxidative stress biomarkers, such as reduced and oxidized glutathione levels, and the activity of antioxidant enzymes like superoxide dismutase and catalase, across various in vivo models of diabetic complications. Such studies will further elucidate the comprehensive protective effects of AT-001 and solidify its potential as a therapeutic agent for the millions of individuals affected by diabetes.
References
Methodological & Application
Application Notes and Protocols for AT-001 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-001, also known as Caficrestat, is a potent and orally active inhibitor of aldose reductase.[1][2] Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications.[3] AT-001 has been investigated for its therapeutic potential in conditions such as diabetic cardiomyopathy.[1][3] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of AT-001.
Data Presentation
Table 1: In Vitro Efficacy of AT-001
| Assay | Cell Line/Enzyme | Key Findings | AT-001 Concentration | Incubation Time | Reference |
| Aldose Reductase Inhibition | Purified Recombinant Human ALR2 | IC50 of 28.9 pM | Not specified | Not specified | [2] |
| Aldose Reductase Activity | Normal Human Keratinocytes (NHK) | >75% reduction in AR activity | 0.2 nM | 48 hours | [1][4] |
| Cellular Senescence Inhibition | Normal Human Keratinocytes (NHK) | Attenuated senescence induced by high glucose, H2O2, and mitomycin-c | 0.2 nM | 10 days (senescence analysis) | [1][4] |
| Senescence-Associated Secretory Phenotype (SASP) Reduction | Normal Human Keratinocytes (NHK) | Reduced release of IL1β, IL6, MCP1, and TNFα | 0.2 nM | Not specified | [4] |
| Senescence Marker Gene Expression | Normal Human Keratinocytes (NHK) | Blocked the increase in CDKN1A, TP53, SERPINE, and CDKN2A expression | 0.2 nM | Not specified | [4] |
| RXFP1 Receptor Binding | 293T.RXFP1 cell line | Ki of 9.2 μM for inhibiting 125I-labeled H2 relaxin binding | Not specified | Not specified | [2][5] |
Signaling Pathways
The primary mechanism of action of AT-001 is the inhibition of aldose reductase, a key enzyme in the polyol pathway. In hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This accumulation causes osmotic stress and oxidative stress, contributing to cellular damage and the development of diabetic complications. By inhibiting aldose reductase, AT-001 mitigates these downstream effects.[3] Furthermore, studies suggest that aldose reductase may mediate cellular senescence, in part, through the SIRT1 axis.[4] AT-001 has been shown to be effective in reducing oxidative stress and downregulating key senescence markers.[4]
Caption: Signaling pathway of AT-001 in inhibiting the polyol pathway and cellular senescence.
Experimental Protocols
Protocol 1: In Vitro Aldose Reductase (ALR2) Inhibition Assay
This protocol is designed to determine the potency of AT-001 in inhibiting human aldose reductase.[6]
Materials:
-
Purified recombinant human ALR2
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)
-
NADPH (co-factor)
-
DL-glyceraldehyde (substrate)
-
AT-001 (test inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of AT-001 in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, NADPH, and AT-001 at various concentrations.
-
Initiate the reaction by adding purified recombinant human ALR2 and the substrate, DL-glyceraldehyde.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of AT-001.
-
Determine the IC50 value, which is the concentration of AT-001 required to reduce the enzyme activity by 50%.
Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.
Protocol 2: Cellular Senescence Inhibition in Normal Human Keratinocytes (NHK)
This protocol assesses the ability of AT-001 to attenuate induced cellular senescence in primary normal human keratinocytes.[4]
Materials:
-
Early passage (P4-P6) Normal Human Keratinocytes (NHK)
-
Cell culture medium and supplements
-
Senescence-inducing agents: D-glucose (25 mM), Hydrogen peroxide (H2O2; 10 µM for 48h or 400 µM for 1h), or Mitomycin-c (200 nM for 24h)
-
AT-001 (0.2 nM)
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit
-
Reagents for RNA extraction and qPCR (for gene expression analysis of senescence markers like CDKN1A, TP53, SERPINE, CDKN2A)
-
ELISA kits for SASP analysis (IL1β, IL6, MCP1, TNFα)
Procedure:
Cell Culture and Treatment:
-
Culture NHK cells in appropriate media. Use early passage cells (P4-P6) for all experiments.
-
To induce senescence, treat the cells with one of the following agents:
-
High Glucose (HG): 25 mM D-glucose for 10 days.
-
Hydrogen Peroxide (H2O2): 10 µM for 48 hours or 400 µM for 1 hour followed by washout.
-
Mitomycin-c (MMC): 200 nM for 24 hours.
-
-
For the treatment group, add AT-001 (0.2 nM) 10 minutes prior to the addition of the senescence-inducing agent.
-
Maintain the cells in culture, and analyze for senescence markers at day 10.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining:
-
At day 10, fix the cells and stain for SA-β-gal activity according to the manufacturer's protocol.
-
Counterstain with DAPI for cell counting.
-
Capture images using a light and fluorescent microscope.
-
Quantify the percentage of SA-β-gal positive cells using image analysis software (e.g., ImageJ).
Gene Expression Analysis of Senescence Markers:
-
At day 10, harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qPCR to analyze the gene expression levels of senescence markers (CDKN1A, TP53, SERPINE, CDKN2A). Normalize to a housekeeping gene.
Analysis of Senescence-Associated Secretory Phenotype (SASP):
-
Collect the conditioned medium from the cell cultures at day 10.
-
Use ELISA kits to measure the concentration of SASP factors (IL1β, IL6, MCP1, TNFα) in the conditioned medium.
Caption: Experimental workflow for the cellular senescence inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aldose reductase-IN-1 | AT-001 | Aldose reductase inhibitor | TargetMol [targetmol.com]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. The aldose reductase inhibitors AT-001, AT-003 and AT-007 attenuate human keratinocyte senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for AT-001 in Rodent Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-001 (Caficrestat) is a novel, potent, and selective next-generation aldose reductase inhibitor (ARI). Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1] Under hyperglycemic conditions, this pathway becomes hyperactivated, leading to the accumulation of intracellular sorbitol. This accumulation is implicated in the pathogenesis of various diabetic complications, including cardiomyopathy, neuropathy, and nephropathy, through mechanisms involving osmotic stress, oxidative stress, and the formation of advanced glycation endproducts (AGEs).[2][3] By inhibiting aldose reductase, AT-001 aims to mitigate these downstream pathological effects.[1][2]
These application notes provide detailed protocols for utilizing AT-001 in various rodent models of type 1 and type 2 diabetes, along with methodologies for assessing its efficacy in ameliorating diabetic complications.
Mechanism of Action: The Polyol Pathway
Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH can impair the regeneration of glutathione, a critical antioxidant, thereby increasing oxidative stress.[3] AT-001 directly inhibits aldose reductase, thus blocking the initial and rate-limiting step of this pathway.
Caption: The Polyol Pathway and the inhibitory action of AT-001.
Data Presentation: Preclinical Efficacy of AT-001
The following table summarizes the available quantitative data from a preclinical study of AT-001 in a murine model of diabetic cardiomyopathy. Further studies are required to characterize the effects of AT-001 on a broader range of diabetic endpoints in various rodent models.
| Model | Treatment Group | Dosage | Duration | Endpoint | Result | Reference |
| hAR-Tg mice with T2D | AT-001 | 40 mg/kg/day (oral gavage) | 3 weeks | Cardiac Fatty Acid Oxidation Rate | 342 ± 53 nmol/min/g dry wt. | [2] |
| hAR-Tg mice with T2D | Vehicle | N/A | 3 weeks | Cardiac Fatty Acid Oxidation Rate | 964 ± 130 nmol/min/g dry wt. | [2] |
| hAR-Tg mice with T2D | AT-001 | 40 mg/kg/day (oral gavage) | 3 weeks | Cardiac Oxygen Consumption | 41 ± 12 μmol/min/g dry wt. | [2] |
| hAR-Tg mice with T2D | Vehicle | N/A | 3 weeks | Cardiac Oxygen Consumption | 60 ± 11 μmol/min/g dry wt. | [2] |
| hAR-Tg mice with T2D | AT-001 | 40 mg/kg/day (oral gavage) | 3 weeks | Diastolic Function (E'/A' ratio) | Increased vs. Vehicle | [2] |
| hAR-Tg mice with T2D | AT-001 | 40 mg/kg/day (oral gavage) | 3 weeks | Cardiac Hypertrophy (LV mass) | Decreased vs. Vehicle | [2] |
Experimental Protocols
I. Induction of Diabetes in Rodent Models
A. Type 1 Diabetes: Streptozotocin (STZ)-Induced Model
This protocol describes the induction of insulin-dependent diabetes using STZ, which is cytotoxic to pancreatic β-cells.
-
Animals: Male Sprague-Dawley rats (180-220 g) or C57BL/6 mice (20-25 g).
-
Materials:
-
Streptozotocin (STZ)
-
Cold 0.1 M citrate buffer (pH 4.5)
-
Syringes and needles for intraperitoneal (IP) injection
-
Glucometer and test strips
-
-
Protocol:
-
Prepare STZ fresh by dissolving it in cold citrate buffer.
-
For rats, administer a single IP injection of STZ at a dose of 50-65 mg/kg.[4]
-
For mice, a multiple low-dose protocol is often preferred to induce insulitis. Administer IP injections of 40 mg/kg STZ on five consecutive days.
-
Monitor blood glucose levels 48-72 hours post-injection from tail vein blood.
-
Animals with fasting blood glucose levels >250 mg/dL are considered diabetic.[5]
-
Provide animals with 10% sucrose water for the first 24 hours after STZ injection to prevent hypoglycemia.
-
B. Type 2 Diabetes: High-Fat Diet (HFD) and HFD+STZ Models
These models mimic the development of insulin resistance and subsequent β-cell dysfunction seen in human type 2 diabetes.
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Materials:
-
High-fat diet (45-60% kcal from fat)
-
Standard chow diet
-
STZ and citrate buffer (for HFD+STZ model)
-
-
Protocol (HFD Model):
-
House mice in a controlled environment and provide ad libitum access to either the HFD or a standard chow diet (for control group).
-
Monitor body weight and food intake weekly.
-
Diabetes and insulin resistance typically develop over 8-16 weeks, characterized by obesity, hyperglycemia, and hyperinsulinemia.[6][7]
-
-
Protocol (HFD+STZ Model):
-
Acclimatize mice to the HFD for 2-4 weeks to induce insulin resistance.
-
After the initial HFD period, administer a single low dose of STZ (e.g., 35 mg/kg, IP) to induce partial β-cell dysfunction.
-
Continue the HFD throughout the study.
-
Monitor blood glucose to confirm the diabetic state.
-
C. Genetic Model: db/db Mice
These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes.
-
Animals: Male BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mice and their lean heterozygous (db/+) littermates as controls.
-
Protocol:
-
Obtain mice at 4-5 weeks of age.
-
Provide standard chow and water ad libitum.
-
Hyperglycemia typically develops by 8 weeks of age.
-
Monitor body weight, food and water intake, and blood glucose regularly.
-
II. Administration of AT-001
AT-001 is administered orally. Oral gavage is a precise method for delivering a specific dose.
-
Materials:
-
AT-001
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for mice)
-
Syringes
-
-
Protocol:
-
Prepare a suspension of AT-001 in the chosen vehicle at the desired concentration. A dose of 40 mg/kg/day has been used effectively in mice.[2]
-
Gently restrain the animal, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The animal should swallow the tube. Do not force the needle.
-
Once the needle is in place, administer the AT-001 suspension slowly.
-
Withdraw the needle gently and return the animal to its cage. Monitor for any signs of distress.
-
III. Efficacy Assessment Protocols
A. Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load, providing insights into insulin sensitivity and glucose metabolism.
-
Protocol:
-
Fast animals for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer a 2 g/kg body weight glucose solution (20% dextrose) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) for quantitative analysis.
-
B. Insulin Tolerance Test (ITT)
The ITT measures the response to exogenous insulin, indicating peripheral insulin sensitivity.
-
Protocol:
-
Fast animals for 4-6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75 U/kg for mice, 1.0 U/kg for rats) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Plot the percentage decrease in blood glucose from baseline.
-
C. Assessment of Diabetic Neuropathy
-
Behavioral Testing (Mechanical Allodynia):
-
Place the animal on an elevated mesh platform and allow it to acclimate.
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method. Diabetic animals typically exhibit a lower withdrawal threshold.
-
-
Nerve Conduction Velocity (NCV):
-
Anesthetize the animal.
-
Stimulate the sciatic nerve at two points (e.g., sciatic notch and Achilles tendon) with small needle electrodes.
-
Record the resulting muscle action potentials from the plantar foot muscles.
-
NCV is calculated by dividing the distance between the stimulating electrodes by the difference in latency of the recorded potentials. A decrease in NCV is indicative of neuropathy.
-
D. Assessment of Diabetic Nephropathy
-
Urine Albumin Excretion:
-
House animals individually in metabolic cages for 24-hour urine collection.
-
Measure the total urine volume.
-
Determine the albumin concentration in the urine using an ELISA kit.
-
Calculate the 24-hour urinary albumin excretion rate.
-
-
Serum Creatinine and Blood Urea Nitrogen (BUN):
-
Collect blood via cardiac puncture or from the retro-orbital sinus at the end of the study.
-
Separate serum and measure creatinine and BUN levels using commercially available assay kits. Elevated levels indicate impaired renal function.
-
Experimental Workflow Visualization
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. dovepress.com [dovepress.com]
- 6. sciencechronicle.in [sciencechronicle.in]
- 7. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
AT-001 in Preclinical Models of Diabetic Cardiomyopathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of AT-001 (Caficrestat), a potent and selective aldose reductase inhibitor, in a murine model of diabetic cardiomyopathy. The following protocols and data are synthesized from published preclinical research to guide investigators in their study design.
Mechanism of Action
AT-001 is an inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions, this pathway becomes overactivated, leading to the conversion of glucose to sorbitol. This process contributes to osmotic stress and the generation of reactive oxygen species, which are implicated in the pathophysiology of diabetic complications, including cardiomyopathy. By inhibiting aldose reductase, AT-001 aims to mitigate these detrimental effects. Preclinical studies have shown that AT-001 can normalize cardiac energy metabolism and prevent structural and functional cardiac abnormalities in animal models of diabetic cardiomyopathy.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from a preclinical study evaluating AT-001 in a mouse model of diabetic cardiomyopathy.
Table 1: Dosing and Administration of AT-001
| Parameter | Details |
| Drug | AT-001 |
| Dosage | 40 mg/kg/day |
| Animal Model | Male C57BL/6J mice (8 weeks old at initiation)[2] |
| Administration Route | Oral gavage[3] |
| Treatment Duration | 3 weeks[2] |
Table 2: Key Preclinical Findings
| Parameter | Observation |
| Diastolic Function | Improved with AT-001 treatment[2][4] |
| Cardiac Efficiency | Increased with AT-001 treatment[2] |
| Myocardial Fatty Acid Oxidation | Decreased with AT-001 treatment[2][4] |
| Cardiac Fibrosis and Hypertrophy | Mitigated with AT-001 treatment[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of AT-001 and the experimental workflow for its preclinical evaluation in a diabetic cardiomyopathy model.
Caption: Proposed mechanism of action for AT-001 in mitigating diabetic cardiomyopathy.
Caption: Experimental workflow for preclinical evaluation of AT-001.
Experimental Protocols
The following is a detailed protocol for a preclinical study of AT-001 in a mouse model of diabetic cardiomyopathy, based on published research.[2][3]
1. Animal Model and Induction of Diabetic Cardiomyopathy
-
Animal Species: Male C57BL/6J mice, 8 weeks of age at the start of the study.
-
Diet: High-fat diet (HFD) with 60% kcal derived from lard.
-
Induction of Diabetes:
-
Acclimatize mice for one week with standard chow and water ad libitum.
-
At 8 weeks of age, switch the diet to the HFD.
-
After 4 weeks on the HFD, administer a single intraperitoneal (IP) injection of streptozotocin (STZ) at a dose of 75 mg/kg.
-
STZ Preparation: Dissolve STZ in a cold citrate buffer (pH 4.5) immediately before injection to prevent degradation.
-
-
Continue the HFD for a total of 10 weeks to allow for the development of diabetic cardiomyopathy.
-
2. AT-001 Formulation and Administration
-
AT-001 Preparation:
-
The specific vehicle for AT-001 in the cited preclinical study is not publicly available. A common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water. It is recommended to perform vehicle formulation and stability studies prior to the experiment.
-
-
Dosing Regimen:
-
Following the 10-week HFD and STZ induction period, randomize the mice into two groups: a vehicle control group and an AT-001 treatment group.
-
Administer AT-001 at a dose of 40 mg/kg/day or an equivalent volume of the vehicle.
-
The administration route is oral gavage.
-
Continue the treatment for 3 consecutive weeks.
-
3. Endpoint Analysis
-
In Vivo Cardiac Function Assessment:
-
Perform ultrasound echocardiography at baseline (before treatment) and at the end of the 3-week treatment period to assess cardiac structure and function. Key parameters to measure include left ventricular mass, ejection fraction, and diastolic function metrics (e.g., E/E' ratio).
-
-
Cardiac Energy Metabolism:
-
At the end of the study, euthanize the mice and perfuse the hearts in an isolated working mode to assess myocardial energy metabolism. This can include measuring rates of fatty acid oxidation and glucose oxidation.
-
-
Histological Analysis:
-
Harvest the hearts, fix them in formalin, and embed them in paraffin.
-
Perform histological staining (e.g., Masson's trichrome for fibrosis, hematoxylin and eosin for hypertrophy) to assess cardiac remodeling.
-
Disclaimer: This document is intended for informational purposes for research professionals. The provided protocols are based on published literature and should be adapted and optimized for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
- 1. ir.appliedtherapeutics.com [ir.appliedtherapeutics.com]
- 2. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate AT-001 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-001 (caficrestat) is a potent and selective inhibitor of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress, oxidative damage, and cellular dysfunction, which are implicated in the pathogenesis of diabetic complications such as diabetic cardiomyopathy.[3][4] AT-001 is designed to mitigate these effects by blocking the conversion of glucose to sorbitol.[1][3]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of AT-001 in vitro. The described assays are designed to assess the compound's direct effect on aldose reductase activity and its downstream cellular consequences, including oxidative stress, cellular senescence, and apoptosis.
Data Presentation
The following table summarizes quantitative data on the efficacy of AT-001 from various studies.
| Parameter Measured | Assay/Study Type | Cell/Sample Type | Treatment Conditions | Result | Citation |
| Aldose Reductase Inhibition | Biochemical Assay | N/A | N/A | IC50 = 28.9 pM | [2] |
| Sorbitol Reduction | Phase 1/2 Clinical Trial | Human Whole Blood | Single and multiple ascending doses (5-40 mg/kg) | Significant dose-dependent reductions in whole blood sorbitol (up to ~-50% from baseline) | [4] |
| Oxidative Stress Reduction | In vitro cell-based assay | Cultured human adult cells (NHK) | 25mM glucose +/- 0.18nM AT-001 | AT-001 prevented the production and accumulation of ROS as assessed by DHE and MitoSOX staining | [5] |
| NT-proBNP Reduction | Phase 2a Clinical Trial | T2D patients with early Diabetic Cardiomyopathy | 1000mg TID or 1500mg BID for 28 days | Significantly reduced NT-proBNP levels vs. placebo; 50% of patients showed a clinically meaningful reduction (>25 pg/mL) | [1][6] |
| Cardiac Functional Capacity | Phase 3 Clinical Trial (ARISE-HF) | Patients with Diabetic Cardiomyopathy | 1500mg BID for 15 months | Stabilized cardiac functional capacity (peak VO2) compared to placebo in a subgroup of patients not on SGLT2 or GLP-1 inhibitors | [7] |
| Keratinocyte Senescence | In vitro cell-based assay | Primary normal human keratinocytes (NHK cells) | Senescence induced by high glucose, H2O2, or mitomycin-c | AT-001 attenuated induced skin cell senescence | [8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the polyol pathway and the experimental workflows for assessing AT-001 efficacy.
Caption: The Polyol Pathway and the inhibitory action of AT-001 on Aldose Reductase.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. caymanchem.com [caymanchem.com]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. appliedtherapeutics.com [appliedtherapeutics.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]
- 8. The aldose reductase inhibitors AT-001, AT-003 and AT-007 attenuate human keratinocyte senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
AT-001 for Diabetic Neuropathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic peripheral neuropathy (DPN) is a common and debilitating complication of diabetes mellitus, characterized by nerve damage that can lead to pain, numbness, and impaired limb function. The pathogenesis of DPN is complex and involves multiple metabolic pathways, one of which is the polyol pathway. AT-001, also known as caficrestat, is a novel, potent, and highly selective inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway. By blocking this enzyme, AT-001 aims to mitigate the downstream metabolic stress and cellular damage implicated in the progression of diabetic neuropathy.
These application notes provide a comprehensive overview of the current state of research on AT-001 for the treatment of diabetic neuropathy, including its mechanism of action, available clinical trial data, and detailed protocols for preclinical and clinical evaluation.
Mechanism of Action: The Polyol Pathway
Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway. Aldose reductase converts glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol and the subsequent increase in osmotic stress, along with a shift in the NAD+/NADH ratio, are believed to contribute to nerve cell injury.
AT-001 acts by specifically inhibiting aldose reductase, thereby preventing the conversion of glucose to sorbitol and reducing the flux through the polyol pathway. This is expected to alleviate the metabolic imbalances that drive the progression of diabetic neuropathy.
Caption: Mechanism of Action of AT-001.
Clinical Studies: The ARISE-HF Trial Neuropathy Sub-study
The most significant clinical investigation of AT-001 to date is the Phase 3 ARISE-HF trial, which primarily focused on diabetic cardiomyopathy. This trial included a pre-specified sub-study to evaluate the efficacy of AT-001 in patients with concurrent diabetic peripheral neuropathy.
Study Design
The ARISE-HF trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 675 patients with diabetic cardiomyopathy.[1] Participants were randomized to receive one of two doses of AT-001 (1000 mg or 1500 mg, twice daily) or a placebo. The neuropathy sub-study was embedded within this larger trial.
Key Endpoints for the Neuropathy Sub-study:
-
Primary: Change from baseline in the modified Toronto Clinical Neuropathy Score (mTCNS).
-
Secondary: Change from baseline in the Neuropathy Total Symptom Score-6 (NTSS-6).
As of the latest announcements, the full results of the diabetic peripheral neuropathy sub-study are still being analyzed and are anticipated to be presented at an upcoming medical conference.[1]
Available Data
While specific quantitative data from the neuropathy sub-study is not yet available, the main ARISE-HF trial provides safety and tolerability data for AT-001.
Table 1: Safety and Tolerability of AT-001 in the ARISE-HF Trial
| Adverse Event Category | Placebo | AT-001 (1000 mg BID) | AT-001 (1500 mg BID) |
| Serious Adverse Events | 14.3% | 12.3% | 17.3% |
| Treatment-Emergent Adverse Events | 79.1% | 81.6% | 81.0% |
| Treatment-Related Discontinuations | 3.9% | 9.6% | 9.5% |
Source: Applied Therapeutics, Inc. Press Release, January 4, 2024.[1]
Protocols
Preclinical Evaluation of AT-001 in a Rodent Model of Diabetic Neuropathy
This protocol describes a representative study to evaluate the efficacy of AT-001 in a streptozotocin (STZ)-induced diabetic rat model, a commonly used model for preclinical neuropathy research.
1. Induction of Diabetes:
-
Male Sprague-Dawley rats (8 weeks old) are fasted overnight.
-
A single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in citrate buffer (pH 4.5) is administered.
-
Control animals receive an injection of citrate buffer alone.
-
Diabetes is confirmed 72 hours post-injection by measuring blood glucose levels. Rats with glucose levels >250 mg/dL are considered diabetic and included in the study.
2. Treatment Groups:
-
Diabetic rats are randomly assigned to one of three groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
AT-001 (low dose, e.g., 10 mg/kg/day)
-
AT-001 (high dose, e.g., 30 mg/kg/day)
-
-
A non-diabetic control group receives the vehicle.
-
Treatment is administered daily via oral gavage for a period of 8-12 weeks.
3. Efficacy Assessments:
-
Nerve Conduction Velocity (NCV): Measured at baseline and at the end of the treatment period. The sciatic and/or caudal nerves are stimulated, and the latency and distance of the resulting muscle action potentials are recorded to calculate NCV.
-
Thermal and Mechanical Sensory Testing:
-
Hot Plate Test: To assess thermal hyperalgesia.
-
Von Frey Filaments: To assess mechanical allodynia.
-
-
Intraepidermal Nerve Fiber Density (IENFD): At the end of the study, skin biopsies from the hind paw are taken to quantify the density of nerve fibers in the epidermis, a key marker of small fiber neuropathy.
Caption: Preclinical Experimental Workflow.
Clinical Trial Protocol: A Representative Phase 3 Study
This protocol outlines the key elements of a Phase 3 clinical trial to evaluate the efficacy and safety of AT-001 for the treatment of diabetic peripheral neuropathy, based on the design of the ARISE-HF neuropathy sub-study.
1. Study Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of AT-001 in Patients with Diabetic Peripheral Neuropathy.
2. Study Population:
-
Inclusion Criteria:
-
Adults (18-75 years) with a diagnosis of Type 1 or Type 2 diabetes.
-
Diagnosis of diabetic peripheral neuropathy, confirmed by a neurologist.
-
A baseline mTCNS score indicating mild to moderate neuropathy (e.g., > 5 and < 20).
-
Stable glycemic control for at least 3 months prior to screening.
-
-
Exclusion Criteria:
-
Neuropathy from causes other than diabetes.
-
Severe renal impairment.
-
History of major cardiovascular events within the past 6 months.
-
3. Study Design and Treatment:
-
A 12-month, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants are randomized in a 1:1:1 ratio to:
-
AT-001 (1000 mg twice daily)
-
AT-001 (1500 mg twice daily)
-
Placebo
-
-
Visits are scheduled at baseline, and at months 3, 6, 9, and 12.
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change from baseline to month 12 in the mTCNS.
-
Secondary Efficacy Endpoints:
-
Change from baseline in the NTSS-6.
-
Change from baseline in nerve conduction velocities.
-
Change from baseline in quantitative sensory testing (QST).
-
Patient-reported outcomes on pain and quality of life.
-
-
Safety Assessments:
-
Monitoring of adverse events.
-
Clinical laboratory tests (hematology, chemistry, urinalysis).
-
Vital signs and physical examinations.
-
Caption: Clinical Trial Workflow.
Conclusion
AT-001, as a selective aldose reductase inhibitor, represents a targeted therapeutic approach for diabetic neuropathy by addressing a key mechanism in its pathogenesis. While the full data from the neuropathy sub-study of the ARISE-HF trial are eagerly awaited, the available information on its mechanism of action and safety profile provides a strong rationale for its continued investigation. The protocols outlined here offer a framework for the preclinical and clinical evaluation of AT-001 and similar compounds in the development pipeline for diabetic neuropathy.
References
Application Notes and Protocols for Assessing Cardiac Function Following AT-001 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-001 is a novel, orally available, and selective aldose reductase inhibitor currently under investigation for the treatment of diabetic cardiomyopathy. In hyperglycemic states, aldose reductase catalyzes the conversion of glucose to sorbitol, the first and rate-limiting step in the polyol pathway. The accumulation of sorbitol leads to osmotic stress, oxidative stress, and inflammation within cardiomyocytes, contributing to the pathogenesis of diabetic cardiomyopathy. By inhibiting aldose reductase, AT-001 aims to prevent the accumulation of sorbitol and its downstream detrimental effects, thereby preserving cardiac structure and function.[1][2]
These application notes provide a comprehensive overview of the protocols for assessing the therapeutic efficacy of AT-001 on cardiac function, with a focus on preclinical and clinical methodologies. The included protocols for echocardiography, electrocardiography, and cardiac biomarker analysis are essential for evaluating the structural, functional, and electrical remodeling of the heart in response to AT-001 treatment.
Data Presentation
Preclinical Efficacy of AT-001 in a Mouse Model of Diabetic Cardiomyopathy
While specific quantitative data from preclinical studies with AT-001 were not publicly available in the searched literature, studies have consistently reported improvements in cardiac function and structure. The following table summarizes the observed effects.
| Parameter | Organism/Cell Type | Treatment Group | Key Findings | Reference |
| Diastolic Function | Mouse Model of Diabetic Cardiomyopathy | AT-001 | Improved diastolic function. | [3][4] |
| Cardiac Hypertrophy | Mouse Model of Diabetic Cardiomyopathy | AT-001 | Mitigated cardiac hypertrophy. | [3] |
| Myocardial Fatty Acid Oxidation | Mouse Model of Diabetic Cardiomyopathy | AT-001 | Associated with a decrease in myocardial fatty acid oxidation rates. | [3][4] |
Clinical Efficacy of AT-001 in Patients with Diabetic Cardiomyopathy (ARISE-HF Trial)
The Phase 3 ARISE-HF trial evaluated the effect of AT-001 on cardiac functional capacity in patients with diabetic cardiomyopathy.
| Parameter | Patient Population | Treatment Group | Baseline (Mean ± SD) | Change from Baseline at 15 Months (Mean) | p-value (vs. Placebo) | Reference |
| Peak VO₂ (mL/kg/min) | Overall Population | Placebo | 15.7 | -0.31 | 0.210 | [5] |
| AT-001 (1500 mg BID) | 15.7 | -0.01 | [5] | |||
| Peak VO₂ (mL/kg/min) | Subgroup not on SGLT2i/GLP-1 RA | Placebo | N/A | -0.54 | 0.040 | [5] |
| AT-001 (1500 mg BID) | N/A | +0.08 | [5] |
Signaling Pathways and Experimental Workflows
Caption: Aldose Reductase Signaling Pathway in Diabetic Cardiomyopathy.
Caption: Experimental Workflow for Cardiac Function Assessment.
Experimental Protocols
Transthoracic Echocardiography in Mice
Objective: To non-invasively assess cardiac structure and function in a mouse model of diabetic cardiomyopathy treated with AT-001.
Materials:
-
High-frequency ultrasound system with a linear array transducer (e.g., 30-40 MHz)
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Heated platform with integrated ECG electrodes
-
Rectal probe for temperature monitoring
-
Ultrasound gel
-
Hair removal cream
-
Surgical tape
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1.5-2% in 100% oxygen).
-
Remove the chest fur using hair removal cream to ensure optimal image quality.
-
Place the mouse in a supine position on the heated platform to maintain body temperature at 37°C.
-
Secure the limbs to the ECG electrodes on the platform with surgical tape.
-
Monitor heart rate and respiration throughout the procedure.
-
-
Image Acquisition:
-
Apply a generous amount of pre-warmed ultrasound gel to the chest.
-
Parasternal Long-Axis (PLAX) View: Position the transducer to the left of the sternum, angled towards the right shoulder, to obtain a long-axis view of the left ventricle (LV). From this view, M-mode images can be acquired to measure LV wall thickness and internal dimensions during systole and diastole.
-
Parasternal Short-Axis (PSAX) View: Rotate the transducer 90 degrees clockwise from the PLAX view. Acquire images at the level of the papillary muscles. This view is also used for M-mode measurements of LV dimensions and wall thickness.
-
Apical Four-Chamber View: Move the transducer towards the apex of the heart and angle it towards the base to visualize all four chambers. This view is used for Doppler imaging of mitral inflow to assess diastolic function.
-
-
Data Analysis:
-
Systolic Function: Calculate ejection fraction (EF) and fractional shortening (FS) from M-mode or B-mode images.
-
Diastolic Function: From the apical four-chamber view, use pulsed-wave Doppler to measure the peak early (E) and late (A) diastolic filling velocities of the mitral inflow. Calculate the E/A ratio. Use tissue Doppler imaging to measure the early (e') and late (a') diastolic velocities of the mitral annulus and calculate the E/e' ratio.
-
Cardiac Structure: Measure interventricular septal thickness (IVSd), LV posterior wall thickness (LVPWd), and LV internal dimension at end-diastole (LVIDd) to assess cardiac hypertrophy.
-
Electrocardiography (ECG) in Mice
Objective: To assess cardiac electrical activity and detect any arrhythmias or conduction abnormalities in mice treated with AT-001.
Materials:
-
ECG recording system with high-resolution amplifier
-
Needle electrodes or non-invasive paw electrodes
-
Data acquisition and analysis software
Protocol:
-
Animal Preparation:
-
For anesthetized recordings, anesthetize the mouse with isoflurane (1.5-2%). Place the mouse on a heated pad to maintain body temperature.
-
For conscious recordings, gently restrain the mouse.
-
-
Electrode Placement:
-
Insert subcutaneous needle electrodes under the skin of the right and left forelimbs and the left hindlimb for a standard Lead II configuration.
-
Alternatively, place the paws on conductive pads of a non-invasive ECG platform.
-
-
ECG Recording:
-
Allow the signal to stabilize for a few minutes.
-
Record the ECG for a continuous period of at least 2-5 minutes to capture any intermittent abnormalities.
-
-
Data Analysis:
-
Analyze the ECG waveforms for heart rate, PR interval, QRS duration, and QT interval.
-
Examine the recording for any arrhythmias, such as premature ventricular contractions or atrial fibrillation.
-
Cardiac Biomarker Analysis: NT-proBNP ELISA
Objective: To quantify the level of N-terminal pro-B-type natriuretic peptide (NT-proBNP), a biomarker of cardiac stress and heart failure, in plasma samples from subjects treated with AT-001.
Materials:
-
Human NT-proBNP ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash buffer
-
Stop solution
-
Plasma samples collected in EDTA tubes
Protocol:
-
Sample and Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer, standards, and other reagents as per the kit manufacturer's instructions.
-
Centrifuge blood samples to separate plasma.
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate as per the kit's instructions (typically 1-2 hours at 37°C).
-
Wash the wells multiple times with the wash buffer to remove unbound substances.
-
Add the detection antibody (e.g., a biotinylated anti-NT-proBNP antibody) to each well and incubate.
-
Wash the wells again.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) to each well and incubate.
-
Wash the wells for the final time.
-
Add the substrate solution to each well and incubate in the dark to allow color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of NT-proBNP in the samples by interpolating their absorbance values on the standard curve.
-
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the protocols for their specific experimental conditions and adhere to all relevant institutional and national guidelines for animal care and use and human subject research. The ELISA protocol is a general representation, and the specific instructions provided with the commercial kit should be followed.
References
- 1. Aldose Reductase, Oxidative Stress and Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated myocardial fructose and sorbitol levels are associated with diastolic dysfunction in diabetic patients, and cardiomyocyte lipid inclusions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic hyperglycemia and cardiovascular dysfunction: an in-depth exploration of metabolic and cellular pathways in type 2 diabetes mellitus | springermedizin.de [springermedizin.de]
Measuring Aldose Reductase Activity in the Presence of AT-001: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[2] This accumulation can cause osmotic stress and has been implicated in the pathogenesis of diabetic complications, including retinopathy, nephropathy, and neuropathy.[2][3] Consequently, aldose reductase is a significant therapeutic target for the prevention and treatment of these complications.
AT-001 (caficrestat) is a novel, potent, and selective inhibitor of aldose reductase.[4] It has been developed to reduce the accumulation of sorbitol and mitigate the cellular damage associated with hyperglycemia.[5] This application note provides a detailed protocol for measuring the activity of aldose reductase in vitro and for determining the inhibitory potential of AT-001. The described method is a continuous spectrophotometric assay that monitors the oxidation of NADPH, a cofactor for the aldose reductase-catalyzed reaction.
Principle of the Assay
The enzymatic activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as the substrate (e.g., DL-glyceraldehyde) is reduced. The rate of this decrease is directly proportional to the aldose reductase activity. The inhibitory effect of AT-001 is quantified by measuring the reduction in enzyme activity at various concentrations of the inhibitor. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key parameter for assessing the potency of the inhibitor.
Data Presentation
The inhibitory potency of AT-001 and other compounds against aldose reductase can be summarized and compared using the IC₅₀ values.
| Compound | Aldose Reductase IC₅₀ | Selectivity vs. Aldehyde Reductase | Reference |
| AT-001 | 28.9 pM | High (No significant inhibition at 100x EC₅₀) | [1] |
| Zopolrestat | ~10 nM | Low (50-60% inhibition at 50-100x EC₅₀) |
Signaling and Experimental Workflow Diagrams
Polyol Pathway
The following diagram illustrates the role of aldose reductase in the polyol pathway and the point of inhibition by AT-001.
Caption: The Polyol Pathway and the inhibitory action of AT-001.
Experimental Workflow for Aldose Reductase Activity Assay
This diagram outlines the key steps in the experimental protocol for determining the inhibitory effect of AT-001 on aldose reductase activity.
Caption: Workflow for Aldose Reductase Activity Assay with AT-001.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant human aldose reductase (or tissue homogenate, e.g., from rat lens).
-
Buffer: 0.067 M Phosphate buffer, pH 6.2.
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH). Prepare a stock solution in the assay buffer.
-
Substrate: DL-Glyceraldehyde. Prepare a stock solution in the assay buffer.
-
Inhibitor: AT-001. Dissolve in a suitable solvent like DMSO to prepare a stock solution.
-
Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).
-
Equipment:
-
UV-transparent 96-well microplate.
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm.
-
Incubator set to 37°C.
-
Standard laboratory pipettes and consumables.
-
Protocol for Determining the IC₅₀ of AT-001
-
Reagent Preparation:
-
Prepare the 0.067 M phosphate buffer (pH 6.2).
-
Prepare a stock solution of NADPH (e.g., 2.5 mM) in the phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde (e.g., 50 mM) in the phosphate buffer.
-
Prepare a stock solution of AT-001 (e.g., 10 µM) in DMSO. Perform serial dilutions in the assay buffer to achieve a range of concentrations (e.g., from 1 pM to 100 nM). Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
-
Assay Procedure:
-
Set up the 96-well plate with the following controls and experimental wells:
-
Blank: Contains all reagents except the enzyme.
-
Vehicle Control: Contains all reagents, including the enzyme and the same concentration of DMSO as the inhibitor wells, but no AT-001.
-
Inhibitor Wells: Contain all reagents, including the enzyme and varying concentrations of AT-001.
-
Positive Control: Contains all reagents, including the enzyme and a known inhibitor like Epalrestat at a concentration known to cause significant inhibition.
-
-
To each well, add the components in the following order:
-
Phosphate buffer (to bring the final volume to 200 µL).
-
10 µL of the appropriate AT-001 dilution or vehicle (DMSO).
-
10 µL of the aldose reductase enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a mixture of NADPH and DL-glyceraldehyde to each well. The final concentrations in a 200 µL reaction volume should be, for example, 0.1 mM NADPH and 4.7 mM DL-glyceraldehyde.
-
Immediately start measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-20 minutes), taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Correct the reaction rates by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each concentration of AT-001 using the following formula: % Inhibition = [ (Rate of Vehicle Control - Rate of Inhibitor Well) / Rate of Vehicle Control ] x 100
-
Plot the % inhibition against the logarithm of the AT-001 concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of AT-001 that produces 50% inhibition of aldose reductase activity.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Degraded NADPH or substrate | Prepare fresh NADPH and substrate solutions. | |
| High background reading | Non-enzymatic oxidation of NADPH | Run a blank control without the enzyme to subtract the background rate. |
| Contaminated reagents | Use high-purity reagents and water. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure the plate is properly incubated and the spectrophotometer maintains a constant temperature. | |
| Inhibitor insolubility | Poor solubility of AT-001 in the assay buffer | Ensure the final DMSO concentration is sufficient to maintain solubility but does not inhibit the enzyme. A solvent control is crucial. |
Conclusion
This application note provides a comprehensive protocol for measuring the activity of aldose reductase and evaluating the inhibitory effects of AT-001. The spectrophotometric assay described is a robust and reliable method for determining the potency of aldose reductase inhibitors. The provided diagrams and troubleshooting guide will aid researchers in successfully implementing this protocol in their drug discovery and development efforts targeting diabetic complications.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. graphviz.org [graphviz.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for AT-001 (Caficrestat) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-001, also known as caficrestat, is a potent and selective aldose reductase inhibitor (ARI). Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of intracellular sorbitol, causing osmotic stress and subsequent cellular damage. This process is implicated in the pathogenesis of various diabetic complications, including diabetic cardiomyopathy.[1][3][4] AT-001 has been developed to mitigate these effects by blocking the production of sorbitol.[3][4] These application notes provide detailed protocols for the preparation and stability assessment of AT-001 solutions for laboratory use.
Mechanism of Action: Inhibition of the Polyol Pathway
AT-001 specifically targets and inhibits the enzyme aldose reductase.[2] In hyperglycemic or ischemic states, elevated intracellular glucose levels lead to the hyperactivation of the polyol pathway. Aldose reductase catalyzes the conversion of glucose to sorbitol, which is then slowly metabolized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol creates osmotic stress, leading to cell damage and has been linked to diabetic complications.[1] By inhibiting aldose reductase, AT-001 prevents the formation of sorbitol, thereby mitigating the downstream pathological effects.[3][4]
Caption: Mechanism of action of AT-001 in the polyol pathway.
AT-001 Solution Preparation
While specific solubility data for AT-001 in various laboratory solvents is not publicly available, a general protocol for preparing stock solutions of small molecule inhibitors can be followed. It is recommended to perform small-scale solubility tests before preparing a large stock solution.
Recommended Solvents (General Guidance):
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
Materials:
-
AT-001 (Caficrestat) powder
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile, conical polypropylene tubes
-
Vortex mixer
-
Warming bath (optional)
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: Determine the molecular weight (MW) of AT-001. The required mass can be calculated using the formula: Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000 For a 10 mM (0.01 M) stock in 1 mL (0.001 L): Mass (mg) = 0.01 x 0.001 x MW x 1000
-
Weigh the compound: Accurately weigh the calculated amount of AT-001 powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the AT-001 powder.
-
Dissolve the compound: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes may be applied.
-
Sterilization (Optional): If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Table 1: Example Calculations for AT-001 Stock Solutions
| Parameter | Value |
| Target Concentration | 10 mM |
| Solvent | DMSO |
| Volume | 1 mL |
| AT-001 MW (Hypothetical) | 350 g/mol |
| Calculated Mass | 3.5 mg |
Note: The molecular weight of AT-001 is not publicly available and should be obtained from the supplier.
Caption: Workflow for preparing AT-001 stock solutions.
AT-001 Solution Stability
The stability of AT-001 in solution is crucial for ensuring the accuracy and reproducibility of experimental results. While specific stability data is not publicly available, a general protocol for assessing the stability of a small molecule inhibitor solution is provided below.
Factors Affecting Stability:
-
Solvent: The choice of solvent can significantly impact the stability of the compound.
-
Storage Temperature: Lower temperatures generally slow down degradation.
-
Light Exposure: Some compounds are light-sensitive.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation.
Protocol for a Short-Term Stability Study:
-
Prepare a fresh stock solution of AT-001 at a known concentration (e.g., 10 mM in DMSO).
-
Aliquot the stock solution into multiple tubes for testing at different time points and conditions.
-
Establish baseline (T=0): Immediately analyze one aliquot to determine the initial concentration and purity using a suitable analytical method (e.g., HPLC-UV).
-
Store aliquots under various conditions:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (protected from light)
-
Room Temperature (exposed to light)
-
-
Analyze aliquots at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month).
-
Compare the results to the baseline to determine the percentage of degradation.
Table 2: Example Data from a Hypothetical Stability Study of 10 mM AT-001 in DMSO
| Storage Condition | Time Point | Purity (%) by HPLC |
| -80°C | 0 | 99.8 |
| 1 month | 99.7 | |
| 3 months | 99.5 | |
| -20°C | 0 | 99.8 |
| 1 month | 99.2 | |
| 3 months | 98.5 | |
| 4°C | 0 | 99.8 |
| 1 week | 97.5 | |
| Room Temperature | 0 | 99.8 |
| 24 hours | 95.1 |
This data is illustrative and should be determined experimentally for AT-001.
Caption: Experimental workflow for assessing AT-001 solution stability.
Conclusion
These application notes provide a general framework for the preparation and stability assessment of AT-001 solutions for laboratory use. Due to the limited availability of public data on the specific physicochemical properties of AT-001, it is imperative that researchers empirically determine the optimal solubility and stability conditions for their specific experimental needs. Adherence to these protocols will help ensure the reliable and consistent use of AT-001 in a research setting.
References
Application Notes and Protocols: Immunohistochemistry Techniques for AT-001 Treated Tissues
Introduction
Immunohistochemistry (IHC) is a cornerstone technique in drug development and biomedical research, enabling the visualization of specific protein targets within the architectural context of tissues.[1][2] For researchers and scientists investigating the therapeutic effects of AT-001, a novel and potent Aldose Reductase (AR) inhibitor, IHC provides an indispensable tool for elucidating its mechanism of action and assessing pharmacodynamic responses in treated tissues.[1][3] AT-001 is under investigation for its potential to treat diabetic cardiomyopathy by inhibiting the polyol pathway, which, under hyperglycemic conditions, leads to the accumulation of sorbitol and subsequent cellular damage.[3][4]
These application notes provide detailed protocols for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues treated with AT-001. The key applications include confirming target engagement, analyzing biomarkers for efficacy and cellular stress, and investigating the downstream effects of Aldose Reductase inhibition.[1]
Mechanism of Action: The Polyol Pathway and AT-001 Inhibition
In hyperglycemic states, excess glucose is shunted into the polyol pathway. The enzyme Aldose Reductase (AR) converts glucose to sorbitol, which can lead to increased intracellular osmotic stress and oxidative damage, contributing to the pathology of diabetic complications like cardiomyopathy.[3][4] AT-001 acts as a selective inhibitor of Aldose Reductase, blocking this conversion and mitigating downstream cellular damage.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Immunohistochemistry Techniques, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. AT-001 for Diabetic Cardiomyopathy · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. appliedtherapeutics.com [appliedtherapeutics.com]
Troubleshooting & Optimization
Common issues with AT-001 solubility in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound AT-001. The following information is intended to address common solubility challenges encountered during in vitro and in vivo experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving AT-001?
A1: AT-001 is a highly lipophilic molecule with low aqueous solubility. For initial stock solutions, we recommend using 100% Dimethyl Sulfoxide (DMSO). Ensure the DMSO is anhydrous and of high purity to prevent precipitation. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: I am observing precipitation of AT-001 when diluting my DMSO stock solution into aqueous media. What can I do?
A2: This is a common issue due to the poor aqueous solubility of AT-001. Here are several strategies to mitigate precipitation:
-
Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous medium can help to maintain AT-001 in solution.
-
Formulation with Cyclodextrins: Encapsulating AT-001 in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.
-
pH Adjustment: The solubility of AT-001 is pH-dependent. Depending on the pKa of the compound, adjusting the pH of the buffer may improve solubility.
-
Sonication: Gentle sonication of the solution after dilution can help to redissolve small precipitates and create a more uniform dispersion.
Q3: Can I use solvents other than DMSO for my experiments?
A3: While DMSO is the primary recommended solvent, other organic solvents can be used for specific applications. However, their compatibility with your experimental system must be validated. Ethanol can be an alternative for some applications, but it is generally more volatile and may have different effects on cell viability.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
This may be linked to variable solubility and bioavailability of AT-001 in your culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Low oral bioavailability in animal studies.
Poor aqueous solubility often leads to low absorption from the gastrointestinal tract.
Potential Solutions and Experimental Protocols:
1. Formulation Development:
-
Objective: To prepare a formulation of AT-001 that enhances its solubility and oral absorption.
-
Methodology:
-
Amorphous Solid Dispersion: Prepare an amorphous solid dispersion (ASD) of AT-001 with a suitable polymer carrier (e.g., PVP/VA, HPMC-AS).[1][2] This can be achieved through spray-drying or hot-melt extrusion.[3]
-
Nanoparticle Engineering: Reduce the particle size of AT-001 to the nano-range using techniques like milling or high-pressure homogenization.[4] This increases the surface area for dissolution.
-
2. Vehicle Optimization:
-
Objective: To identify a vehicle that can maintain AT-001 in solution for oral gavage.
-
Methodology:
-
Screen a panel of pharmaceutically acceptable vehicles.
-
Assess the solubility and stability of AT-001 in each vehicle over time.
-
Solubility of AT-001 in Various Oral Vehicles
| Vehicle Composition | AT-001 Solubility (µg/mL) at 25°C | Observations |
| Water | < 0.1 | Insoluble |
| 0.5% (w/v) Methylcellulose in Water | 0.5 | Slight increase, suspension forms |
| 10% (w/v) HP-β-CD in Water | 5.2 | Clear solution |
| 20% (v/v) PEG 400 in Water | 2.8 | Clear solution, may precipitate on dilution |
| 5% (v/v) Tween® 80 in Water | 3.5 | Forms a micellar solution |
Hypothetical Signaling Pathway of AT-001
The following diagram illustrates a potential mechanism of action for AT-001, where it is hypothesized to inhibit an upstream kinase in a cancer-related signaling pathway.
Caption: Hypothetical signaling pathway for AT-001.
References
Technical Support Center: Optimizing AT-001 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of AT-001 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is AT-001 and what is its mechanism of action?
A1: AT-001, also known as caficrestat, is a selective aldose reductase inhibitor.[1][2][3] Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol.[1][4] In hyperglycemic conditions, the increased activity of this pathway can lead to the accumulation of sorbitol, causing osmotic stress and cellular damage.[1][4] By inhibiting aldose reductase, AT-001 prevents this accumulation and is being investigated for the treatment of diabetic cardiomyopathy.[1][2][3]
Q2: What is a recommended starting concentration for AT-001 in a new cell line?
A2: As specific in vitro concentration recommendations for AT-001 are not widely published, a good starting point is to perform a dose-response experiment.[5][6] A broad range of concentrations, for example from 0.1 µM to 100 µM, should be tested to determine the optimal, non-toxic concentration for your specific cell line and assay.[6][7] It is recommended to review literature for similar compounds or to use a concentration 5 to 10 times higher than the biochemical IC50 or Ki values if available.[6]
Q3: How should I prepare and store AT-001 stock solutions?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[7] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5][7] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and should be protected from light.[7][8]
Q4: How can I determine if the observed effects of AT-001 are due to its intended activity or off-target effects?
A4: To distinguish between on-target and off-target effects, consider the following:
-
Dose-response relationship: On-target effects should correlate with the concentration of AT-001.[5]
-
Use of controls: Include a vehicle control (e.g., DMSO) to ensure the solvent is not causing the observed effects.[5] If available, a structurally related but inactive compound can be used as a negative control.[5]
-
Rescue experiments: If possible, counteracting the downstream effects of sorbitol accumulation (e.g., using an osmoprotectant) could help confirm the on-target mechanism.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of AT-001 | 1. Concentration is too low: The concentration of AT-001 may be insufficient to inhibit aldose reductase in your cell model.[7] 2. Compound instability: AT-001 may be degrading in the cell culture medium over the course of the experiment.[9] 3. Insensitive cell line: The cell line may not express aldose reductase or the polyol pathway may not be significantly active.[7] | 1. Test a higher concentration range in your dose-response experiment. 2. Prepare fresh dilutions for each experiment and consider the stability of the compound in your specific media.[7][9] 3. Verify aldose reductase expression in your cell line (e.g., via Western blot or qPCR). |
| High levels of cell death across all concentrations | 1. Cytotoxicity: AT-001 may be toxic to the cells at the concentrations tested.[7] 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[5] | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range.[6] 2. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%).[5][7] |
| Inconsistent results between experiments | 1. Compound degradation: Improper storage and handling of AT-001 stock solutions can lead to degradation.[8] 2. Variability in cell culture: Inconsistent cell density, passage number, or growth phase can affect experimental outcomes. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them properly.[7][8] 2. Standardize cell culture procedures, ensuring consistent seeding densities and using cells within a defined passage number range. |
| Precipitation of AT-001 in culture medium | 1. Low solubility: AT-001 may have limited solubility in aqueous media at the tested concentrations.[8] 2. High final solvent concentration: The concentration of the organic solvent used for the stock solution may be too high in the final culture medium.[8] | 1. Check the solubility information for AT-001. Gentle warming or sonication might help dissolve the compound.[8] 2. Ensure the final solvent concentration is kept to a minimum (e.g., <0.5%).[8] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal AT-001 Concentration
This protocol outlines the steps to determine the optimal concentration of AT-001 by assessing its impact on a relevant downstream marker, such as intracellular sorbitol levels.
Materials:
-
Cell line of interest cultured in appropriate media
-
AT-001
-
DMSO
-
96-well cell culture plates
-
Sorbitol assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of AT-001 in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[7] Include a vehicle control (medium with the same final DMSO concentration).[6][7]
-
Treatment: Remove the old medium and add the medium containing the different concentrations of AT-001.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[6]
-
Assay: Following incubation, lyse the cells and measure intracellular sorbitol levels using a commercially available sorbitol assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the sorbitol levels against the log of the AT-001 concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Protocol 2: Western Blot for Aldose Reductase Expression
This protocol is for confirming the expression of the AT-001 target, aldose reductase, in the cell line of interest.
Materials:
-
Cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against aldose reductase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against aldose reductase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Simplified signaling pathway of the polyol pathway and the inhibitory action of AT-001.
Caption: Workflow for optimizing AT-001 concentration in cell culture experiments.
Caption: A logical flow for troubleshooting common issues with AT-001 experiments.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]
- 4. appliedtherapeutics.com [appliedtherapeutics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting AT-001 Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT-001 (Caficrestat) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is AT-001 and what is its mechanism of action?
AT-001, also known as Caficrestat, is an investigational oral aldose reductase inhibitor.[1] Its primary mechanism of action is to block the enzyme aldose reductase, which is involved in the polyol pathway.[2] This pathway becomes overactive in hyperglycemic conditions, leading to the accumulation of sorbitol, which can cause cellular damage. By inhibiting aldose reductase, AT-001 aims to prevent or reduce the complications associated with this pathway, particularly in the context of diabetic cardiomyopathy.
Q2: What are the common administration routes for AT-001 in animal studies?
While specific preclinical administration details for AT-001 are not widely published, based on its intended oral route in humans and the nature of similar small molecule inhibitors, the most common administration routes in animal studies would be:
-
Oral Gavage: This is a standard method for precise oral dosing in rodents.
-
Intravenous (IV) Injection: This route is often used in initial pharmacokinetic studies to determine bioavailability and clearance.
Q3: I am observing inconsistent results in my oral gavage studies with AT-001. What could be the cause?
Inconsistent results following oral gavage can stem from several factors:
-
Improper Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the trachea instead of the esophagus, causing significant stress and incorrect dosing. Esophageal or gastric injury can also occur.[3]
-
Formulation Issues: If AT-001 is not properly solubilized or suspended in the vehicle, it can lead to inaccurate and variable dosing. The compound may precipitate out of solution or adhere to the gavage needle.
-
Animal Stress: The stress of handling and gavage can influence physiological parameters and drug metabolism, leading to variability in experimental outcomes.[3][4]
-
Diabetic Animal Model Variability: Diabetic animal models can have inherent variability in disease progression and gastrointestinal function, which can affect drug absorption.
Q4: My AT-001 formulation for intravenous injection is showing precipitation. How can I resolve this?
Precipitation of a poorly soluble compound like AT-001 upon intravenous injection is a common challenge.[5][6] Here are some troubleshooting steps:
-
Vehicle Selection: Ensure the chosen vehicle is appropriate for intravenous administration and can maintain AT-001 in solution at the desired concentration. Co-solvents, cyclodextrins, or surfactant-based solutions are often used for poorly soluble compounds.[5][6]
-
pH Adjustment: The pH of the formulation can significantly impact the solubility of a compound. Ensure the pH is within a physiologically acceptable range (typically 4-9 for IV) to prevent precipitation in the bloodstream.[7]
-
Slower Infusion Rate: A slower infusion rate can allow for greater dilution of the formulation in the bloodstream, reducing the risk of precipitation at the injection site.
-
Formulation Stability: Assess the stability of your formulation over the intended use period. The compound may be degrading or precipitating over time.[8][9]
Troubleshooting Guides
Oral Administration (Gavage)
Problem: Difficulty in administering the full dose or signs of animal distress (e.g., coughing, struggling).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Improper Restraint | Ensure the animal is properly restrained to prevent movement. The head, neck, and body should be in a straight line. |
| Incorrect Needle Placement | The gavage needle should be inserted gently along the roof of the mouth and into the esophagus. If resistance is met, do not force it.[10] |
| Gavage Needle Size | Use an appropriately sized and flexible gavage needle to minimize the risk of injury. |
| Animal Anxiety | Handle animals frequently before the experiment to acclimate them to the procedure.[3] |
Problem: Inconsistent absorption or high variability in plasma concentrations.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Poor Solubility/Suspension | Develop a robust formulation. For poorly soluble compounds, consider using vehicles like methylcellulose, carboxymethylcellulose (CMC), or polyethylene glycol (PEG).[11] Sonication or homogenization may be necessary to ensure a uniform suspension. |
| Vehicle Effects | The vehicle itself can affect gastrointestinal motility and absorption. Always include a vehicle-only control group.[12] |
| Food Effects | The presence of food in the stomach can alter drug absorption. Fasting animals prior to dosing (typically 4-6 hours for rodents) can reduce variability. |
| Gastrointestinal Issues in Diabetic Models | Diabetic animals may exhibit delayed gastric emptying. Be aware of this potential variable and consider it in your experimental design and data interpretation. |
Intravenous Administration
Problem: Precipitation of AT-001 at the injection site or in the syringe.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Low Aqueous Solubility | Utilize a suitable co-solvent system (e.g., DMSO, PEG 400, ethanol) or a cyclodextrin-based formulation to enhance solubility. The final concentration of organic solvents should be minimized to avoid toxicity.[5][13] |
| pH of Formulation | Ensure the pH of the final formulation is within a physiologically compatible range to maintain solubility upon injection into the bloodstream.[7] |
| Formulation Instability | Prepare the formulation fresh before each use or conduct stability studies to determine the appropriate storage conditions and shelf-life.[8][9][14][15] |
Problem: Animal distress or adverse reactions following IV injection.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Concentration of Co-solvents | High concentrations of solvents like DMSO or ethanol can be toxic. Dilute the stock solution in a physiologically compatible buffer (e.g., saline, PBS) to the lowest effective concentration.[12] |
| Injection Rate Too Fast | A rapid bolus injection can lead to high local concentrations of the drug and vehicle, causing irritation or toxicity. Administer the injection slowly and steadily. |
| Particulate Matter | Filter the final formulation through a 0.22 µm syringe filter before injection to remove any potential precipitates or contaminants. |
| Incorrect Injection Technique | Ensure the needle is correctly placed in the vein. Misinjection into the surrounding tissue can cause irritation and necrosis. |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of a Poorly Soluble Compound
This is a general protocol and should be optimized for AT-001 based on its specific physicochemical properties.
Materials:
-
AT-001 powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile water for injection
-
pH meter and adjustment solutions (e.g., 0.1M HCl, 0.1M NaOH)
Procedure:
-
Weighing: Accurately weigh the required amount of AT-001 powder.
-
Vehicle Preparation: Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
Wetting the Powder: If the compound is very hydrophobic, create a paste by adding a small amount of the vehicle to the AT-001 powder in a mortar and triturating with a pestle.
-
Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. A homogenizer can be used to ensure a fine, uniform suspension.
-
pH Adjustment: Check the pH of the suspension and adjust to a suitable range (typically 4-8 for oral administration) if necessary.[7]
-
Final Volume: Adjust the final volume with the vehicle to achieve the target concentration.
-
Storage: Store the suspension as per stability data, but it is often recommended to prepare it fresh daily. Stir the suspension well before each use to ensure homogeneity.
Protocol 2: Intravenous Formulation of a Poorly Soluble Compound
This protocol outlines a general approach using a co-solvent system. The specific solvents and their ratios must be optimized for AT-001.
Materials:
-
AT-001 powder
-
Co-solvents (e.g., DMSO, PEG 400)
-
Sterile saline or PBS
-
Sterile, pyrogen-free vials
-
0.22 µm syringe filter
Procedure:
-
Solubilization: Dissolve the accurately weighed AT-001 powder in a minimal amount of the primary solvent (e.g., DMSO). Gentle warming or vortexing may be required.
-
Addition of Co-solvent: If necessary, add a secondary co-solvent (e.g., PEG 400) to aid solubility and reduce the concentration of the primary solvent.
-
Dilution: Slowly add sterile saline or PBS to the solution while vortexing to reach the final desired concentration. The final concentration of organic solvents should be kept as low as possible (e.g., <10% DMSO).
-
Clarity Check: Visually inspect the solution for any signs of precipitation. The final solution should be clear.
-
Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial to remove any potential particulates.
-
Administration: Administer the solution to the animal immediately after preparation or as dictated by stability studies.
Visualizations
References
- 1. A pilot open-label study of aldose reductase inhibition with AT-001 (caficrestat) in patients hospitalized for COVID-19 infection: Results from a registry-based matched-control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. bdo.com [bdo.com]
- 9. stabilityhub.com [stabilityhub.com]
- 10. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 15. database.ich.org [database.ich.org]
Technical Support Center: Overcoming Off-target Effects of Aldose Reductase Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with aldose reductase inhibitors (ARIs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on overcoming off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of aldose reductase inhibitors (ARIs), and why are they a concern?
The primary off-target effect of many ARIs is the inhibition of aldehyde reductase (ALR1).[1][2] This is a significant concern because ALR1 and aldose reductase (ALR2) share a high degree of structural similarity (approximately 65% sequence homology), making the design of selective inhibitors challenging.[2][3] ALR1 plays a crucial role in the detoxification of reactive aldehydes, which can be formed under conditions of oxidative stress.[1][4] Inhibition of ALR1 can disrupt this vital detoxification process, leading to cellular toxicity and adverse side effects, which has been a major reason for the failure of many ARIs in clinical trials.[3]
Q2: My potent in vitro ARI shows poor efficacy in cell-based assays or in vivo models. What are the potential reasons?
This is a common challenge that can be attributed to several factors:
-
Poor Membrane Permeability: Many ARIs, especially those with a carboxylic acid group, are negatively charged at physiological pH. This limits their ability to cross cell membranes and reach the intracellular aldose reductase enzyme.
-
Low Bioavailability: The compound may have issues with absorption, distribution, metabolism, and excretion (ADME), leading to insufficient concentrations at the target tissue.
-
High Plasma Protein Binding: Some ARIs can bind extensively to plasma proteins, which reduces the free concentration of the inhibitor available to exert its effect.
-
Solubility Issues: Poor solubility in physiological fluids can hinder the absorption and distribution of the inhibitor.
Q3: How can I determine the selectivity of my ARI for ALR2 over ALR1?
The selectivity of an ARI is determined by comparing its inhibitory potency (IC50 value) against ALR2 and ALR1. The selectivity index is calculated by dividing the IC50 value for ALR1 by the IC50 value for ALR2 (Selectivity Index = IC50(ALR1) / IC50(ALR2)). A higher selectivity index indicates greater selectivity for ALR2.[3] You can determine these values by performing an in vitro enzyme inhibition assay for both ALR2 and ALR1.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for my ARI.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Solubility and Stability | - Ensure your inhibitor is fully dissolved in the assay buffer. A small amount of DMSO can be used, but keep the final concentration low (<1%).- Prepare fresh inhibitor solutions for each experiment and store them appropriately. |
| Enzyme Concentration and Activity | - Perform an enzyme titration to determine the optimal concentration that results in a linear reaction rate.- Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Substrate and Cofactor Concentrations | - Use consistent and appropriate concentrations of the substrate (e.g., DL-glyceraldehyde) and the cofactor (NADPH). The substrate concentration should ideally be at or near the Michaelis constant (Km).- Prepare fresh NADPH solutions for each experiment as it can degrade over time. |
| Assay Conditions | - Use a calibrated pH meter to ensure the buffer is at the correct pH.- Maintain a consistent temperature throughout the assay using a temperature-controlled plate reader. |
Issue 2: My ARI shows high inhibition of ALR1 (low selectivity).
| Possible Cause | Troubleshooting Steps |
| Inhibitor Chemotype | - Consider exploring different chemical scaffolds. Some classes of inhibitors, like hydantoin derivatives, are known to inhibit both ALR1 and ALR2 with similar efficacy. Carboxylic acid derivatives can be more selective but may have poor pharmacokinetic properties.[5] |
| Sub-optimal Assay Conditions | - Re-optimize the in vitro inhibition assays for both ALR1 and ALR2. Confirm the optimal pH and substrate concentrations for each enzyme. |
| Compound Purity | - Verify the purity and identity of your inhibitor. Impurities could be responsible for the off-target activity. |
| Structural Similarity of Targets | - Employ computational modeling (molecular docking and dynamics) to understand the binding interactions of your inhibitor with both ALR1 and ALR2 active sites. This can provide insights for designing more selective analogs that exploit structural differences between the two enzymes.[3] |
Quantitative Data
Table 1: Inhibitory Potency (IC50) and Selectivity of Various Aldose Reductase Inhibitors
| Compound | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity Index (ALR1/ALR2) |
| Aldose reductase-IN-4 | 0.98 | 11.70 | 11.94[6] |
| Sorbinil | 0.26 - 1.4 | Not specified in detail | Not specified in detail[6] |
| Compound 3c (Thiosemicarbazone derivative) | 1.42 | > 50 | > 35.2[7][8] |
| Compound 3i (Thiosemicarbazone derivative) | 2.06 | 2.14 | 1.04[7] |
| Compound 3m (Thiosemicarbazone derivative) | 1.96 | 4.57 | 2.33[7] |
Note: A higher selectivity index indicates greater selectivity for ALR2 over ALR1.
Experimental Protocols
Protocol 1: In Vitro Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition Assay
This protocol describes a spectrophotometric method to determine the IC50 values of an inhibitor for both ALR2 and ALR1.
Materials:
-
Purified recombinant human ALR2 and ALR1
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 6.2
-
Cofactor: NADPH solution
-
Substrate for ALR2: DL-glyceraldehyde
-
Substrate for ALR1: p-nitrobenzaldehyde or D-glucuronate[3]
-
Test inhibitor and positive control (e.g., Epalrestat) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in the assay buffer. Ensure the final DMSO concentration is below 1%.
-
In a 96-well plate, add the reaction buffer, NADPH, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the respective enzyme (ALR2 or ALR1) and substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the selectivity index: IC50(ALR1) / IC50(ALR2).[3]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across a lipid membrane, providing an early indication of its potential for oral absorption.
Materials:
-
96-well microtiter filter plates (donor plate)
-
96-well acceptor plate
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Acceptor sink buffer
-
Test compound solution
-
LC-MS/MS for quantification
Procedure:
-
Coat the filter of each well in the donor plate with the artificial membrane solution.
-
Fill the acceptor plate wells with the acceptor sink buffer.
-
Add the test compound solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with shaking.
-
After incubation, separate the plates and quantify the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
Data Analysis:
-
Calculate the effective permeability (Pe) of the compound.
Protocol 3: Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can affect its free concentration and efficacy. The rapid equilibrium dialysis (RED) method is commonly used.
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Test compound
-
LC-MS/MS for quantification
Procedure:
-
Add the test compound to human plasma.
-
Add the plasma-compound mixture to one chamber of the RED device and PBS to the other chamber, separated by a semipermeable membrane.
-
Incubate at 37°C to allow the unbound compound to reach equilibrium across the membrane.
-
After incubation, take samples from both chambers and analyze the compound concentration by LC-MS/MS.[9]
Data Analysis:
-
Calculate the fraction of the compound that is unbound (fu).[9]
Visualizations
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Caption: On-target vs. Off-target effects of non-selective Aldose Reductase Inhibitors.
Caption: A logical workflow for evaluating Aldose Reductase Inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Plasma Protein Binding Assay [visikol.com]
Technical Support Center: Improving the In Vivo Bioavailability of AT-001
Introduction
Initial research into "AT-001" reveals two distinct therapeutic agents referred to by this identifier in scientific and clinical contexts. To provide comprehensive support, this guide is divided into two sections addressing each molecule:
-
Section 1: AT-001 (Caficrestat) , an orally administered small molecule aldose reductase inhibitor developed by Applied Therapeutics for diabetic cardiomyopathy.
-
Section 2: AT-001 (Osmotin) , a plant-derived protein with homology to human adiponectin, being investigated for various therapeutic applications including metabolic and neurodegenerative diseases.
Please navigate to the section relevant to your research.
Section 1: AT-001 (Caficrestat) - Aldose Reductase Inhibitor
This section provides troubleshooting and guidance for researchers working to improve the in vivo bioavailability of the small molecule aldose reductase inhibitor, AT-001 (Caficrestat).
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of AT-001 in our preclinical models. What are the potential causes?
A1: Low plasma concentrations of an oral drug like AT-001 can stem from several factors:
-
Poor Aqueous Solubility: The drug may not dissolve efficiently in the gastrointestinal (GI) fluids, limiting the amount available for absorption.
-
Low Permeability: The drug may not effectively cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or intestinal wall after absorption, reducing the amount that reaches systemic circulation.
-
Efflux Transporters: The drug could be actively pumped back into the GI lumen by transporters like P-glycoprotein.
Q2: What formulation strategies can we explore to enhance the oral bioavailability of AT-001?
A2: Several formulation strategies can be employed to overcome bioavailability challenges for small molecules:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing AT-001 in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption, particularly for lipophilic compounds.
-
Use of Excipients: Incorporating absorption enhancers or efflux pump inhibitors (though the latter can have safety considerations) may improve permeability.[1][2]
Q3: Are there any insights from clinical studies of AT-001 that could guide our formulation development?
A3: Yes, clinical trials for AT-001 (Caficrestat) have utilized different dosing regimens, including 1000 mg three times daily (TID) and 1500 mg twice daily (BID) capsules.[3][4] This suggests that the drug requires a relatively high dose, which could be indicative of incomplete bioavailability. The development of an extended-release (ER) tablet has also been mentioned, pointing towards efforts to optimize its pharmacokinetic profile.[4]
Data Presentation
Table 1: Summary of AT-001 (Caficrestat) Clinical Dosing Regimens
| Study Phase | Dosing Regimen | Formulation | Key Finding | Reference |
| Phase 2a | 1000mg TID or 1500mg BID | Capsule | Significantly reduced blood sorbitol levels over 28 days. | [3][4] |
| Phase 3 (ARISE-HF) | 1500mg BID | Not specified | Stabilized cardiac functional capacity compared to placebo, though the primary endpoint was not met. | [5] |
| Phase 1/2 | Various doses and regimens | Not specified | Well-tolerated with no serious adverse events. | [6] |
Experimental Protocols
Protocol 1: Comparative Oral Bioavailability Study of AT-001 Formulations in a Rodent Model
Objective: To determine the relative bioavailability of two novel AT-001 formulations (e.g., a nanocrystal suspension and a SEDDS) compared to a simple aqueous suspension.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight with free access to water.
-
Dosing:
-
Group 1: AT-001 aqueous suspension (control) at 50 mg/kg.
-
Group 2: AT-001 nanocrystal suspension at 50 mg/kg.
-
Group 3: AT-001 SEDDS formulation at 50 mg/kg.
-
Group 4: Intravenous (IV) administration of AT-001 at 5 mg/kg for absolute bioavailability determination.
-
All oral doses administered via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) for each group using non-compartmental analysis.
-
Calculate absolute bioavailability (F%) for the control formulation: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Calculate relative bioavailability of the test formulations compared to the control.
-
Mandatory Visualization
Caption: Workflow for a comparative oral bioavailability study of AT-001 (Caficrestat).
Section 2: AT-001 (Osmotin) - Plant-Derived Protein
This section is dedicated to researchers facing challenges with the in vivo bioavailability of the protein therapeutic, AT-001 (Osmotin).
Frequently Asked Questions (FAQs)
Q1: Our attempts at oral delivery of osmotin have resulted in negligible systemic exposure. What are the primary barriers?
A1: The oral delivery of protein drugs like osmotin is notoriously difficult due to several major barriers in the GI tract:
-
Enzymatic Degradation: Pepsin in the stomach and proteases in the intestine can rapidly degrade the protein.[2]
-
Poor Permeability: Due to its large size and hydrophilic nature, osmotin has very limited ability to pass through the intestinal epithelium.[1]
-
Instability: The harsh pH conditions of the stomach can cause the protein to denature and lose its therapeutic activity.
Q2: What are some effective strategies to overcome the challenges of oral protein delivery for osmotin?
A2: A combination of approaches is often necessary to improve the oral bioavailability of proteins:
-
Enteric Coating: Protecting the protein from the acidic stomach environment with a pH-sensitive polymer that only dissolves in the higher pH of the small intestine.
-
Protease Inhibitors: Co-formulating osmotin with inhibitors that block the action of digestive enzymes.[2]
-
Permeation Enhancers: Using excipients that transiently open the tight junctions between intestinal cells to allow paracellular transport.[1]
-
Nanoparticle Encapsulation: Encapsulating osmotin in nanoparticles (e.g., made from chitosan or PLGA) can protect it from degradation and facilitate its uptake by the intestinal lining.[2]
-
Chemical Modification: PEGylation (attaching polyethylene glycol chains) can protect the protein from enzymatic degradation and increase its half-life.[10]
Q3: Besides oral delivery, what other routes of administration could improve osmotin's bioavailability?
A3: While oral delivery is preferred for convenience, other routes are more effective for protein therapeutics:
-
Parenteral Injection (IV, SC, IM): Intravenous (IV) injection provides 100% bioavailability, while subcutaneous (SC) and intramuscular (IM) injections offer high bioavailability and can allow for sustained release formulations.[10][11]
-
Pulmonary or Nasal Delivery: These routes bypass first-pass metabolism and offer a large surface area for absorption, but require specialized formulation and delivery devices.
Data Presentation
Table 2: Formulation Strategies to Enhance Oral Bioavailability of Protein Therapeutics like Osmotin
| Strategy | Mechanism of Action | Potential Advantages | Potential Challenges |
| Enteric Coating | Protects from stomach acid. | Prevents denaturation, targets release to intestine. | Does not address enzymatic degradation or poor permeability. |
| Protease Inhibitors | Inhibit GI tract enzymes.[2] | Protects protein from degradation.[2] | Potential for local irritation or systemic side effects. |
| Permeation Enhancers | Transiently open tight junctions.[1] | Improves absorption across the intestinal wall.[1] | Potential for toxicity and unwanted uptake of other substances. |
| Nanoparticles | Encapsulate and protect the protein. | Protects from degradation, can target specific cells. | Complex manufacturing process, potential immunogenicity. |
| PEGylation | Covalent attachment of PEG chains.[10] | Increases stability and half-life.[10] | Can sometimes reduce biological activity. |
Experimental Protocols
Protocol 2: Evaluating the In Vivo Efficacy of a Novel Oral Osmotin Formulation
Objective: To assess if an encapsulated osmotin formulation can protect the protein in the GI tract and activate its target signaling pathway in vivo.
Methodology:
-
Animal Model: C57BL/6 mice (n=8 per group) on a high-fat diet to induce a pre-diabetic state, a relevant model for osmotin's metabolic action.[12]
-
Formulation: Prepare an oral formulation of osmotin encapsulated in chitosan nanoparticles, co-formulated with a permeation enhancer.
-
Dosing:
-
Group 1: Vehicle control (empty nanoparticles) via oral gavage.
-
Group 2: Native osmotin solution via oral gavage (10 mg/kg).
-
Group 3: Encapsulated osmotin formulation via oral gavage (10 mg/kg).
-
Group 4: Native osmotin via intraperitoneal (IP) injection (positive control, 1 mg/kg).
-
-
Tissue Collection:
-
After 4 hours of treatment, euthanize animals and collect liver and skeletal muscle tissues.
-
Immediately flash-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Biomarker Analysis (Western Blot):
-
Data Analysis:
-
Quantify band intensities and calculate the ratio of p-AMPK to total AMPK for each sample.
-
Use a one-way ANOVA with post-hoc tests to determine statistical significance between groups.
-
Mandatory Visualization
References
- 1. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. ahajournals.org [ahajournals.org]
- 5. cardiacwire.com [cardiacwire.com]
- 6. hcplive.com [hcplive.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uab.edu [uab.edu]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation strategies for sustained release of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adiponectin homolog osmotin, a potential anti-obesity compound, suppresses abdominal fat accumulation in C57BL/6 mice on high-fat diet and in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel osmotin inhibits SREBP2 via the AdipoR1/AMPK/SIRT1 pathway to improve Alzheimer's disease neuropathological deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in AT-001 experiments
Welcome to the AT-001 Technical Support Center. This guide is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with AT-001.
AT-001 (also known as Caficrestat) is a potent and selective inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway.[1] Under hyperglycemic conditions, AR converts excess glucose to sorbitol, leading to osmotic stress, redox imbalance, and cellular damage.[1][2] AT-001 is being investigated for its therapeutic potential in conditions such as diabetic cardiomyopathy (DbCM).[3][4]
This resource provides frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for AT-001?
A1: AT-001 is an aldose reductase inhibitor. In hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where aldose reductase (AR) converts it to sorbitol. This accumulation of sorbitol can lead to osmotic stress and downstream cellular damage. AT-001 is designed to block AR, thereby preventing the accumulation of sorbitol and mitigating its pathological effects.[1][2]
Q2: I am not observing the expected reduction in sorbitol levels in my cell-based assay after AT-001 treatment. What are some possible causes?
A2: Several factors could contribute to a lack of efficacy in a cell-based model:
-
Compound Stability: Ensure AT-001 has been stored correctly and that stock solutions are freshly prepared.
-
Incorrect Dosage: The concentration of AT-001 may be too low for your specific cell line or experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Cellular Model: The cell line you are using may not have a highly active polyol pathway, or it may have alternative mechanisms to handle hyperglycemic stress.
-
Assay Sensitivity: The method used to detect sorbitol may not be sensitive enough to measure the changes in your experimental setup.
Q3: I've observed an unexpected increase in cell death at high concentrations of AT-001 in my cardiac muscle cell line. Is this a known off-target effect?
A3: While clinical trials have shown AT-001 to be generally safe and well-tolerated, in vitro experiments at high concentrations may reveal off-target effects or compound-specific toxicity not directly related to aldose reductase inhibition. It is important to distinguish between on-target and off-target effects. Consider running control experiments with a structurally different AR inhibitor to see if the phenotype is replicated.
Q4: My in vivo experiment with a diabetic mouse model did not show a significant improvement in cardiac function despite a reduction in sorbitol levels. Why might this be?
A4: This discrepancy can arise from several factors. The pathophysiology of diabetic cardiomyopathy is complex and involves more than just the polyol pathway. While AT-001 may be effectively inhibiting aldose reductase, other pathological mechanisms may be predominant in your model. Additionally, the timing and duration of treatment are critical. The damage in established disease models may not be reversible by inhibiting a single pathway. The Phase 3 clinical trial for AT-001 did not meet its primary endpoint for all patients, though it did show a statistically significant impact in a subgroup of patients not on concomitant treatment with an SGLT2 or GLP-1 inhibitor.[4]
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability Assays (e.g., MTT, LDH)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected IC50 value | 1. Low polyol pathway activity in the cell line. 2. Suboptimal AT-001 concentration. 3. High serum protein binding. | 1. Confirm aldose reductase expression and activity in your cell line. 2. Perform a dose-response curve to determine the optimal concentration. 3. Test the effect of AT-001 in low-serum media. |
| Increased cytotoxicity at high concentrations | 1. Off-target effects. 2. Solvent (e.g., DMSO) toxicity. | 1. Test a structurally unrelated AR inhibitor. 2. Ensure the final solvent concentration is consistent and below the toxic threshold for your cells (typically <0.1%). |
| Discrepancy between viability and apoptosis assays | 1. AT-001 may be causing cytostatic effects (cell cycle arrest) rather than cytotoxicity. 2. Apoptosis may be a delayed effect. | 1. Perform cell cycle analysis using flow cytometry. 2. Conduct a time-course experiment to measure apoptosis at later time points. |
Guide 2: Inconsistent Western Blot Results for Downstream Markers
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No change in phosphorylation of a downstream target | 1. Antibody is not specific or sensitive enough. 2. Insufficient AT-001 concentration or treatment time. | 1. Validate the antibody with a positive and negative control. 2. Perform a dose-response and time-course experiment. |
| Unexpected bands appearing | 1. Non-specific antibody binding. 2. Protein degradation. | 1. Optimize blocking conditions and antibody concentration. 2. Add protease and phosphatase inhibitors to your lysis buffer.[5] |
| Paradoxical increase in a pro-apoptotic marker | 1. Disruption of a negative feedback loop. 2. Off-target effect on a kinase or phosphatase. | 1. Investigate upstream components of the pathway. 2. Consider performing a kinome scan to identify potential off-targets. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream Effectors
This protocol describes how to detect changes in the phosphorylation of a downstream target after treatment with AT-001.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat with AT-001 at the desired concentrations for the appropriate time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.[6]
-
Visualizations
Caption: Mechanism of action of AT-001 in the polyol pathway.
Caption: Troubleshooting workflow for lack of AT-001 efficacy.
Caption: Logical diagram for interpreting on-target vs. off-target effects.
References
AT-001 Technical Support Center: Ensuring Success in Long-Term In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing AT-001 in long-term in vitro assays. While specific stability issues with AT-001 have not been extensively reported in publicly available literature, this guide offers proactive troubleshooting and frequently asked questions (FAQs) to mitigate potential challenges and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are planning a long-term (multi-day) cell culture experiment with AT-001. What are the primary stability concerns we should consider?
While AT-001 has shown stability in clinical formulations, long-term in vitro environments present unique challenges.[1] Key concerns for any small molecule in extended cell culture include:
-
Compound Precipitation: Poor aqueous solubility can lead to the compound precipitating out of the media over time, reducing its effective concentration.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surfaces of cell culture plates and tubes, lowering the bioavailable concentration.
-
Media Degradation: Components in cell culture media can degrade over time, especially when exposed to light, which can potentially interact with the compound or affect cell health.[1]
-
Cellular Metabolism: Cells may metabolize AT-001 over the course of the experiment, leading to a decrease in the parent compound's concentration.
Q2: Our IC50 values for AT-001 are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values are a common issue in in vitro assays and can stem from several factors:[2]
-
Compound Solubility: Ensure AT-001 is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions in your culture media.[2]
-
Cell Seeding Density: Variations in the initial number of cells per well can significantly impact the results. It is crucial to maintain a consistent cell seeding density.[2]
-
Biological Variation: The passage number and overall health of your cells can affect their sensitivity to the compound. Use cells within a consistent and low passage number range.[3]
Q3: We are not observing the expected downstream effects of aldose reductase inhibition after treating cells with AT-001. What should we check?
If you are not seeing the expected biological effects, consider the following:
-
Mechanism of Action: AT-001 is a potent inhibitor of aldose reductase, which is part of the polyol pathway.[4][5][6] This pathway is most active under hyperglycemic conditions. Ensure your cell culture model and glucose concentrations are appropriate to activate this pathway.
-
Time Course of Treatment: The downstream effects of inhibiting aldose reductase, such as changes in sorbitol levels or downstream signaling, may not be immediate. A time-course experiment is recommended to determine the optimal endpoint.
-
Compound Activity: Confirm the integrity of your AT-001 stock solution. If possible, verify its activity with a direct enzymatic assay for aldose reductase inhibition.
Troubleshooting Guides
Issue: Reduced or No Compound Efficacy in Long-Term Assays
This is often mistaken for compound instability. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Compound Precipitation | Prepare fresh dilutions for each experiment. Visually inspect for precipitates after dilution into aqueous media. Consider using a lower final concentration or a formulation aid like BSA.[2] |
| Adsorption to Plasticware | Use low-binding plates for your assays. Pre-incubating plates with a blocking agent may also help.[7] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a consistent volume for each well.[3] |
| High Cell Passage Number | Use cells within a consistent and low passage number range for all experiments.[3] |
| Incorrect CO2 or Temperature | Ensure incubators are properly calibrated and maintained at the correct temperature and CO2 levels.[3] |
Issue: High Well-to-Well Variability in Results
High variability can mask the true effect of AT-001. Here are some common causes and solutions.
| Potential Cause | Recommended Solution |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions for each experiment and verify pipette calibration.[3] |
| "Edge Effect" in Plates | Fill the peripheral wells of your microplate with sterile media or PBS to maintain uniform humidity across the plate.[3] |
| Variable Incubation Time | Use a multichannel pipette for adding the compound to minimize timing differences between wells.[3] |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle pipetting or using a cell strainer. |
Experimental Protocols
Protocol: Preparation and Storage of AT-001 Stock Solutions
To ensure the stability and potency of AT-001 for your in vitro assays, proper handling and storage are critical.
-
Solvent Selection: Dissolve AT-001 in a high-quality, anhydrous solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all wells to avoid solvent-induced artifacts.[3]
Visualizations
AT-001 Mechanism of Action: The Polyol Pathway
Caption: The inhibitory action of AT-001 on Aldose Reductase within the Polyol Pathway.
Experimental Workflow: Mitigating Instability in Long-Term Assays
Caption: A workflow designed to minimize variability and potential compound instability.
References
Technical Support Center: AT-001 Dosage Adjustment for Diabetic Animal Models
Welcome to the technical support center for AT-001. This resource is designed for researchers, scientists, and drug development professionals utilizing AT-001 in various diabetic animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is AT-001 and what is its mechanism of action?
A1: AT-001, also known as caficrestat, is a potent and selective next-generation aldose reductase inhibitor. Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol.[1] Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol, which can cause osmotic stress and cellular damage, contributing to diabetic complications.[1] AT-001 works by blocking the aldose reductase enzyme, thus preventing the conversion of glucose to sorbitol and mitigating downstream pathological effects.[1][2]
Q2: What is the established dosage of AT-001 in human clinical trials?
A2: In clinical trials involving patients with diabetic cardiomyopathy, AT-001 has been administered at doses of 1000mg twice daily (BID) and 1500mg twice daily (BID).[3] Another dosing regimen studied was 1000mg three times daily (TID).[2]
Q3: Is there a recommended starting dosage for AT-001 in diabetic animal models?
A3: Direct, peer-reviewed studies detailing dose-ranging experiments for AT-001 across various standard diabetic animal models are limited. However, a preclinical study in a mouse model of diabetic cardiomyopathy utilized a dosage of 40 mg/kg/day . This can serve as a valuable starting point for dose-finding studies in other rodent models. It is crucial to perform a dose-response study to determine the optimal dosage for your specific model and experimental endpoints.
Q4: How should I adjust the AT-001 dosage for different diabetic animal models?
A4: Adjusting the dosage of AT-001 for different diabetic animal models requires careful consideration of the model's specific characteristics, including the underlying cause of diabetes, metabolic rate, and the severity of the diabetic phenotype. While a definitive dosage for each model is not yet established in the literature, the following guidance can help in designing your studies.
Troubleshooting Guide: Dosage Adjustment and Experimental Design
Issue: Uncertainty about the initial AT-001 dose for a specific diabetic animal model.
-
Recommendation: Start with a dose-finding study. Based on the available preclinical data, a starting dose of 40 mg/kg/day administered orally can be considered for mouse models. For rat models, a similar starting dose can be used, but adjustments may be necessary due to differences in metabolism and body size. It is advisable to test a range of doses (e.g., 10, 40, and 100 mg/kg/day) to determine the optimal therapeutic window for your specific model and endpoints.
Issue: Lack of efficacy at the initial dose.
-
Possible Causes:
-
Insufficient Dose: The dose may be too low to achieve a therapeutic concentration in the target tissue.
-
Model-Specific Differences: The pathophysiology of the chosen animal model may not be fully responsive to aldose reductase inhibition.
-
Timing of Intervention: Treatment may have been initiated too late in the disease progression to observe a significant effect.
-
-
Troubleshooting Steps:
-
Increase the Dose: If no toxicity is observed, consider escalating the dose.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the bioavailability and tissue distribution of AT-001 in your specific model.
-
Early Intervention: Initiate treatment at an earlier stage of the disease to assess its preventative potential.
-
Combination Therapy: Consider using AT-001 in combination with standard diabetic treatments.
-
Issue: Observed toxicity or adverse effects.
-
Possible Causes:
-
Excessive Dose: The administered dose may be too high for the specific animal model.
-
Off-Target Effects: Although AT-001 is highly selective, off-target effects at high concentrations cannot be entirely ruled out.
-
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dosage to a level that is well-tolerated.
-
Monitor for Clinical Signs: Closely monitor the animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of key organs to assess for any signs of toxicity.
-
Data Presentation: AT-001 Dosage in Animal Models
Due to the limited publicly available data on AT-001 dosage in various diabetic animal models, a comprehensive comparative table cannot be constructed at this time. The table below summarizes the known dosage from a preclinical study.
| Animal Model | Dosage | Route of Administration | Frequency | Key Findings | Citation |
| Mouse Model of Diabetic Cardiomyopathy | 40 mg/kg/day | Not Specified | Daily | Normalized cardiac energy metabolism and prevented cardiac structural and functional abnormalities. |
Experimental Protocols: Inducing Diabetes in Animal Models
Below are detailed methodologies for inducing diabetes in commonly used animal models. These protocols provide a foundation for designing your studies with AT-001.
Streptozotocin (STZ)-Induced Diabetes (Type 1 and Type 2 Models)
Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas. The dosage and administration schedule of STZ can be adjusted to induce either Type 1 or Type 2 diabetes.
-
For Type 1 Diabetes Model (High-Dose STZ):
-
Animals: Male Sprague-Dawley or Wistar rats; C57BL/6 mice.[4][5]
-
Preparation: Fast animals for 4-6 hours before STZ injection. Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use.[6]
-
Injection: Administer a single intraperitoneal (IP) injection of STZ.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after injection. Animals with fasting blood glucose levels >250 mg/dL are typically considered diabetic.[10]
-
-
For Type 2 Diabetes Model (High-Fat Diet and Low-Dose STZ):
-
Animals: Male Sprague-Dawley or Wistar rats.[11]
-
Diet: Feed animals a high-fat diet (HFD) for at least 4 weeks to induce insulin resistance.[9][12]
-
Preparation: Fast HFD-fed animals for 12 hours. Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).[11]
-
Injection: Administer a single IP injection of a low dose of STZ (e.g., 30-40 mg/kg body weight in rats).[12]
-
Confirmation of Diabetes: Monitor blood glucose levels. This model typically results in a more moderate and stable hyperglycemia compared to the high-dose STZ model.[10]
-
Genetic Models of Type 2 Diabetes
-
db/db Mice:
-
Genetic Background: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.
-
Protocol: db/db mice spontaneously develop diabetes. Typically, they are fed a standard chow diet.[13] Diabetes progression can be monitored by measuring blood glucose, insulin levels, and body weight starting from 4-8 weeks of age.
-
-
ob/ob Mice:
-
Genetic Background: These mice have a mutation in the leptin gene, resulting in a lack of leptin and leading to hyperphagia, obesity, and insulin resistance.
-
Protocol: Similar to db/db mice, ob/ob mice spontaneously develop a diabetic phenotype on a standard chow diet.[14] Monitoring of metabolic parameters should begin at a young age (around 4 weeks).
-
-
Zucker Diabetic Fatty (ZDF) Rats:
-
Genetic Background: These rats have a mutation in the leptin receptor gene and are prone to developing type 2 diabetes, particularly on a high-fat diet.
-
Protocol: To reliably induce diabetes, especially in female ZDF rats, a specific high-fat diet (e.g., Purina 5008) is often required starting at a young age (around 6 weeks).[15] Male ZDF rats will develop diabetes on a standard chow diet, but a high-fat diet can accelerate and exacerbate the condition.[16]
-
Mandatory Visualizations
Caption: Mechanism of action of AT-001 in the polyol pathway.
Caption: General experimental workflow for testing AT-001.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Randomized Trial of a Selective Aldose Reductase Inhibitor in Patients With Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Streptozotocin-Induced Type 1 and 2 Diabetes Mellitus Mouse Models Show Different Functional, Cellular and Molecular Patterns of Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Models of Type 2 Diabetes Mellitus Induced by Combining Hyperlipidemic Diet (HFD) and Streptozotocin Administration in Rats: An Integrative Review | MDPI [mdpi.com]
- 11. EXPERIMENTAL INDUCTION OF TYPE 2 DIABETES MELLITUS AND THE EFFICIENCY OF BARIATRIC SURGERY IN ITS REVERSAL IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of a diabetic myocardial hypertrophy model in Mus musculus castaneus mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. eptrading.co.jp [eptrading.co.jp]
- 16. researchgate.net [researchgate.net]
How to control for placebo effects in AT-001 studies
Technical Support Center: AT-001 Clinical Studies
This support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for the placebo effect in clinical trials of AT-001. The content is presented in a question-and-answer format to address specific issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the placebo effect and why is it a significant concern for AT-001 trials?
A: The placebo effect, or placebo response, is the clinical improvement observed in patients who receive a sham or inert treatment (a placebo).[1] It is a well-documented phenomenon in clinical trials and is driven by factors such as patient expectations, the natural course of the disease, and the therapeutic environment provided by study participation.[1][2][3]
For AT-001, an aldose reductase inhibitor developed for diabetic cardiomyopathy (DbCM), this is a critical issue.[4][5] Clinical trials for DbCM and related diabetic complications often rely on endpoints that can be influenced by patient perception and motivation, such as exercise capacity or symptom scores for neuropathic pain.[4][6] A high placebo response can diminish the statistical difference between the active drug and the placebo, potentially masking the true therapeutic effect of AT-001 and leading to inconclusive or failed trial results.[1][3] Studies in related conditions, such as painful diabetic neuropathy, have shown a substantial placebo response, highlighting the importance of proactive control strategies.[7][8]
Q2: What are the most effective study design strategies to minimize placebo response?
A: Several study design elements are crucial for isolating the pharmacological effect of AT-001 from the placebo response. Randomized, double-blind, placebo-controlled trials are the gold standard.[1][9] Beyond this fundamental design, the following strategies can be implemented:
-
Placebo Run-in Period: This involves an initial phase where all participants receive a placebo. Those who show a significant improvement are then excluded from the randomization phase.[3] However, research indicates that the effectiveness of this strategy can be inconsistent.[1]
-
Managing Patient Allocation: Research suggests that trials with fewer treatment arms may have a reduced placebo response, as participants' expectation of receiving an active drug is lower.[10] Optimizing the ratio of patients allocated to the placebo group can also increase the power of the study to detect a true drug effect.[10]
-
Longer Follow-up Periods: In some conditions, the placebo effect may diminish over time. Extending the treatment period can help differentiate a sustained drug effect from a more transient placebo response.[1]
-
Sequential Parallel Comparison Design (SPCD): In this two-phase design, placebo non-responders from the first phase are re-randomized to either receive AT-001 or continue with the placebo. This enriches the second phase with patients less prone to placebo response, increasing the study's sensitivity.[10]
Q3: How can patient and site staff management help control for the placebo effect?
A: Both patient and staff behavior can significantly influence the magnitude of the placebo response.
-
Managing Expectations: A patient's positive expectation is a primary driver of the placebo effect.[1][2] Site staff must be trained to communicate with participants in a neutral, impartial manner, using standardized language to describe the study and potential outcomes. This avoids amplifying expectations.[2][3]
-
Accurate Symptom Reporting Training: Training participants on how to accurately and consistently report their symptoms has proven effective in diminishing the placebo response.[2][3] This is particularly relevant for trials with subjective endpoints like pain or fatigue.
-
Blinding of Raters (Triple-Blinding): To reduce rater bias, the primary efficacy assessment should be conducted by a trained rater who is blinded not only to the treatment allocation but also to the patient's chart, side effects, or other information that could inadvertently unblind them.[11]
Q4: Should objective biomarkers be prioritized over subjective endpoints in AT-001 studies?
A: A combination of both is ideal. While subjective, patient-reported outcomes are often essential for evaluating clinical benefit, they are more susceptible to placebo effects.[1] Incorporating objective biomarkers can provide a more robust and unbiased measure of a drug's biological activity.
For AT-001, which inhibits aldose reductase, measuring blood sorbitol levels serves as a direct pharmacodynamic biomarker.[4][12] Previous studies have also used NT-proBNP, a recognized marker of heart disease, as an exploratory biomarker.[12][13] While biomarkers can also exhibit a placebo response, the effect is typically smaller than with subjective measures.[1] Therefore, co-primary or key secondary endpoints based on objective measures can significantly strengthen trial integrity.
Troubleshooting Guides
Issue: A higher-than-expected placebo response is being observed in our ongoing trial.
-
Step 1: Conduct a Blinding Integrity Assessment. Formally assess whether investigators or participants may have become unblinded. This can be done through standardized questionnaires asking them to guess the treatment allocation and their reasons.
-
Step 2: Re-train Site Staff and Monitors. Organize a session to reinforce the importance of maintaining neutral communication with patients and adhering strictly to standardized assessment protocols.[2][3] Review procedures to ensure consistency across all study sites.
-
Step 3: Review Statistical Analysis Plan (SAP). Ensure the SAP includes pre-specified analyses to handle potential placebo effects. For example, if patient expectancy was measured at baseline, it can be used as a covariate in the final analysis to statistically control for its influence.[1]
Issue: Difficulty selecting primary endpoints that are resistant to placebo effects.
-
Step 1: Prioritize Objective Measures. As discussed in the FAQ, prioritize objective endpoints where possible. For AT-001 in diabetic cardiomyopathy, the primary endpoint in a Phase 3 trial was the change in peak oxygen uptake (VO2), a measure of exercise capacity.[14][15] While this can be influenced by motivation, it is more objective than a purely symptomatic score.
-
Step 2: Utilize Assessor-Rated Instruments. When using scales or questionnaires, choose instruments that are administered and scored by a trained clinician rather than those based solely on patient self-report. Assessor-rated instruments are generally associated with a lower placebo response.[1]
-
Step 3: Define Responders Rigorously. If using a "responder analysis" (e.g., the percentage of patients achieving a 50% reduction in pain), ensure the threshold for response is clinically meaningful and pre-specified. Data from meta-analyses can help inform these thresholds.[7][8]
Data Presentation
Table 1: Placebo Response Rates in Randomized Controlled Trials for Painful Diabetic Neuropathy
To provide context for the potential magnitude of the placebo effect in a related indication, the following table summarizes data from meta-analyses of painful diabetic neuropathy (PDN) trials.
| Metric | Value (95% Confidence Interval) | Source |
| Mean Change in Pain Intensity from Baseline (0-10 scale) | -1.54 (-1.56 to -1.52) | [8] |
| Pooled 50% Responder Rate | 25.3% (21.7% to 29.0%) | [7] |
| Percentage of Patients Reporting Adverse Events | 27.2% (25.4% to 28.9%) | [7] |
| Percentage of Patients Dropping Out Due to Adverse Events | 5.1% (4.2% to 6.0%) | [7] |
This data illustrates that a significant portion of patients receiving placebo report both symptom improvement and adverse events.
Experimental Protocols
Protocol: Patient Training for Accurate Symptom Reporting
Objective: To standardize patient self-reporting of symptoms (e.g., pain, fatigue, exercise tolerance) to minimize variability and reduce placebo response.
Personnel: Trained Clinical Rater or Study Coordinator.
Procedure:
-
Initial Education Session (Screening or Baseline Visit):
-
Explain the importance of consistent and accurate symptom reporting for the study's success.
-
Use neutral language: "This training will help you describe what you are feeling as precisely as possible." Avoid language that suggests improvement is expected.
-
Introduce the specific rating scale to be used (e.g., a 0-10 Numeric Rating Scale for pain). Clearly define each anchor point (e.g., "0 is no pain at all," "10 is the worst pain imaginable").
-
-
Anchoring and Calibration Exercise:
-
Ask the patient to recall and rate past experiences to anchor the scale. For example: "Think about the most intense pain you've felt in the last year. What number would you give that?"
-
Ask them to describe their current symptom level and justify the number they have chosen. This helps ensure they understand the scale's gradations.
-
-
Standardized Questioning:
-
During all subsequent visits, the rater must use the exact same standardized script to elicit the symptom score.
-
Example Script: "We are now going to assess your average pain over the last 24 hours. Using the 0 to 10 scale, where 0 is no pain and 10 is the worst pain imaginable, what number would you give your average pain?"
-
-
Reinforcement:
-
At each assessment, briefly remind the patient of their anchor points if they seem unsure.
-
The rater should accept the patient's first answer and avoid asking leading questions or showing approval/disapproval (e.g., do not say "Oh, that's great!" to a low score).
-
-
Documentation:
-
Document the completion of patient training in the source documents.
-
Note any difficulties the patient has with the rating scales for future reference.
-
Visualizations
Caption: Workflow for implementing placebo control measures across trial phases.
Caption: Factors contributing to placebo response and corresponding mitigation strategies.
References
- 1. The Problem of Placebo Responses in Clinical Trials and How To Combat Them – Clinical Research Australia [clinicalresearch.com.au]
- 2. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognivia.com [cognivia.com]
- 4. AT-001 for Diabetic Cardiomyopathy · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Applied Therapeutics Announces Topline Results from the ARISE-HF Phase 3 Study of AT-001 in Diabetic Cardiomyopathy | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 6. academic.oup.com [academic.oup.com]
- 7. neurology.org [neurology.org]
- 8. Placebo and nocebo responses in painful diabetic neuropathy: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies to minimize placebo effects in research investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worldwide.com [worldwide.com]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. ahajournals.org [ahajournals.org]
- 13. appliedtherapeutics.com [appliedtherapeutics.com]
- 14. Aldose Reductase Inhibitor Treatment in Diabetic Cardiomyopathy - American College of Cardiology [acc.org]
- 15. Randomized Trial of a Selective Aldose Reductase Inhibitor in Patients With Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
AT-001: A New Generation Aldose Reductase Inhibitor Takes Aim at Diabetic Complications
For researchers, scientists, and drug development professionals, the landscape of aldose reductase inhibitors (ARIs) is evolving. AT-001 (caficrestat), a novel, potent, and highly selective ARI, is emerging as a promising therapeutic candidate, particularly for diabetic cardiomyopathy. This guide provides an objective comparison of AT-001 with other notable ARIs, supported by available experimental data, detailed methodologies, and visual pathways to aid in research and development.
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the overactivation of this pathway is a key pathogenic mechanism in the development of diabetic complications.[1] Inhibition of aldose reductase is a well-validated strategy to mitigate the downstream cellular damage caused by sorbitol accumulation, osmotic stress, and oxidative stress.[2][3]
AT-001 has been designed for enhanced specificity, affinity, and selectivity compared to previous generations of ARIs.[1] This guide will delve into a comparative analysis of AT-001 against other ARIs such as zopolrestat, epalrestat, and ranirestat.
Comparative Efficacy: A Look at the In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for AT-001 and other prominent ARIs. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results.
| Aldose Reductase Inhibitor | IC50 Value | Source Organism/Cell Line (for Aldose Reductase) |
| AT-001 (caficrestat) | ~30 pM | Not specified in the provided preclinical data, but stated to be ~1,000x more potent than prior ARIs.[1] |
| Zopolrestat | ~3.1 - 10 nM | Human Placenta[4][5] |
| Epalrestat | 10 - 72 nM | Human / Rat Lens[6] |
| Ranirestat | 15 nM | Human[6] |
| Tolrestat | 35 nM | Not Specified[6] |
Note: The IC50 value for AT-001 is presented as "logarithmically improved" and ">300-fold greater affinity" compared to zopolrestat's ~10 nM, and also stated as "~1,000X more potent than prior ARIs". The ~30 pM value is derived from these statements for a quantitative comparison.[1][7]
Selectivity Profile: A Critical Determinant of Safety
A significant challenge with first-generation ARIs was their off-target inhibition of aldehyde reductase, an enzyme crucial for detoxification processes in the liver, leading to safety and tolerability issues.[7] AT-001 was developed to have minimal to zero off-target activity.[7]
| Aldose Reductase Inhibitor | Inhibition of Aldehyde Reductase | Key Findings |
| AT-001 (caficrestat) | No significant inhibition | Showed no inhibition of aldehyde reductase at 50x and 100x its EC50 levels.[7] No significant off-target binding was observed in a safety screen panel of 87 primary molecular targets.[8] |
| Zopolrestat | Significant inhibition | Inhibited aldehyde reductase by 50% and 60% at 50x and 100x its EC50 levels, respectively.[7] Associated with hepatotoxicity in its development program.[8] |
| Epalrestat | Information not available in the provided search results | - |
| Ranirestat | Information not available in the provided search results | - |
Clinical and Preclinical Findings: A Comparative Overview
Direct head-to-head clinical trials comparing AT-001 with other ARIs are not yet available. However, a review of their individual clinical and preclinical data provides valuable insights.
| Aldose Reductase Inhibitor | Indication(s) Studied | Key Clinical/Preclinical Findings | Safety and Tolerability |
| AT-001 (caficrestat) | Diabetic Cardiomyopathy, Diabetic Peripheral Neuropathy[2][9] | Phase 3 (ARISE-HF): Showed a favorable trend in stabilizing cardiac functional capacity (Peak VO2) compared to placebo, though the primary endpoint was not met in the overall population.[10] A statistically significant benefit was observed in a subgroup of patients not on SGLT2 or GLP-1 therapies.[2] Phase 1/2: Well-tolerated with dose-dependent reductions in blood sorbitol levels.[1][11] | Generally safe and well-tolerated in clinical trials with no substantial differences in serious adverse events compared to placebo.[2][10] |
| Zopolrestat | Diabetic Neuropathy, Diabetic Cardiomyopathy | Preclinical: Showed efficacy in reducing sorbitol accumulation in nerve, kidney, and lens in diabetic rats.[5][9] Clinical: Development was discontinued due to liver toxicity.[8] | Associated with hepatotoxicity.[8] |
| Epalrestat | Diabetic Neuropathy | Clinical: Approved in Japan for the treatment of diabetic neuropathy.[8] Shown to improve motor and sensory nerve conduction velocity and subjective symptoms.[12][13] | Generally well-tolerated, with the most common adverse events being minor, including elevations in liver enzymes that are typically reversible.[12][13] |
| Ranirestat | Diabetic Neuropathy | Clinical: Showed a statistically significant improvement in motor nerve conduction velocity in some studies, but failed to meet the primary endpoint for sensory nerve function in others.[14][15][16] | Well-tolerated in clinical trials with no significant differences in drug-related adverse events compared to placebo.[14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the polyol pathway and a typical experimental workflow for determining ARI efficacy.
Experimental Protocols
In Vitro Aldose Reductase Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified aldose reductase.[3]
Materials:
-
Purified recombinant human aldose reductase
-
Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate (e.g., DL-Glyceraldehyde)
-
Test compounds (e.g., AT-001) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test compound or vehicle control.
-
Add the purified aldose reductase enzyme to each well and pre-incubate the mixture.
-
Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde).
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration from the linear portion of the absorbance versus time curve.
-
The percent inhibition for each concentration is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Sorbitol Accumulation Assay
This assay provides a more physiologically relevant assessment by measuring the ability of an inhibitor to reduce sorbitol accumulation in cells cultured under high glucose conditions.[3]
Materials:
-
A suitable cell line that expresses aldose reductase (e.g., human lens epithelial cells, retinal pericytes)
-
Cell culture medium with normal glucose (e.g., 5 mM) and high glucose (e.g., 30-50 mM)
-
Test compounds
-
Cell lysis buffer
-
Sorbitol assay kit or HPLC with a refractive index detector
Procedure:
-
Culture cells in a normal glucose medium until they reach the desired confluency.
-
Expose the cells to a high glucose medium to induce sorbitol accumulation.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
After an incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the intracellular sorbitol concentration in the cell lysates using a commercially available kit or HPLC.
-
Normalize the sorbitol concentration to the total protein concentration in each sample.
-
Calculate the percentage of inhibition of sorbitol accumulation for each concentration of the test compound relative to the high glucose control.
-
Determine the IC50 value for the inhibition of sorbitol accumulation.
Conclusion
AT-001 (caficrestat) represents a significant advancement in the development of aldose reductase inhibitors, demonstrating substantially higher potency and selectivity compared to earlier generation compounds like zopolrestat. While direct comparative preclinical data with other ARIs such as epalrestat and ranirestat is limited, the available information suggests a favorable profile for AT-001, particularly concerning its selectivity, which is a critical factor for long-term safety. The ongoing clinical development of AT-001 for diabetic cardiomyopathy will provide further crucial data on its efficacy and safety in a high-need patient population. For researchers, the provided experimental protocols offer a foundation for the in-house evaluation and comparison of AT-001 and other ARIs.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Epalrestat, an Aldose Reductase Inhibitor, Restores Erectile Function in Streptozocin-induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of zopolrestat, a carboxylic acid aldose reductase inhibitor, in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nyp.org [nyp.org]
- 14. Ranirestat for the Management of Diabetic Sensorimotor Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of ranirestat in patients with mild-to-moderate diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of AT-001 and Epalrestat in the Management of Diabetic Complications
This guide provides a detailed comparison of the efficacy and mechanisms of two aldose reductase inhibitors, AT-001 (caficrestat) and epalrestat, for an audience of researchers, scientists, and drug development professionals. While both compounds target the same enzyme in the polyol pathway, their clinical development has focused on different diabetic complications, making a direct head-to-head comparison challenging. This document summarizes the available data to offer a comprehensive overview of their respective profiles.
Mechanism of Action: Targeting the Polyol Pathway
Both AT-001 and epalrestat are aldose reductase inhibitors.[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2][3] Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of intracellular sorbitol.[3][4] This accumulation is implicated in the pathogenesis of various diabetic complications, including neuropathy, retinopathy, and nephropathy, through mechanisms involving osmotic stress and increased oxidative stress.[3][4][5] By inhibiting aldose reductase, both AT-001 and epalrestat aim to reduce sorbitol accumulation and mitigate downstream pathological effects.[2][4]
Epalrestat is described as a noncompetitive and reversible aldose reductase inhibitor.[1][4] AT-001 is characterized as a novel, potent, and highly selective aldose reductase inhibitor.[2][6]
Signaling Pathway Diagram
Caption: The Polyol Pathway and the Mechanism of Action of Aldose Reductase Inhibitors.
Clinical Efficacy of AT-001 (Caficrestat)
The clinical development of AT-001 has primarily focused on diabetic cardiomyopathy. The ARISE-HF Phase 3 trial was a key study evaluating its efficacy.
Data from the ARISE-HF Phase 3 Clinical Trial
| Endpoint | Placebo | AT-001 (1500mg BID) | p-value | Citation |
| Primary Endpoint: Mean Change in Peak VO₂ over 15 months | -0.31 ml/kg/min | -0.01 ml/kg/min | 0.210 | [6][7] |
| Subgroup (not on SGLT2/GLP-1 inhibitors): Mean Change in Peak VO₂ | -0.54 ml/kg/min | +0.08 ml/kg/min | 0.040 | [8][9] |
| Subgroup (not on SGLT2/GLP-1 inhibitors): Clinically Significant Worsening in Cardiac Functional Capacity (≥6%) | 46% | 32.7% | 0.035 (Odds Ratio: 0.56) | [6][9] |
Experimental Protocol: ARISE-HF Phase 3 Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[9][10]
-
Participants: 675 adult patients with diabetic cardiomyopathy at high risk of progression to overt heart failure.[6][11][12] Inclusion criteria included Type 2 Diabetes Mellitus and a Peak VO₂ < 75% of the predicted normal value.[12] Exclusion criteria included a prior diagnosis of overt heart failure, ejection fraction < 40%, and recent acute coronary events.[12]
-
Intervention: Patients were randomized to receive either a placebo or AT-001 at doses of 1000mg twice daily or 1500mg twice daily.[6][10]
-
Primary Endpoint: The primary objective was to assess the stabilization or improvement in cardiac functional capacity as measured by the change in Peak VO₂ from baseline over 15 months.[6][7]
-
Assessments: Efficacy was evaluated through changes in cardiac functional capacity. Safety endpoints and exploratory clinical efficacy endpoints, including death and hospitalization due to a cardiac event, were also assessed.[10]
Clinical Efficacy of Epalrestat
Epalrestat has been extensively studied and is approved in some countries for the treatment of diabetic neuropathy.[1][13]
Data from a 3-Year, Multicenter, Open-Label Study on Diabetic Peripheral Neuropathy
| Endpoint (Change from Baseline at 3 years) | Control Group | Epalrestat (150 mg/day) | p-value | Citation |
| Median Motor Nerve Conduction Velocity (MNCV) | Deterioration | Prevention of deterioration | <0.001 (between-group difference of 1.6 m/s) | [14] |
| Minimum F-wave Latency (MFWL) of Median Motor Nerve | Deterioration | Prevention of deterioration | Not specified | [14] |
| Vibration Perception Threshold (VPT) | Deterioration | Prevention of deterioration | Not specified | [14] |
| Numbness of Limbs | Less improvement | Significant improvement | 0.030 (lower), 0.042 (upper) | [14] |
| Sensory Abnormality (Paresthesia/Hypesthesia) | Less improvement | Significant improvement | 0.015 | [14] |
| Cramping | Less improvement | Significant improvement | 0.024 | [14] |
Data on Microvascular Complications (3-Year Study)
| Endpoint | Control Group | Epalrestat Group | p-value | Citation |
| Progression of Diabetic Retinopathy/Nephropathy | 57.9% (33 patients) | 38.5% (20 patients) | 0.043 | [15] |
| Improvement in Retinopathy (in patients with no or simple retinopathy at baseline) | 0.88% (1 of 114) | 7.07% (7 of 99) | 0.026 (for difference in improvement and deterioration rate) | [14] |
| Deterioration in Retinopathy (in patients with no or simple retinopathy at baseline) | 16.67% (19 of 114) | 10.10% (10 of 99) | 0.026 (for difference in improvement and deterioration rate) | [14] |
Experimental Protocol: Long-Term Study on Diabetic Neuropathy
-
Study Design: An open-label, multicenter, randomized controlled study.[14]
-
Participants: Patients with diabetic neuropathy, median motor nerve conduction velocity (MNCV) ≥40 m/s, and HbA1c ≤9%.[14] A total of 594 patients were included in the analyses (289 in the epalrestat group and 305 in the control group).[14]
-
Intervention: Patients were randomized to receive either 150 mg/day of epalrestat or no epalrestat (control group).[14]
-
Primary Endpoint: The change from baseline in median MNCV at 3 years.[14]
-
Secondary Endpoints: Assessment of other somatic nerve function parameters (minimum F-wave latency and vibration perception threshold), cardiovascular autonomic nerve function, and subjective symptoms.[14]
Experimental Workflow Diagram
Caption: A generalized workflow for the clinical trials of AT-001 and epalrestat.
Safety and Tolerability
AT-001: In the ARISE-HF trial, AT-001 was generally safe and well-tolerated.[6] There were no substantial differences in serious adverse events between the AT-001 treated groups and the placebo group (14.3% placebo; 12.3% AT-001 1000mg BID; 17.3% AT-001 1500mg BID).[6] Treatment-emergent adverse events were also similar across groups (79.1% placebo; 81.6% AT-001 1000mg BID; 81% AT-001 1500mg BID).[6] The incidence of treatment-related discontinuations was low.[6]
Epalrestat: Long-term treatment with epalrestat is considered well-tolerated.[14] Adverse drug reactions were reported in 2.5% of patients in a large post-market study, with none being severe.[16] The most commonly reported adverse effects are gastrointestinal issues like nausea and vomiting, as well as elevations in liver enzymes, which generally resolve with dose reduction or discontinuation.[1][17]
Summary and Conclusion
AT-001 and epalrestat are both inhibitors of aldose reductase, a key enzyme in the development of diabetic complications. However, their clinical development pathways have diverged, with AT-001 being investigated for diabetic cardiomyopathy and epalrestat being established for the treatment of diabetic neuropathy and showing benefits in other microvascular complications.
The ARISE-HF trial for AT-001 did not meet its primary endpoint in the overall population but showed a statistically significant benefit in a prespecified subgroup of patients not on concomitant SGLT2 or GLP-1 inhibitors.[6][8] This suggests a potential role for AT-001 in a specific patient population with diabetic cardiomyopathy.
Epalrestat has demonstrated long-term efficacy in preventing the progression of diabetic neuropathy and improving associated symptoms.[14] Furthermore, it has shown a protective effect against the progression of diabetic retinopathy and nephropathy.[15][18]
A direct comparison of the efficacy of AT-001 and epalrestat is not possible due to the lack of head-to-head clinical trials and the different primary indications studied. Future research could explore the potential of AT-001 in diabetic neuropathy or epalrestat in diabetic cardiomyopathy to allow for a more direct comparison. Researchers and clinicians should consider the specific diabetic complication being addressed when evaluating the potential of these two aldose reductase inhibitors.
References
- 1. Epalrestat - Wikipedia [en.wikipedia.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. What is Epalrestat used for? [synapse.patsnap.com]
- 6. Applied Therapeutics Announces Topline Results from the ARISE-HF Phase 3 Study of AT-001 in Diabetic Cardiomyopathy | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 7. Applied Therapeutics Announces Mixed Results From Phase 3 Trial Of AT-001 In Diabetic Cardiomyopathy | Nasdaq [nasdaq.com]
- 8. ARISE-HF Phase 3: AT-001 Study Results in Diabetic Cardiomyopathy [synapse.patsnap.com]
- 9. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Applied Therapeutics Announces Topline Results from the ARISE-HF Phase 3 Study of AT-001 in Diabetic Cardiomyopathy | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 12. Safety and Efficacy of AT-001 in Patients With Diabetic Cardiomyopathy | Clinical Research Trial Listing [centerwatch.com]
- 13. droracle.ai [droracle.ai]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on progression of diabetic neuropathy and other microvascular complications: multivariate epidemiological analysis based on patient background factors and severity of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical investigation of epalrestat, an aldose reductase inhibitor, on diabetic neuropathy in Japan: multicenter study. Diabetic Neuropathy Study Group in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are the side effects of Epalrestat? [synapse.patsnap.com]
- 18. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on progression of diabetic neuropathy and other microvascular complications: multivariate epidemiological analysis based on patient background factors and severity of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cardioprotective Effects of AT-001: A Comparative Analysis with SGLT2 Inhibitors and GLP-1 Receptor Agonists in Diabetic Cardiomyopathy
An objective guide for researchers, scientists, and drug development professionals on the emerging therapeutic landscape for diabetic cardiomyopathy, with a focus on the novel aldose reductase inhibitor, AT-001.
This guide provides a comprehensive comparison of AT-001 with established and emerging therapies for diabetic cardiomyopathy (DbCM), including Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors and Glucagon-like Peptide-1 (GLP-1) receptor agonists. The information is intended to support research and development efforts by presenting key experimental data, detailed methodologies, and a clear visualization of the underlying signaling pathways.
Comparative Efficacy and Safety Profile
The following table summarizes the quantitative data on the mechanism of action, efficacy, and safety of AT-001 in comparison to SGLT2 inhibitors and GLP-1 receptor agonists in the context of diabetic cardiomyopathy and related cardiovascular outcomes.
| Feature | AT-001 (Caficrestat) | SGLT2 Inhibitors (e.g., Empagliflozin, Dapagliflozin) | GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide) |
| Mechanism of Action | A highly selective inhibitor of aldose reductase, which blocks the conversion of glucose to sorbitol in the polyol pathway. This reduces oxidative stress and cellular damage in hyperglycemic conditions. | Inhibit the sodium-glucose cotransporter 2 in the proximal renal tubules, leading to increased urinary glucose excretion. Cardioprotective effects are multifactorial, including improved cardiac metabolism, reduced inflammation, and favorable hemodynamic effects. | Mimic the action of the native GLP-1 hormone, leading to glucose-dependent insulin secretion, suppressed glucagon secretion, and delayed gastric emptying. Cardioprotective effects are mediated through improved endothelial function, reduced inflammation, and direct effects on cardiomyocytes. |
| Key Efficacy Endpoints | ARISE-HF (Phase 3): Did not meet the primary endpoint of statistically significant improvement in Peak VO2 vs. placebo in the overall population (difference of 0.30 mL/kg/min, p=0.210). However, in a pre-specified subgroup of patients not on SGLT2i or GLP-1 RAs (62% of participants), AT-001 showed a statistically significant improvement in Peak VO2 (difference of 0.62 mL/kg/min, p=0.040). | EMPEROR-Preserved & DELIVER Trials: Demonstrated a significant reduction in the composite of cardiovascular death or hospitalization for heart failure in patients with heart failure with preserved ejection fraction (HFpEF), including a large proportion of patients with diabetes. | LEADER & SUSTAIN-6 Trials: Showed a significant reduction in major adverse cardiovascular events (MACE), including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke in patients with type 2 diabetes and high cardiovascular risk. |
| Effect on Cardiac Function | Stabilized cardiac functional capacity (Peak VO2) in the overall population, whereas the placebo group declined. In the non-SGLT2i/GLP-1 RA subgroup, AT-001 treatment led to an improvement in Peak VO2. | Have been shown to improve left ventricular diastolic function and reduce left ventricular mass index in patients with type 2 diabetes. | Have demonstrated improvements in left ventricular diastolic function and reductions in left ventricular mass index in patients with type 2 diabetes. |
| Safety and Tolerability | Generally safe and well-tolerated in the ARISE-HF trial. The incidence of serious adverse events was comparable to placebo (AT-001 1500mg BID: 17.3% vs. Placebo: 14.3%). Treatment-related discontinuations were low. | Generally well-tolerated. Known side effects include an increased risk of genital and urinary tract infections due to glycosuria. | Common side effects are gastrointestinal, including nausea, vomiting, and diarrhea. These are often transient and dose-dependent. |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the validity and applicability of clinical trial data. Below is the methodology for the pivotal ARISE-HF Phase 3 trial for AT-001.
ARISE-HF (NCT04083339) Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 675 adult patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure. Key inclusion criteria included a diagnosis of type 2 diabetes and evidence of cardiac dysfunction.
-
Intervention: Participants were randomized in a 1:1:1 ratio to receive one of the following treatments twice daily for 15 months:
-
AT-001 1000 mg
-
AT-001 1500 mg
-
Placebo
-
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in Peak VO2, a measure of exercise capacity, at 15 months.
-
Secondary Endpoints: Secondary endpoints included the time to cardiovascular death or hospitalization for heart failure, and changes in health status assessed by the Kansas City Cardiomyopathy Questionnaire.
-
Statistical Analysis: The primary efficacy analysis was a comparison of the change in Peak VO2 from baseline to 15 months between the AT-001 1500 mg group and the placebo group. A pre-specified subgroup analysis was conducted on patients not receiving concomitant treatment with SGLT2 inhibitors or GLP-1 receptor agonists.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of AT-001 and the experimental workflow of a typical preclinical study, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Signaling pathway of AT-001 in preventing diabetic cardiomyopathy.
AT-001 in Diabetic Cardiomyopathy: A Comparative Analysis of Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial results for AT-001 (caficrestat), an investigational aldose reductase inhibitor for the treatment of diabetic cardiomyopathy (DbCM). The data is presented in comparison to established therapies, Sodium-glucose cotransporter-2 (SGLT2) inhibitors and Glucagon-like peptide-1 (GLP-1) receptor agonists, which constitute the current standard of care for cardiovascular risk reduction in patients with type 2 diabetes.
Executive Summary
AT-001, in the Phase 3 ARISE-HF trial, did not meet its primary endpoint of statistically significant improvement in cardiac functional capacity (as measured by Peak VO2) in the overall study population of patients with diabetic cardiomyopathy. However, a pre-specified subgroup analysis of patients not receiving concomitant treatment with SGLT2 inhibitors or GLP-1 receptor agonists showed a statistically significant benefit. AT-001 was generally well-tolerated with a safety profile comparable to placebo. This guide will delve into the quantitative data from the ARISE-HF trial, compare it with available data for SGLT2 inhibitors and GLP-1 receptor agonists, and provide detailed experimental protocols and pathway diagrams to aid in the objective evaluation of AT-001's therapeutic potential.
Mechanism of Action: The Polyol Pathway
AT-001 is a potent and selective inhibitor of aldose reductase, a key enzyme in the polyol pathway of glucose metabolism. In hyperglycemic states, excess glucose is shunted into this pathway, leading to the accumulation of sorbitol. This accumulation is believed to contribute to osmotic stress, oxidative stress, and inflammation within cardiac cells, ultimately leading to the pathological changes seen in diabetic cardiomyopathy. By inhibiting aldose reductase, AT-001 aims to mitigate these downstream effects.
Figure 1: Mechanism of Action of AT-001 in the Polyol Pathway.
Clinical Trial Data: A Comparative Overview
The following tables summarize the key efficacy and safety data from the ARISE-HF trial for AT-001 and compare it with representative data for SGLT2 inhibitors and GLP-1 receptor agonists in relevant patient populations. It is important to note that the data for SGLT2 inhibitors and GLP-1 receptor agonists are derived from different clinical trials with potentially different patient populations and study designs, making direct comparisons challenging.
Efficacy: Change in Peak Oxygen Consumption (Peak VO2)
Peak VO2 is a measure of a patient's exercise capacity and a key indicator of cardiovascular function.
| Treatment | Study | Patient Population | Treatment Duration | Mean Change in Peak VO2 (mL/kg/min) | p-value vs. Placebo |
| AT-001 (1500mg BID) | ARISE-HF[1][2] | Diabetic Cardiomyopathy | 15 Months | -0.01 | 0.19[2] |
| Placebo | ARISE-HF[1][2] | Diabetic Cardiomyopathy | 15 Months | -0.31 | - |
| AT-001 (1500mg BID) - Subgroup | ARISE-HF[1][2] | Diabetic Cardiomyopathy (not on SGLT2i/GLP-1RA) | 15 Months | +0.08 | 0.04[1] |
| Placebo - Subgroup | ARISE-HF[1] | Diabetic Cardiomyopathy (not on SGLT2i/GLP-1RA) | 15 Months | -0.54 | - |
| SGLT2 Inhibitors (pooled data) | Meta-analysis[3] | T2DM, Chronic HF, Obesity | Varied | +2.02 (WMD) | 0.03 |
| GLP-1 Receptor Agonists | Various small studies | T2DM and/or HF | Varied | Data on Peak VO2 is limited and variable | - |
*Subgroup of patients not receiving concomitant SGLT2 inhibitors or GLP-1 receptor agonists.
Biomarker: Change in NT-proBNP
NT-proBNP is a biomarker used to assess cardiac stress and is a prognostic indicator in heart failure.
| Treatment | Study | Patient Population | Treatment Duration | Change in NT-proBNP |
| AT-001 (1500mg BID) | ARISE-HF[1] | Diabetic Cardiomyopathy | 15 Months | No significant between-group differences[1] |
| SGLT2 Inhibitors | Meta-analysis[4] | T2DM with or without chronic HF | 14 days to 1 year | Reduction in NT-proBNP concentrations[4] |
| GLP-1 Receptor Agonists | Meta-analysis[5] | T2DM | Varied | Significant reduction in NT-proBNP (-0.14 SD)[5] |
Safety and Tolerability
| Treatment | Study | Serious Adverse Events | Treatment-Emergent Adverse Events | Treatment-Related Discontinuations |
| AT-001 (1000mg BID) | ARISE-HF[4] | 12.3% | 81.6% | 9.6% |
| AT-001 (1500mg BID) | ARISE-HF[4] | 17.3% | 81.0% | 9.5% |
| Placebo | ARISE-HF[4] | 14.3% | 79.1% | 3.9% |
Experimental Protocols
ARISE-HF Trial Methodology
The Aldose Reductase Inhibition for Stabilization of Exercise Capacity in Heart Failure (ARISE-HF) trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[6]
-
Patient Population: The trial enrolled 691 individuals with diabetic cardiomyopathy.[2] Key inclusion criteria included a diagnosis of type 2 diabetes, evidence of structural heart disease (e.g., left ventricular hypertrophy, left atrial enlargement), and reduced exercise capacity (Peak VO2 < 75% of predicted).[7]
-
Randomization and Treatment: Patients were randomized in a 1:1:1 ratio to receive placebo, AT-001 1000mg twice daily, or AT-001 1500mg twice daily.[6]
-
Primary Endpoint: The primary endpoint was the change from baseline in Peak VO2 at 15 months.[2]
-
Secondary Endpoints: Secondary endpoints included the proportion of patients with a clinically significant decline in Peak VO2 (≥6%), changes in NT-proBNP, and health status as measured by the Kansas City Cardiomyopathy Questionnaire (KCCQ).[8]
-
Statistical Analysis: The primary efficacy analysis was an intent-to-treat analysis of the change in Peak VO2 from baseline to 15 months.
Figure 2: Simplified Workflow of the ARISE-HF Clinical Trial.
Conclusion and Future Directions
The ARISE-HF trial provides valuable insights into the potential of aldose reductase inhibition as a therapeutic strategy for diabetic cardiomyopathy. While AT-001 did not demonstrate a statistically significant benefit in the overall study population, the positive signal in the pre-specified subgroup of patients not on SGLT2 inhibitors or GLP-1 receptor agonists warrants further investigation. This finding suggests a potential role for AT-001 in a specific subset of DbCM patients or as part of a combination therapy approach.
Future research should focus on elucidating the reasons for the differential response observed in the subgroup analysis. Further studies could explore the efficacy of AT-001 in a population exclusively comprised of patients not on SGLT2 inhibitors or GLP-1 receptor agonists. Additionally, investigating the potential synergistic effects of AT-001 when used in combination with these established therapies could open new avenues for the management of diabetic cardiomyopathy. The favorable safety profile of AT-001 supports its continued clinical development.
References
- 1. ARISE-HF: No Improvement in Exercise Capacity With Aldose Reductase Inhibitor in Diabetic Cardiomyopathy - American College of Cardiology [acc.org]
- 2. Randomized Trial of a Selective Aldose Reductase Inhibitor in Patients With Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The effect of SGLT-2 inhibitors on cardiorespiratory fitness capacity: A systematic review and meta-analysis [frontiersin.org]
- 4. Insights into SGLT2 inhibitor treatment of diabetic cardiomyopathy: focus on the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of GLP-1 receptor agonists on N-terminal pro-brain natriuretic peptide. A scoping review and metanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Characterizing diabetic cardiomyopathy: baseline results from the ARISE-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]
A Comparative Analysis of AT-001 Research Findings for Diabetic Cardiomyopathy
The reproducibility of clinical research is a cornerstone of evidence-based medicine, ensuring that novel therapeutic claims are both valid and reliable. This guide provides a comprehensive comparison of the available research findings for AT-001 (caficrestat), an investigational drug for the treatment of diabetic cardiomyopathy (DbCM). The data presented is primarily drawn from the Phase 3 ARISE-HF clinical trial, offering an objective lens for researchers, scientists, and drug development professionals.
AT-001 is a novel, orally administered, and highly selective aldose reductase inhibitor.[1][2] In hyperglycemic states, the enzyme aldose reductase converts excess glucose into sorbitol.[3][4] The subsequent accumulation of sorbitol within cells leads to osmotic stress and has been implicated in the pathogenesis of diabetic complications, including DbCM.[4][5] By inhibiting aldose reductase, AT-001 aims to mitigate this pathological process.[1]
Efficacy of AT-001 in the ARISE-HF Phase 3 Trial
The ARISE-HF study was a pivotal Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of AT-001 in 675 patients with DbCM who were at a high risk of progressing to overt heart failure.[1][6] The primary endpoint was the change in cardiac functional capacity, as measured by Peak VO2, over a 15-month period.[1][6]
While the trial did not meet its primary endpoint in the overall patient population, a pre-specified subgroup analysis of patients not on concomitant SGLT2 inhibitors or GLP-1 receptor agonists showed a statistically significant benefit.[6]
Table 1: Change in Peak VO2 (ml/kg/min) Over 15 Months in the ARISE-HF Trial
| Patient Group | Placebo (Mean Change) | AT-001 (1500 mg BID) (Mean Change) | Difference | p-value |
| Overall Population | -0.31[1] | -0.01[1] | 0.30[1] | 0.210[1] |
| Subgroup Not on SGLT2/GLP-1 Inhibitors | -0.54 | +0.08[7] | 0.62 | 0.040 |
Table 2: Clinically Significant Worsening of Cardiac Functional Capacity (≥6% decline in Peak VO2) in the Subgroup Not on SGLT2/GLP-1 Inhibitors
| Patient Group | Placebo | AT-001 (1500 mg BID) | Odds Ratio | p-value |
| Percentage of Patients with Worsening | 46%[1] | 32.7%[1] | 0.56[1] | 0.035[1] |
Safety and Tolerability Profile
AT-001 was generally well-tolerated in the ARISE-HF trial, with no significant differences in the rates of serious adverse events compared to placebo.[1]
Table 3: Safety and Tolerability Data from the ARISE-HF Trial
| Adverse Event Category | Placebo | AT-001 (1000 mg BID) | AT-001 (1500 mg BID) |
| Serious Adverse Events | 14.3%[1] | 12.3%[1] | 17.3%[1] |
| Treatment Emergent Adverse Events | 79.1% | 81.6% | 81.0% |
| Treatment-Related Discontinuations | 3.9% | 9.6% | 9.5% |
Comparison with Alternative Therapies
The ARISE-HF trial results suggest that the therapeutic effect of AT-001 may be more pronounced in patients who are not concurrently treated with SGLT2 inhibitors or GLP-1 receptor agonists. This finding from a subgroup analysis warrants further investigation to understand the potential interactions and to identify the patient populations most likely to benefit from AT-001.
Mechanistically, AT-001 represents a new generation of aldose reductase inhibitors with significantly higher affinity for its target enzyme compared to first-generation inhibitors like zopolrestat.[2] AT-001 demonstrated a more than 300-fold greater affinity for aldose reductase than zopolrestat.[2]
Experimental Protocols
ARISE-HF Phase 3 Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trial.[1]
-
Participants: 675 patients with diabetic cardiomyopathy at high risk for progression to overt heart failure.[1][6]
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive either placebo, low-dose AT-001 (1000 mg twice daily), or high-dose AT-001 (1500 mg twice daily).[1][6]
-
Primary Endpoint: The primary efficacy endpoint was the change in Peak VO2 from baseline to month 15.[1]
-
Subgroup Analysis: A pre-specified subgroup analysis was conducted on patients who were not on concomitant treatment with SGLT2 or GLP-1 inhibitors.
Visualizing the Mechanism and Trial Design
To better understand the underlying science and clinical evaluation of AT-001, the following diagrams illustrate its mechanism of action and the workflow of the ARISE-HF trial.
AT-001 Mechanism of Action
ARISE-HF Trial Workflow
Conclusion on Reproducibility
The primary endpoint of the ARISE-HF trial was not met, indicating that in the broad population of patients with diabetic cardiomyopathy studied, AT-001 did not produce a statistically significant improvement in cardiac function. However, the positive results observed in the pre-specified subgroup of patients not receiving SGLT2 or GLP-1 inhibitors are noteworthy.
It is crucial to interpret these subgroup findings with caution. While promising, they are often considered hypothesis-generating and require confirmation in a subsequent, adequately powered clinical trial specifically designed to test the efficacy of AT-001 in this particular patient population. Therefore, the reproducibility of the beneficial effects of AT-001 in this subgroup has not yet been established and awaits further clinical investigation. The consistent safety profile of AT-001 across studies is a positive indicator for its continued development.[1]
References
- 1. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. appliedtherapeutics.com [appliedtherapeutics.com]
- 5. appliedtherapeutics.com [appliedtherapeutics.com]
- 6. hcplive.com [hcplive.com]
- 7. ARISE-HF Phase 3: AT-001 Study Results in Diabetic Cardiomyopathy [synapse.patsnap.com]
AT-001's selectivity for aldose reductase compared to other ARIs
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of diabetic complication treatment has long sought a highly selective and potent aldose reductase inhibitor (ARI). AT-001 (caficrestat) has emerged as a promising next-generation therapeutic, engineered for superior selectivity against aldose reductase (AR) over the structurally similar aldehyde reductase (ALR). This guide provides a comprehensive comparison of AT-001's selectivity with other notable ARIs, supported by available experimental data and detailed methodologies.
The Critical Importance of Selectivity
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic states, leading to the accumulation of sorbitol and subsequent cellular damage implicated in diabetic complications.[1] However, the therapeutic potential of ARIs has been historically hindered by off-target effects, primarily the inhibition of aldehyde reductase. ALR plays a crucial role in detoxifying various aldehydes in the liver, and its inhibition can lead to adverse effects.[1] Therefore, high selectivity for AR over ALR is a critical determinant of an ARI's safety and therapeutic window.
Comparative Selectivity of Aldose Reductase Inhibitors
AT-001 has demonstrated a significant leap forward in terms of both potency and selectivity. It was developed through rational drug design, leveraging the geometric parameters of the active site of AR to optimize its affinity and specificity.[1]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of AT-001 and other ARIs against aldose reductase. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Aldose Reductase Inhibitor | IC50 (nM) against Aldose Reductase | Source Organism/Enzyme |
| AT-001 | 0.03 | Not Specified |
| Zopolrestat | 3.1 | Human Placenta |
| Ranirestat | 15 | Human |
| Epalrestat | 10 - 72 | Human / Rat Lens |
| Fidarestat | 18 | Human Erythrocytes |
| Tolrestat | 35 | Not Specified |
| Zenarestat | 11 | Not Specified |
| Sorbinil | ~100 (with 4-nitrobenzaldehyde), 400-1400 (with glucose) | Bovine Lens |
| Alrestatin | 1000 | Not Specified |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in assay conditions.
AT-001 exhibits logarithmically improved AR inhibitory activity compared to zopolrestat, with an IC50 of 30 pmol for AT-001 versus 10 nmol for zopolrestat.[2]
Selectivity Profile: Aldose Reductase vs. Aldehyde Reductase
A key differentiator for AT-001 is its remarkable selectivity for aldose reductase over aldehyde reductase. Studies have shown that AT-001 demonstrates no off-target inhibition of aldehyde reductase.[1] In a comparative study, while zopolrestat inhibited aldehyde reductase, AT-001 showed no such activity even at high concentrations.[3] Furthermore, a broad off-target receptor binding analysis of 87 substrates revealed no significant inhibitory activity for AT-001.[2]
| Aldose Reductase Inhibitor | Selectivity for Aldose Reductase over Aldehyde Reductase |
| AT-001 | Highly Selective (No off-target inhibition of aldehyde reductase reported) |
| Zopolrestat | Selective, but specific fold-selectivity not consistently reported. Known to inhibit aldehyde reductase at higher concentrations. |
| Lidorestat | ~5400-fold |
| Ponalrestat | ~119-fold |
| Fidarestat | Potent and selective, with the carbamoyl group contributing to selectivity. |
| Sorbinil | Low selectivity |
Data compiled from multiple sources.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following outlines a typical methodology for determining the in vitro inhibitory activity and selectivity of an aldose reductase inhibitor.
Objective:
To determine the IC50 values of a test compound for aldose reductase and aldehyde reductase and to calculate its selectivity ratio.
Materials:
-
Recombinant human aldose reductase (AR)
-
Recombinant human aldehyde reductase (ALR)
-
NADPH
-
DL-Glyceraldehyde (substrate for AR)
-
p-nitrobenzaldehyde or other suitable substrate for ALR
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
Test inhibitor (e.g., AT-001)
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of enzymes, NADPH, and substrates in the appropriate assay buffer.
-
Prepare a stock solution of the test inhibitor in DMSO and create a series of dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, enzyme solution (either AR or ALR), and NADPH solution to each well.
-
Add the test inhibitor dilutions to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background control).
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde for AR-containing wells, p-nitrobenzaldehyde for ALR-containing wells) to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Readings are typically taken every 30-60 seconds for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Subtract the background rate (from wells without the enzyme) from all other rates.
-
Normalize the data by expressing the reaction rates in the presence of the inhibitor as a percentage of the control rate (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
-
Selectivity Calculation:
-
Calculate the selectivity index by dividing the IC50 value for aldehyde reductase by the IC50 value for aldose reductase (Selectivity Index = IC50 ALR / IC50 AR). A higher index indicates greater selectivity for aldose reductase.
-
Conclusion
AT-001 represents a significant advancement in the development of aldose reductase inhibitors, demonstrating exceptional potency and, most critically, a high degree of selectivity for aldose reductase over aldehyde reductase. This enhanced selectivity profile, a result of rational drug design, is a key feature that minimizes the potential for off-target effects that have hindered the clinical success of previous generations of ARIs. The robust preclinical data suggest that AT-001 holds the potential to be a safer and more effective therapeutic option for the management of diabetic complications. Further clinical investigations will be crucial to fully elucidate its therapeutic benefits.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. A potent aldose reductase inhibitor, (2S,4S)-6-fluoro-2', 5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide (Fidarestat): its absolute configuration and interactions with the aldose reductase by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
A Comparative Guide to AT-001: A Novel Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AT-001 (caficrestat), a next-generation aldose reductase inhibitor, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of AT-001's mechanism of action and its performance in clinical settings.
AT-001: Mechanism of Action
AT-001 is a potent and highly selective inhibitor of the enzyme aldose reductase.[1] This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol in tissues. This accumulation can cause osmotic stress, oxidative stress through the generation of reactive oxygen species (ROS), and cellular damage, contributing to the pathogenesis of diabetic complications such as diabetic cardiomyopathy.[1][2] By inhibiting aldose reductase, AT-001 aims to prevent the accumulation of sorbitol and thereby mitigate these downstream pathological effects.[1]
Signaling Pathway of Aldose Reductase in Diabetic Cardiomyopathy
Caption: Polyol pathway activation in hyperglycemia and the inhibitory action of AT-001.
Comparative Performance of AT-001
AT-001 has been developed to offer improved potency and selectivity compared to earlier generations of aldose reductase inhibitors, with the goal of enhancing efficacy while minimizing off-target effects.
Preclinical and Clinical Efficacy of AT-001
| Parameter | Study Type | Model/Population | Key Findings | Reference |
| Aldose Reductase Inhibition | In Vitro | Recombinant Human Aldose Reductase | IC50 of 30 pM, demonstrating high potency. | [3] |
| Sorbitol Reduction | Phase 1/2 Clinical Trial | Type 2 Diabetes Patients | Significant dose-dependent reductions in whole blood sorbitol levels. | Applied Therapeutics |
| Cardiac Function (NT-proBNP) | Phase 2a Clinical Trial | Type 2 Diabetes Patients with early Diabetic Cardiomyopathy | Significant reduction in NT-proBNP levels over 28 days vs. placebo. 50% of AT-001 treated patients showed a clinically meaningful reduction. | Applied Therapeutics |
| Cardiac Functional Capacity (Peak VO2) | Phase 3 Clinical Trial (ARISE-HF) | Patients with Diabetic Cardiomyopathy | Stabilized cardiac functional capacity compared to placebo, though the primary endpoint was not met in the overall population. A statistically significant benefit was observed in a prespecified subgroup of patients not on concomitant SGLT2 or GLP-1 inhibitors. | Applied Therapeutics |
| Safety and Tolerability | Phase 3 Clinical Trial (ARISE-HF) | Patients with Diabetic Cardiomyopathy | Generally safe and well-tolerated with no substantial differences in serious adverse events compared to placebo. | Applied Therapeutics |
Comparison with Other Aldose Reductase Inhibitors
| Compound | Generation | Key Clinical Findings | Selectivity/Safety Profile | Reference |
| AT-001 (caficrestat) | Next-Generation | Stabilization of cardiac function in a subgroup of diabetic cardiomyopathy patients. | Highly selective for aldose reductase with no off-target inhibition of aldehyde reductase, a key factor in the hepatotoxicity of older ARIs. | [3],[4] |
| Zopolrestat | First-Generation | Showed some clinical efficacy in diabetic complications but development was halted due to hepatotoxicity. | Inhibits aldehyde reductase, leading to off-target toxicity. | [3],[4] |
| Epalrestat | First-Generation | Approved in some countries for diabetic neuropathy. Modest clinical impact. | Generally well-tolerated, but less potent than newer ARIs. | [5],[6] |
| Ranirestat | Second-Generation | Showed improvement in nerve conduction velocity in diabetic polyneuropathy in some studies, but did not meet all efficacy endpoints in others. | Generally well-tolerated. | [7],[8],[9],[10],[11] |
| Fidarestat | Second-Generation | Demonstrated improvement in nerve conduction and subjective symptoms of diabetic neuropathy. | Well-tolerated with an adverse event profile similar to placebo in studies. | [12],[13],[14],[15],[16] |
Table 1: Comparative Efficacy and Safety of Aldose Reductase Inhibitors
| Parameter | AT-001 | Zopolrestat | Epalrestat | Ranirestat | Fidarestat |
| Potency (IC50) | 30 pM | ~10 nM | - | - | - |
| Primary Indication Studied | Diabetic Cardiomyopathy | Diabetic Complications | Diabetic Neuropathy | Diabetic Neuropathy | Diabetic Neuropathy |
| Key Efficacy Outcome | Stabilization of Peak VO2 (subgroup) | - | Improvement in neuropathy symptoms | Improvement in nerve conduction velocity | Improvement in nerve conduction and symptoms |
| Aldehyde Reductase Inhibition | No | Yes | - | - | - |
| Reported Hepatotoxicity | No | Yes | No | No | No |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vitro Aldose Reductase Inhibition Assay
This assay is fundamental to determining the potency of an aldose reductase inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Principle: The enzymatic activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde).
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compound (e.g., AT-001)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.
-
Add the aldose reductase enzyme to initiate the pre-incubation.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[17]
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Measurement of Sorbitol Levels in Biological Samples
The quantification of sorbitol in blood or plasma is a key pharmacodynamic biomarker for assessing the in vivo activity of aldose reductase inhibitors.
Objective: To quantify the concentration of sorbitol in human plasma or whole blood.
Principle: A common method is High-Performance Liquid Chromatography (HPLC) coupled with a refractive index detector (RID) or mass spectrometry (MS/MS) for higher sensitivity and specificity. Stable isotope-labeled sorbitol is often used as an internal standard.[18][19]
Materials:
-
Patient blood or plasma samples
-
Internal standard (e.g., 13C-labeled sorbitol)
-
Acetonitrile for protein precipitation
-
HPLC system with a suitable column (e.g., HILIC)
-
Mass spectrometer or refractive index detector
-
Sorbitol standard for calibration curve
Procedure:
-
Sample Preparation:
-
Thaw patient samples and internal standard.
-
Add the internal standard to the patient sample.
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample into the HPLC system.
-
Separate sorbitol from other sample components on the analytical column.
-
-
Detection and Quantification:
-
Detect sorbitol and the internal standard using MS/MS or RID.
-
Generate a standard curve using known concentrations of sorbitol.
-
Quantify the sorbitol concentration in the patient samples by comparing their peak areas to the standard curve.[19]
-
Measurement of Peak Oxygen Consumption (Peak VO2)
Peak VO2 is a critical measure of cardiorespiratory fitness and a primary endpoint in clinical trials for heart failure and diabetic cardiomyopathy.
Objective: To determine the maximal rate of oxygen consumption during a graded exercise test.
Principle: The patient undergoes a standardized exercise protocol on a treadmill or cycle ergometer with progressively increasing intensity. Expired gases are continuously analyzed to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).
Materials:
-
Treadmill or cycle ergometer
-
Metabolic cart (gas analyzer)
-
Electrocardiogram (ECG) monitor
-
Blood pressure monitor
Procedure (Example using the Bruce Protocol):
-
Patient Preparation: The patient is fitted with a face mask or mouthpiece connected to the gas analyzer, and ECG electrodes and a blood pressure cuff are attached.
-
Graded Exercise: The Bruce protocol consists of multiple 3-minute stages with increasing speed and incline of the treadmill.
-
Gas Exchange Monitoring: VO2 and VCO2 are measured breath-by-breath throughout the test.
-
Termination of Test: The test is terminated when the patient reaches exhaustion or based on predefined clinical criteria (e.g., significant ECG changes, chest pain).
-
Data Analysis: Peak VO2 is determined as the highest VO2 value achieved during the test, typically averaged over the final 30 seconds.[20][21]
Measurement of N-terminal pro-B-type Natriuretic Peptide (NT-proBNP)
NT-proBNP is a well-established biomarker for the diagnosis and prognosis of heart failure.
Objective: To quantify the concentration of NT-proBNP in a patient's blood sample.
Principle: Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or electrochemiluminescence immunoassay (ECLIA), are commonly used. These assays utilize antibodies specific to NT-proBNP.
Materials:
-
Patient plasma or serum sample
-
NT-proBNP immunoassay kit
-
Microplate reader or automated immunoassay analyzer
Procedure (General Immunoassay Principle):
-
A patient's blood sample is collected in a tube containing an anticoagulant (for plasma).
-
The sample is centrifuged to separate the plasma or serum.
-
The plasma/serum is analyzed using an automated platform.
-
In the assay, NT-proBNP in the sample binds to specific antibodies.
-
A detection antibody, which is labeled with a signal-generating molecule, also binds to the NT-proBNP.
-
The amount of signal generated is proportional to the concentration of NT-proBNP in the sample.
-
The concentration is calculated based on a standard curve.[22][23][24]
Conclusion
AT-001 represents a significant advancement in the development of aldose reductase inhibitors, demonstrating high potency and a favorable safety profile due to its high selectivity. While it did not meet its primary endpoint in the overall population of the ARISE-HF trial for diabetic cardiomyopathy, the stabilization of cardiac functional capacity in a large, prespecified subgroup suggests a potential clinical benefit that warrants further investigation. Compared to first-generation ARIs, AT-001's lack of off-target aldehyde reductase inhibition is a critical safety advantage. Further head-to-head comparative studies with other second-generation ARIs would be beneficial to fully elucidate its position in the therapeutic landscape for diabetic complications. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of AT-001 and other compounds in this class.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. appliedtherapeutics.com [appliedtherapeutics.com]
- 5. academicmed.org [academicmed.org]
- 6. Efficacy, safety, and tolerability of Epalrestat compared to Methylcobalamine in patients with diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of long-term treatment with ranirestat, a potent aldose reductase inhibitor, on diabetic cataract and neuropathy in spontaneously diabetic torii rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of ranirestat in patients with mild-to-moderate diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ranirestat for the Management of Diabetic Sensorimotor Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Sorbitol [drugfuture.com]
- 19. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Value of the Bruce protocol to determine peak exercise oxygen consumption in patients evaluated for cardiac transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical and Rehabilitative Predictors of Peak Oxygen Uptake Following Cardiac Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BNP and NT-proBNP as Diagnostic Biomarkers for Cardiac Dysfunction in Both Clinical and Forensic Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. NT-proBNP — A New Test for Diagnosis, Prognosis and Management of Congestive Heart Failure | USC Journal [uscjournal.com]
AT-001 vs. Standard of Care for Diabetic Cardiomyopathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug AT-001 (Caficrestat) and the current standard of care for the management of diabetic cardiomyopathy (DbCM). The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the therapeutic landscape, supported by available clinical and preclinical data.
Introduction to Diabetic Cardiomyopathy and Current Therapeutic Strategies
Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by structural and functional changes in the myocardium, independent of coronary artery disease, hypertension, and valvular heart disease.[1][2] It is a progressive condition that can lead to heart failure.[1][2] The current standard of care for DbCM focuses on managing cardiovascular risk factors and treating heart failure symptoms once they arise. This typically involves glycemic control, blood pressure management, and lipid-lowering therapies.[2][3][4] More recently, two classes of drugs, Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors and Glucagon-Like Peptide-1 (GLP-1) receptor agonists, have demonstrated significant cardiovascular benefits in patients with type 2 diabetes and have become central to the management of patients at high risk for or with established cardiovascular disease, including heart failure.[5][6]
AT-001 is an investigational, orally administered, novel, and potent Aldose Reductase inhibitor.[1] It represents a targeted therapeutic approach to diabetic cardiomyopathy by inhibiting the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[1]
Mechanism of Action
AT-001: Aldose Reductase Inhibition
AT-001's mechanism of action centers on the inhibition of aldose reductase, a key enzyme in the polyol pathway. In hyperglycemic states, excess glucose is shunted into this pathway, where aldose reductase converts it to sorbitol. The accumulation of sorbitol leads to osmotic stress, oxidative stress, inflammation, and cellular damage in myocardial tissue, contributing to the development and progression of diabetic cardiomyopathy. By blocking aldose reductase, AT-001 aims to prevent the accumulation of sorbitol and mitigate its downstream pathological effects.[1]
Standard of Care: SGLT2 Inhibitors and GLP-1 Receptor Agonists
SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) primarily work by blocking the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion.[7] Their cardioprotective effects are thought to be multifactorial and include osmotic diuresis, natriuresis, reduced preload and afterload, improved cardiac metabolism and energetics, and anti-inflammatory and anti-fibrotic effects on the myocardium.[8][9]
GLP-1 receptor agonists (e.g., liraglutide, semaglutide) mimic the action of the native incretin hormone GLP-1.[10] They enhance glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote weight loss.[10] Their cardiovascular benefits are attributed to improvements in glycemic control, weight reduction, blood pressure reduction, and potential direct effects on the vasculature and myocardium, including anti-inflammatory and anti-atherosclerotic properties.[10][11][12]
Clinical Data Comparison
Efficacy Data
| Treatment | Trial | Primary Endpoint | Key Findings | Citation(s) |
| AT-001 | Phase 2a | Change in NT-proBNP at 28 days | Statistically significant reduction in NT-proBNP levels with AT-001 (1000mg TID and 1500mg BID) vs. placebo. 50% of AT-001 treated patients had a clinically meaningful reduction (>25 pg/mL). | [1] |
| AT-001 | ARISE-HF (Phase 3) | Change in Peak VO2 at 15 months | No statistically significant difference between AT-001 (1500mg BID) and placebo in the overall population (p=0.210). In a pre-specified subgroup of patients not on SGLT2i or GLP-1RA, AT-001 showed a statistically significant benefit (p=0.040). | [13][14][15][16] |
| SGLT2 Inhibitors | DAPA-HF | Composite of worsening heart failure or cardiovascular death | Dapagliflozin significantly reduced the primary endpoint in patients with HFrEF, with and without diabetes (HR 0.74). | [3][5][17] |
| SGLT2 Inhibitors | EMPEROR-Reduced | Composite of cardiovascular death or hospitalization for heart failure | Empagliflozin significantly reduced the primary endpoint in patients with HFrEF, with and without diabetes (HR 0.75). | [11][18] |
| GLP-1 RAs | LEADER | Composite of cardiovascular death, non-fatal MI, or non-fatal stroke (MACE) | Liraglutide significantly reduced MACE in patients with type 2 diabetes at high cardiovascular risk. No significant reduction in hospitalization for heart failure. | [7][10][19][20] |
| GLP-1 RAs | SUSTAIN-6 | Composite of cardiovascular death, non-fatal MI, or non-fatal stroke (MACE) | Semaglutide significantly reduced MACE in patients with type 2 diabetes at high cardiovascular risk. No significant difference in hospitalization for heart failure. | [4][6][21][22][23] |
Safety and Tolerability Data
| Treatment | Trial | Key Safety Findings | Citation(s) |
| AT-001 | Phase 2a | Well tolerated with no serious adverse events (SAEs) or dose-limiting adverse events (AEs) reported over 28 days. | [1] |
| AT-001 | ARISE-HF (Phase 3) | Generally safe and well-tolerated. No substantial differences in SAEs between AT-001 and placebo groups. Low incidence of treatment-related discontinuations. | [13][14] |
| SGLT2 Inhibitors | DAPA-HF, EMPEROR-Reduced | Generally well-tolerated. Increased risk of genital infections. No increased risk of hypoglycemia, volume depletion, or renal adverse events compared to placebo. | [3][17][18] |
| GLP-1 RAs | LEADER, SUSTAIN-6 | Most common adverse events were gastrointestinal (nausea, vomiting, diarrhea). Low risk of hypoglycemia. | [6][19] |
Experimental Protocols
AT-001 Clinical Trials
-
Phase 2a Study:
-
Objective: To evaluate the safety, tolerability, and effect of AT-001 on NT-proBNP levels in patients with type 2 diabetes and early-stage diabetic cardiomyopathy.[1]
-
Design: A 28-day, randomized, placebo-controlled, proof-of-concept study.[1]
-
Patient Population: Adult patients (18-75 years) with type 2 diabetes (HbA1c 5.0-8.5%) and evidence of early diabetic cardiomyopathy.[1]
-
Intervention: AT-001 1000mg three times daily (TID) or 1500mg twice daily (BID) versus placebo.[1]
-
Primary Outcome: Change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels from baseline to day 28.[1]
-
-
ARISE-HF (Phase 3) Study:
-
Objective: To evaluate the efficacy and safety of AT-001 in improving or preventing the decline of functional capacity in patients with diabetic cardiomyopathy at high risk of progression to overt heart failure.[24][25][26]
-
Design: A multicenter, randomized, double-blind, placebo-controlled study with a treatment duration of 15 months for the primary endpoint analysis.[15]
-
Patient Population: 675 adult patients with type 2 diabetes and diabetic cardiomyopathy, defined by criteria including age, duration of diabetes, and reduced exercise capacity (Peak VO2 < 75% of predicted normal value).[15][24][27] Exclusion criteria included a prior diagnosis of overt heart failure or an ejection fraction below 40%.[24][26]
-
Intervention: AT-001 1000mg BID or 1500mg BID versus placebo, in addition to standard of care.[15][16]
-
Primary Outcome: Change in Peak VO2 from baseline to 15 months.[15]
-
Standard of Care Landmark Clinical Trials
-
DAPA-HF (Dapagliflozin):
-
Objective: To determine the effect of dapagliflozin on cardiovascular death and worsening heart failure in patients with heart failure and a reduced ejection fraction (HFrEF).[5]
-
Design: A randomized, double-blind, placebo-controlled trial.[5]
-
Patient Population: 4,744 patients with HFrEF (LVEF ≤ 40%), with or without type 2 diabetes. Approximately 42% of patients had type 2 diabetes.[3][5]
-
Intervention: Dapagliflozin 10 mg once daily or placebo, in addition to standard heart failure therapy.[5]
-
Primary Outcome: Composite of an episode of worsening heart failure (hospitalization or an urgent visit requiring intravenous therapy for heart failure) or death from cardiovascular causes.[5]
-
-
EMPEROR-Reduced (Empagliflozin):
-
Objective: To evaluate the efficacy and safety of empagliflozin in patients with chronic heart failure with a reduced ejection fraction.[18]
-
Design: A randomized, double-blind, placebo-controlled trial.[11]
-
Patient Population: 3,730 patients with HFrEF (LVEF ≤ 40%), with or without type 2 diabetes. Approximately 50% of patients had type 2 diabetes.[18][28]
-
Intervention: Empagliflozin 10 mg once daily or placebo, in addition to standard heart failure therapy.[11]
-
Primary Outcome: Composite of cardiovascular death or hospitalization for heart failure.[11]
-
-
LEADER (Liraglutide):
-
Objective: To evaluate the long-term effects of liraglutide on cardiovascular outcomes in patients with type 2 diabetes at high cardiovascular risk.[20]
-
Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7]
-
Patient Population: 9,340 patients with type 2 diabetes and high cardiovascular risk.[7][20]
-
Intervention: Liraglutide (up to 1.8 mg daily) or placebo, in addition to standard care.[7]
-
Primary Outcome: Composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[7][20]
-
-
SUSTAIN-6 (Semaglutide):
-
Objective: To evaluate the cardiovascular safety of semaglutide in patients with type 2 diabetes at high cardiovascular risk.[4][22]
-
Design: A randomized, double-blind, placebo-controlled, non-inferiority trial.[4]
-
Patient Population: 3,297 patients with type 2 diabetes and high cardiovascular risk.[4]
-
Intervention: Subcutaneous semaglutide (0.5 mg or 1.0 mg) once weekly or placebo, in addition to standard care.[4]
-
Primary Outcome: Composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[4]
-
Conclusion
AT-001 presents a novel, targeted approach to the treatment of diabetic cardiomyopathy by inhibiting the polyol pathway. Early clinical data has shown a potential benefit in reducing a biomarker of cardiac stress, and the phase 3 ARISE-HF trial suggests a potential to stabilize cardiac functional capacity, particularly in patients not receiving SGLT2 inhibitors or GLP-1 receptor agonists.
The current standard of care, which increasingly includes SGLT2 inhibitors and GLP-1 receptor agonists, has a robust evidence base from large cardiovascular outcome trials demonstrating significant reductions in major adverse cardiovascular events and/or hospitalization for heart failure in patients with type 2 diabetes. These agents have broader mechanisms of action that address multiple facets of cardiovascular risk in this population.
Direct comparative trials between AT-001 and the current standard of care are not yet available. Future research will be crucial to delineate the precise role of aldose reductase inhibition in the management of diabetic cardiomyopathy and to understand how it may complement existing therapeutic strategies. The findings from the ARISE-HF trial, particularly the subgroup analysis, suggest that AT-001 may offer a therapeutic option for a specific subset of patients with diabetic cardiomyopathy. Further data and analyses are anticipated to provide a clearer picture of the clinical utility of AT-001 in this evolving treatment landscape.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. Diabetic Cardiomyopathy—From Basics through Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAPA-HF trial signals the birth of ‘diabetic cardiology’ and more - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gpnotebook.com [gpnotebook.com]
- 5. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 6. diabetesonthenet.com [diabetesonthenet.com]
- 7. Effects of Liraglutide on Cardiovascular Outcomes in Patients With Diabetes With or Without Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. LEADER Analysis Reassures on Liraglutide in Diabetic Patients With Heart Failure | tctmd.com [tctmd.com]
- 11. hearteducationeurope.com [hearteducationeurope.com]
- 12. arisehf.com [arisehf.com]
- 13. Cardiovascular Outcome in Patients Treated With SGLT2 Inhibitors for Heart Failure: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]
- 16. hra.nhs.uk [hra.nhs.uk]
- 17. diabetesonthenet.com [diabetesonthenet.com]
- 18. diabetesonthenet.com [diabetesonthenet.com]
- 19. View of Series: Cardiovascular outcome trials for diabetes drugs Liraglutide and LEADER | British Journal of Diabetes [bjd-abcd.com]
- 20. Lessons from a cardiovascular outcome trial with liraglutide in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Semaglutide (SUSTAIN and PIONEER) reduces cardiovascular events in type 2 diabetes across varying cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bjd-abcd.com [bjd-abcd.com]
- 23. Semaglutide Cuts Risk of Major Cardiovascular Events in Type 2 Diabetes: SUSTAIN-6 | tctmd.com [tctmd.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. UCSD Cardiomyopathy Trial → AT-001 in Patients With Diabetic Cardiomyopathy [clinicaltrials.ucsd.edu]
- 27. AT-001 for Diabetic Cardiomyopathy · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 28. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Aldose Reductase Inhibitors for Diabetic Complications
A detailed guide for researchers, scientists, and drug development professionals on the efficacy, safety, and mechanisms of key aldose reductase inhibitors, including the investigational drug AT-001 (Caficrestat).
This guide provides a comprehensive comparison of prominent aldose reductase inhibitors (ARIs), a class of drugs investigated for the management of diabetic complications. By targeting the polyol pathway, these agents aim to mitigate cellular damage initiated by hyperglycemia. This analysis synthesizes data from clinical trials on AT-001 (Caficrestat), Epalrestat, Ranirestat, and Fidarestat, offering a comparative overview of their clinical performance, safety profiles, and underlying mechanisms.
Mechanism of Action: The Polyol Pathway
Under hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol. This accumulation of sorbitol, along with the subsequent depletion of NADPH and increase in oxidative stress, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Aldose reductase inhibitors work by blocking this initial step in the polyol pathway, thereby preventing the downstream cascade of cellular damage.
Figure 1: Aldose Reductase Signaling Pathway
Quantitative Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from key clinical trials of AT-001, Epalrestat, Ranirestat, and Fidarestat.
Table 1: Efficacy of Aldose Reductase Inhibitors in Clinical Trials
| Drug | Trial/Study | Indication | Primary Efficacy Endpoint | Result | p-value |
| AT-001 (Caficrestat) | ARISE-HF (Phase 3) | Diabetic Cardiomyopathy | Change in Peak VO2 from baseline to 15 months | AT-001 (1500mg BID): -0.01 ml/kg/minPlacebo: -0.31 ml/kg/min | 0.210 (not statistically significant)[1] |
| Subgroup (not on SGLT2/GLP-1 inhibitors) | AT-001 (1500mg BID): +0.08 ml/kg/minPlacebo: -0.54 ml/kg/min | Statistically significant improvement[1] | |||
| Epalrestat | Meta-analysis | Diabetic Peripheral Neuropathy | Improvement in Median Motor Nerve Conduction Velocity (MNCV) | Weighted Mean Difference: 5.41 m/s (vs. ALA monotherapy) | <0.05 |
| Improvement in Median Sensory Nerve Conduction Velocity (SNCV) | Weighted Mean Difference: 5.87 m/s (vs. ALA monotherapy) | <0.05 | |||
| Ranirestat | Phase 3 | Diabetic Sensorimotor Polyneuropathy | Change in Tibial Motor Nerve Conduction Velocity (MNCV) at 52 weeks | Ranirestat (40 mg/day): +0.52 m/s (difference from placebo) | 0.021[2] |
| Phase 2/3 | Diabetic Sensorimotor Polyneuropathy | Change in Peroneal Motor Nerve Conduction Velocity (PMNCV) at 24 months | Ranirestat (40mg): +0.95 m/sRanirestat (80mg): +0.90 m/sPlacebo: +0.49 m/s | Not statistically significant[3] | |
| Fidarestat | 52-week, multicenter, placebo-controlled | Diabetic Peripheral Neuropathy | Improvement in Median Nerve F-wave Conduction Velocity (FCV) | Significantly improved compared to placebo | <0.05[4] |
| Improvement in Subjective Symptoms (numbness, pain, etc.) | Significantly improved compared to placebo | <0.05[4] |
Table 2: Safety and Tolerability of Aldose Reductase Inhibitors
| Drug | Trial/Study | Serious Adverse Events (SAEs) | Treatment-Emergent Adverse Events (TEAEs) | Treatment-Related Discontinuations | Common Adverse Events |
| AT-001 (Caficrestat) | ARISE-HF (Phase 3) | AT-001 (1000mg BID): 12.3%AT-001 (1500mg BID): 17.3%Placebo: 14.3% | AT-001 (1000mg BID): 81.6%AT-001 (1500mg BID): 81%Placebo: 79.1% | AT-001 (1000mg BID): 9.6%AT-001 (1500mg BID): 9.5%Placebo: 3.9% | Generally well tolerated with no substantial differences from placebo[1] |
| Epalrestat | Long-term study | Not specified, but no severe events reported[5] | 8.8% over 3 years[5] | Not specified | Gastrointestinal issues (nausea, vomiting), elevated liver enzymes[6] |
| Ranirestat | Phase 3 | Comparable across all groups[7] | Comparable across all groups[7] | Ranirestat (10mg): 1.5%Ranirestat (20mg): 2.3%Ranirestat (40mg): 1.4%Placebo: 2.2%[7] | Generally well tolerated with no pertinent differences from placebo[7] |
| Fidarestat | 52-week, multicenter, placebo-controlled | Adverse event profile did not significantly differ from placebo[4] | Adverse event profile did not significantly differ from placebo[4] | Not specified | Generally well tolerated[4] |
Experimental Protocols
AT-001 (Caficrestat) - ARISE-HF Phase 3 Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[1]
-
Participants: 675 patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure.[1]
-
Inclusion Criteria: Patients with Type 2 diabetes, evidence of cardiac dysfunction, and reduced exercise capacity.
-
Exclusion Criteria: History of overt heart failure, recent acute coronary syndrome, or severe valvular disease.
-
Intervention: Patients were randomized to receive AT-001 (1000 mg BID or 1500 mg BID) or placebo.[1]
-
Primary Endpoint: Change in peak oxygen uptake (Peak VO2) from baseline to 15 months, as measured by cardiopulmonary exercise testing (CPET).[1]
-
Secondary Endpoints: Progression to overt heart failure, changes in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, and changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score.[1]
General Protocol for Aldose Reductase Inhibitor Trials in Diabetic Neuropathy
-
Study Design: Typically randomized, double-blind, placebo-controlled trials with a duration of at least 52 weeks.
-
Participants: Patients with a confirmed diagnosis of diabetic peripheral neuropathy.
-
Inclusion Criteria: Stable glycemic control (e.g., HbA1c within a specified range), and objective evidence of neuropathy (e.g., abnormal nerve conduction velocities).
-
Exclusion Criteria: Other causes of neuropathy, severe uncontrolled medical conditions.
-
Intervention: Oral administration of the aldose reductase inhibitor at one or more dose levels, or a matching placebo.
-
Primary Endpoint: Change from baseline in nerve conduction velocities (e.g., motor or sensory NCV in nerves of the upper and lower limbs).
-
Secondary Endpoints: Changes in quantitative sensory testing (QST), scores on neuropathy symptom and disability scales (e.g., modified Toronto Clinical Neuropathy Score), and assessment of subjective symptoms like pain and numbness.
Mandatory Visualizations
Figure 2: Experimental Workflow for ARI Clinical Trials
Figure 3: Meta-Analysis Logical Flow
Conclusion
The landscape of aldose reductase inhibitors presents a mixed but promising picture. While AT-001 did not meet its primary endpoint in the overall population of the ARISE-HF trial for diabetic cardiomyopathy, a statistically significant benefit was observed in a prespecified subgroup of patients not on concomitant SGLT2 or GLP-1 inhibitor therapy.[1] This suggests a potential therapeutic niche for AT-001 and warrants further investigation.
Epalrestat has shown efficacy in improving nerve conduction velocities in patients with diabetic peripheral neuropathy, particularly when used in combination with other treatments.[8] Ranirestat and Fidarestat have also demonstrated some positive effects on nerve function in clinical trials, although the clinical significance of these findings has been a subject of discussion.[2][4]
The safety profiles of these agents appear to be generally favorable, with most adverse events being mild to moderate in nature. However, long-term safety data are crucial for a complete understanding of their risk-benefit profiles.
For researchers and drug development professionals, the journey of aldose reductase inhibitors highlights the complexities of targeting the polyol pathway. Future research should focus on identifying patient populations most likely to benefit from this therapeutic approach, exploring combination therapies, and developing novel ARIs with enhanced efficacy and safety profiles. The insights gained from the clinical trials of AT-001 and other ARIs provide a valuable foundation for these future endeavors.
References
- 1. sumitomo-pharma.com [sumitomo-pharma.com]
- 2. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of ranirestat in patients with mild-to-moderate diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Ranirestat for the Management of Diabetic Sensorimotor Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epalrestat, an aldose reductase inhibitor, in diabetic neuropathy: An Indian perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AT-001 (Caficrestat)
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of AT-001 (Caficrestat), a research chemical. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance within a laboratory setting.
Disclaimer: Before proceeding with any disposal, always consult the most current Safety Data Sheet (SDS) provided by the manufacturer for the specific batch of AT-001 in your possession. This guide is based on general laboratory safety protocols and publicly available information, but the SDS remains the primary source for definitive guidance.
Immediate Safety and Handling Precautions
Prior to handling AT-001 for disposal, it is crucial to be aware of its properties and the necessary safety measures. While some suppliers indicate that AT-001 is shipped as a non-hazardous chemical, standard laboratory best practices for handling chemical compounds should always be followed.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent use of appropriate Personal Protective Equipment (PPE). When handling AT-001, personnel should, at a minimum, wear:
-
Safety Glasses or Goggles: To protect the eyes from any potential splashes or airborne particles.
-
Chemical-Resistant Gloves: Nitrile gloves are generally recommended for handling solid chemical compounds.
-
Laboratory Coat: To protect skin and clothing from contamination.
-
Closed-Toe Shoes: To prevent exposure from spills.
AT-001 (Caficrestat) Properties Summary
The following table summarizes key quantitative and qualitative data for AT-001, which informs its handling and disposal procedures.
| Property | Value | Source |
| CAS Number | 1355612-71-3 | [1] |
| Molecular Formula | C₁₇H₁₀F₃N₅O₃S | [1] |
| Formulation | A solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Purity | ≥98% | [1] |
Step-by-Step Disposal Protocol
The disposal of chemical waste in a laboratory setting is a systematic process that ensures both personal safety and environmental protection.
Step 1: Waste Identification and Classification
The initial and most critical step is to determine if the waste is hazardous or non-hazardous. Based on supplier information, AT-001 is generally considered non-hazardous. However, it is imperative to verify this with the manufacturer's SDS.
-
Non-Hazardous Waste: If confirmed as non-hazardous, AT-001 can typically be disposed of as regular solid waste, provided it is not mixed with any hazardous solvents or other chemicals.
-
Hazardous Waste: If AT-001 is mixed with a hazardous substance (e.g., a listed solvent), the entire mixture must be treated as hazardous waste.
Step 2: Waste Segregation
To prevent unintended chemical reactions, waste must be properly segregated.[2]
-
Keep AT-001 waste separate from other chemical waste streams, especially incompatible materials like strong acids or bases, until its disposal path is confirmed.
-
Solid waste should be collected in a designated, clearly labeled container.[2]
Step 3: Container Management and Labeling
Proper container selection and labeling are essential for safe waste management and are a legal requirement.
-
Container Requirements: Use a container that is in good condition, compatible with the chemical, and has a secure lid.
-
Labeling: The container for AT-001 waste should be clearly labeled with its full chemical name ("AT-001" or "Caficrestat") and the date accumulation started. Do not use abbreviations.
Step 4: Storage of Chemical Waste
Waste must be stored in a designated and safe location within the laboratory, often referred to as a Satellite Accumulation Area (SAA), pending disposal.[2][3]
-
Ensure the storage area is away from general laboratory traffic and drains.
-
Secondary containment, such as a tray or bin, is recommended to contain any potential spills.
Step 5: Final Disposal
The final disposal method depends on the waste classification and institutional policies.
-
For Non-Hazardous AT-001: Once confirmed as non-hazardous, and if institutional policy allows, the solid waste can be disposed of in the regular laboratory trash.
-
For AT-001 Mixed with Hazardous Waste: This waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2] Schedule a pickup as per your institution's procedures.
-
Empty Containers: Containers that held AT-001 should be triple-rinsed with a suitable solvent. The first rinsate should be collected and disposed of as chemical waste. After triple-rinsing and air-drying, the container can often be disposed of as regular trash, with the label defaced.[2]
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving AT-001, please refer to relevant research publications or specific experimental designs.
Chemical Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the proper disposal route for a chemical such as AT-001 in a research environment.
Caption: Decision workflow for the disposal of laboratory chemicals.
References
Essential Safety and Handling Guide for AT-001 (Caficrestat)
Disclaimer: A specific Safety Data Sheet (SDS) for AT-001 (Caficrestat) was not programmatically accessible at the time of this writing. The following guidance is based on general laboratory safety principles for handling solid, non-volatile chemical compounds and is intended to provide essential, immediate safety and logistical information. This is not a substitute for a manufacturer-provided SDS. Researchers, scientists, and drug development professionals should always consult the official SDS from the supplier before handling this compound.
This guide provides a framework for the safe handling and disposal of AT-001 in a laboratory setting, designed to be a preferred source for operational safety information.
Personal Protective Equipment (PPE)
When handling AT-001, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE based on standard laboratory safety protocols for solid chemical compounds.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact with the compound. The specific glove material should be chosen based on the solvent used for dissolution. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required for handling small quantities of a non-volatile solid. Use in a well-ventilated area. A dust mask may be used if there is a risk of generating dust. | Minimizes inhalation of any fine particulates. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of AT-001 is essential for maintaining a safe and compliant laboratory.
Handling and Storage
| Aspect | Procedure |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. |
| Handling | Handle in a well-ventilated area, such as a chemical fume hood, especially when weighing or preparing solutions. Avoid generating dust. Minimize contact with skin and eyes. |
Disposal Plan
Proper disposal of AT-001 and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid AT-001 | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Materials | Items such as gloves, weighing paper, and pipette tips that have come into contact with AT-001 should be placed in a designated chemical waste container. |
| Solutions of AT-001 | Dispose of as liquid chemical waste. The specific disposal method will depend on the solvent used. |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines a standard procedure for preparing a stock solution of a solid compound like AT-001.
-
Preparation: Ensure all necessary PPE is worn. Perform all manipulations within a chemical fume hood.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of AT-001 solid.
-
Dissolution: Transfer the weighed solid to a volumetric flask of the appropriate size. Add a small amount of the desired solvent (e.g., DMSO) to dissolve the solid completely.
-
Dilution: Once the solid is fully dissolved, add the solvent to the flask's calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clearly labeled and appropriate storage container. Store as recommended for the compound in solution.
Workflow and Logical Relationships
The following diagrams illustrate the logical flow of handling AT-001 safely within a laboratory setting.
Caption: General workflow for handling a solid chemical compound.
Caption: Logical relationships in the safe handling of AT-001.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
